Product packaging for Odevixibat(Cat. No.:CAS No. 501692-44-0)

Odevixibat

Número de catálogo: B1663563
Número CAS: 501692-44-0
Peso molecular: 740.9 g/mol
Clave InChI: XULSCZPZVQIMFM-IPZQJPLYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Odevixibat (also known as A4250; CAS 501692-44-0) is a novel, potent, and selective inhibitor of the ileal bile acid transporter (IBAT, also known as the apical sodium-dependent bile acid transporter or ASBT) . It acts locally in the distal ileum to block the reabsorption of bile acids, which leads to their increased fecal excretion and a subsequent reduction in the overall bile acid pool . This mechanism of action makes it a valuable compound for researching cholestatic liver disorders. In vitro and in vivo studies have demonstrated that this compound can mitigate cholestatic liver and bile duct injury . For instance, in animal models of sclerosing cholangitis, treatment with this compound was shown to significantly lower serum bile acid levels, improve liver biochemistry, reduce hepatic inflammation, and decrease bile duct proliferation . Its primary research applications include investigating the pathophysiology and potential treatment pathways for conditions like primary biliary cholangitis, progressive familial intrahepatic cholestasis (PFIC), and Alagille syndrome . This compound has minimal systemic exposure following oral administration, allowing researchers to study the effects of localized IBAT inhibition . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O8S2 B1663563 Odevixibat CAS No. 501692-44-0

Propiedades

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULSCZPZVQIMFM-IPZQJPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336860
Record name Odevixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501692-44-0
Record name Odevixibat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501692440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odevixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odevixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODEVIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W150K0UUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Odevixibat in Progressive Familial Intrahepatic Cholestasis Type 2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progressive Familial Intrahepatic Cholestasis Type 2 (PFIC2) is a rare, autosomal recessive liver disorder caused by mutations in the ABCB11 gene, leading to deficient or absent bile salt export pump (BSEP) function. This results in impaired bile acid secretion, intrahepatic cholestasis, and progressive liver disease. Odevixibat (Bylvay®) is a potent, orally available, and minimally absorbed selective inhibitor of the ileal bile acid transporter (IBAT). This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of PFIC2, supported by quantitative data from clinical trials and a detailed look at experimental methodologies.

Introduction to PFIC Type 2 and the Role of Bile Acid Homeostasis

PFIC2 is characterized by the accumulation of bile acids within hepatocytes, leading to severe pruritus, jaundice, hepatomegaly, and progressive liver fibrosis, often culminating in end-stage liver disease in childhood.[1][2] The pathophysiology of PFIC2 is directly linked to the disruption of enterohepatic circulation of bile acids.[2] The BSEP protein is exclusively expressed on the canalicular membrane of hepatocytes and is responsible for the ATP-dependent transport of bile acids into the bile canaliculus.[3] In PFIC2, mutations in the ABCB11 gene lead to a dysfunctional BSEP, causing a buildup of cytotoxic bile acids in the liver.[3][4]

This compound: A Targeted Approach to Interrupting Enterohepatic Circulation

This compound is a small molecule inhibitor designed to act locally in the terminal ileum, where it reversibly inhibits the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][6] The IBAT is the primary mechanism for the reabsorption of conjugated bile acids from the small intestine back into the portal circulation.[7] By blocking IBAT, this compound effectively interrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[2][8] This reduction in the overall bile acid pool is hypothesized to alleviate the cholestatic burden on the liver and reduce the systemic effects of bile acid accumulation, such as pruritus.[5][8]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is a targeted intervention in the enterohepatic circulation of bile acids. The following diagram illustrates this pathway.

Odevixibat_Mechanism_of_Action cluster_liver Hepatocyte cluster_intestine Terminal Ileum Enterocyte Bile Acid Synthesis Bile Acid Synthesis BSEP BSEP (deficient in PFIC2) Bile Acid Synthesis->BSEP Bile Acid Transport Bile Canaliculus Bile Canaliculus BSEP->Bile Canaliculus Secretion Intestinal Lumen Intestinal Lumen Bile Canaliculus->Intestinal Lumen Bile Flow IBAT IBAT Portal Vein Portal Vein IBAT->Portal Vein Transport Intestinal Lumen->IBAT Bile Acid Reabsorption Fecal Excretion Fecal Excretion Intestinal Lumen->Fecal Excretion Increased Bile Acid Excretion Portal Vein->Bile Acid Synthesis Enterohepatic Circulation This compound This compound This compound->IBAT Inhibition

Caption: this compound's inhibition of the ileal bile acid transporter (IBAT).

Quantitative Data from Clinical Trials

The efficacy of this compound in PFIC has been evaluated in the pivotal PEDFIC 1 and its open-label extension, PEDFIC 2, clinical trials.[9][10] These studies have provided significant quantitative data on the impact of this compound on key clinical and biochemical markers in patients with PFIC, including type 2.

PEDFIC 1: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study

The PEDFIC 1 trial enrolled 62 pediatric patients with PFIC type 1 or 2.[11][12] Patients were randomized to receive placebo, this compound 40 µg/kg/day, or this compound 120 µg/kg/day for 24 weeks.[12]

Table 1: Key Efficacy Endpoints in the PEDFIC 1 Trial [9][12]

EndpointPlacebo (n=20)This compound (40 & 120 µg/kg/day combined, n=42)p-value
Proportion of Positive Pruritus Assessments 28.7%53.5%0.004
Serum Bile Acid (sBA) Response 0%33.3%0.003
Mean Change in sBA (µmol/L) +13.1-114.30.002

Pruritus assessments were based on caregiver-reported scratching scores. sBA response was defined as a ≥70% reduction from baseline or a level of ≤70 µmol/L.

PEDFIC 2: An Open-Label Extension Study

Patients who completed PEDFIC 1 were eligible to enroll in the PEDFIC 2 open-label extension study, where all patients received this compound 120 µg/kg/day.[10][13] This study provided long-term efficacy and safety data.

Table 2: Long-Term Efficacy of this compound in PEDFIC 1 & 2 Pooled Analysis [10]

ParameterBaseline (Mean)Change from Baseline at Weeks 70-72 (Mean)
Serum Bile Acid (µmol/L) 241-108
PRUCISION Score (Pruritus) 2.9-1.4

Data represents a pooled analysis of patients from PEDFIC 1 and 2.

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical evaluation of this compound is crucial for researchers. The following sections outline the key experimental protocols based on available information from the PEDFIC trial program.

Clinical Trial Design: PEDFIC 1

The PEDFIC 1 trial (NCT03566238) was a multicenter, randomized, double-blind, placebo-controlled study.[1][14]

Inclusion Criteria:

  • Age 6 months to 18 years.[6]

  • Genetically confirmed PFIC type 1 or 2.[1]

  • Elevated serum bile acids (>100 µmol/L).[15]

  • History of significant pruritus.[1]

Treatment Arms:

  • Placebo once daily.[14]

  • This compound 40 µg/kg once daily.[14]

  • This compound 120 µg/kg once daily.[14]

Primary Endpoints:

  • Change in pruritus, assessed by the PRUCISION™ Observer-Reported Outcome (ObsRO) scale, a 5-point scale (0-4) recorded twice daily by a caregiver.[16]

  • Serum bile acid (sBA) response.[11]

The following diagram illustrates the workflow of the PEDFIC 1 trial.

PEDFIC1_Workflow cluster_screening Screening Phase (35-56 days) cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Phase (24 weeks) cluster_followup Follow-up Phase (4 weeks) Screening Patient Screening - Genetic Confirmation of PFIC1/2 - sBA > 100 µmol/L - Significant Pruritus Randomization Randomization Screening->Randomization Placebo Placebo (n=20) Randomization->Placebo Odevixibat40 This compound 40 µg/kg/day (n=23) Randomization->Odevixibat40 Odevixibat120 This compound 120 µg/kg/day (n=19) Randomization->Odevixibat120 Treatment Daily Dosing Placebo->Treatment Odevixibat40->Treatment Odevixibat120->Treatment Assessments Assessments: - Pruritus (PRUCISION™ ObsRO) - Serum Bile Acids - Safety Monitoring Treatment->Assessments FollowUp Post-Treatment Follow-up Treatment->FollowUp

References

Odevixibat's In Vitro Effect on Bile Acid Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively targeting IBAT in the terminal ileum, this compound interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion. This mechanism effectively reduces the total bile acid pool, offering a therapeutic approach for cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC). This technical guide provides an in-depth overview of the in vitro effects of this compound on key aspects of bile acid homeostasis, including transporter inhibition and the regulation of bile acid synthesis pathways.

Core Mechanism of Action: IBAT/ASBT Inhibition

This compound's primary pharmacological action is the potent and selective inhibition of the ileal bile acid transporter (IBAT/ASBT), a key protein responsible for the reabsorption of bile acids from the intestine.

Quantitative Analysis of ASBT Inhibition

In vitro studies have demonstrated this compound's high affinity and inhibitory potency against ASBT.

ParameterValueCell System/Assay ConditionReference
IC50 0.16 nMNot specified in available literature.[Inferred from commercial product literature]
Ki Not explicitly reported for this compound. A study on a similar ASBT inhibitor using Caco-2 cells provides a methodological basis.Caco-2 cells with glycocholic acid as substrate.[Methodology inferred from a study on a similar compound]

Experimental Protocols

In Vitro ASBT Inhibition Assay Using Caco-2 Cells

This protocol is based on established methods for assessing ASBT inhibition in vitro.

Objective: To determine the inhibitory potency (IC50) of this compound on ASBT-mediated bile acid uptake in a human intestinal cell line.

Materials:

  • Caco-2 cells (human colorectal adenocarcinoma cell line)

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Radiolabeled bile acid (e.g., [14C]taurocholic acid)

  • This compound

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in supplemented DMEM.

    • Seed cells onto Transwell® permeable supports at a high density.

    • Allow cells to differentiate for 21 days to form a polarized monolayer with functional ASBT expression.

  • Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Pre-incubate the cells with varying concentrations of this compound in HBSS in the apical chamber for a defined period (e.g., 30 minutes).

    • Initiate the uptake by adding HBSS containing a fixed concentration of [14C]taurocholic acid to the apical chamber.

    • Incubate for a specific time (e.g., 2 hours) at 37°C.

    • Collect the medium from the basolateral chamber.

    • Lyse the cells in the Transwell® insert to determine intracellular accumulation.

  • Quantification and Data Analysis:

    • Measure the radioactivity in the basolateral medium and cell lysates using a scintillation counter.

    • Calculate the percentage of bile acid transport to the basolateral chamber relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_workflow ASBT Inhibition Assay Workflow A Seed Caco-2 cells on Transwell inserts B Differentiate for 21 days to form monolayer A->B C Pre-incubate with this compound (apical) B->C D Add [14C]taurocholic acid (apical) C->D E Incubate for 2 hours at 37°C D->E F Collect basolateral medium and cell lysate E->F G Quantify radioactivity (Scintillation counting) F->G H Calculate % inhibition and determine IC50 G->H

ASBT Inhibition Assay Workflow

Indirect Effects on Bile Acid Synthesis: The FXR-SHP-CYP7A1 Pathway

By inhibiting intestinal bile acid reabsorption, this compound is expected to indirectly modulate the primary pathway of bile acid synthesis in the liver. This regulation is mediated through the farnesoid X receptor (FXR), a nuclear receptor that acts as a key sensor of intracellular bile acid levels.

Signaling Pathway
  • Reduced Intestinal Bile Acid Reabsorption: this compound blocks ASBT in the ileum, leading to lower concentrations of bile acids returning to the liver via the portal circulation.

  • Decreased Hepatic FXR Activation: The reduced influx of bile acids into hepatocytes results in decreased activation of FXR.

  • Downregulation of SHP Expression: Activated FXR normally induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. With lower FXR activation, SHP expression is downregulated.

  • Upregulation of CYP7A1 Expression: SHP typically represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. The decrease in SHP levels relieves this repression, leading to increased transcription of the CYP7A1 gene.

  • Increased Bile Acid Synthesis: The resulting increase in CYP7A1 enzyme activity leads to an enhanced conversion of cholesterol into new bile acids.

While this pathway is well-established for IBAT inhibitors, specific in vitro quantitative data on the dose-dependent effects of this compound on FXR, SHP, and CYP7A1 expression in human hepatocytes are not yet publicly available.

G cluster_pathway This compound's Indirect Effect on Bile Acid Synthesis This compound This compound ASBT ASBT (Ileum) This compound->ASBT Inhibits BA_Reabsorption Bile Acid Reabsorption Portal_BA Portal Vein Bile Acids BA_Reabsorption->Portal_BA Decreased FXR FXR (Hepatocyte) Portal_BA->FXR Reduced Activation SHP SHP FXR->SHP Decreased Induction CYP7A1 CYP7A1 SHP->CYP7A1 Reduced Repression BA_Synthesis Bile Acid Synthesis CYP7A1->BA_Synthesis Increased

This compound's Effect on the FXR-SHP-CYP7A1 Pathway
Experimental Protocol for Gene Expression Analysis

The following is a generalized protocol for assessing the in vitro effects of this compound on the gene expression of key bile acid homeostasis regulators.

Objective: To quantify changes in the mRNA levels of FXR, SHP, and CYP7A1 in response to this compound in a relevant in vitro model. A co-culture system of Caco-2 and HepG2 cells could be employed to model the gut-liver axis.

Materials:

  • Caco-2 cells and HepG2 cells (human hepatocellular carcinoma cell line)

  • Co-culture compatible Transwell® system

  • Cell culture media for both cell lines

  • This compound

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for human FXR, SHP, CYP7A1, and a reference gene (e.g., GAPDH)

  • Real-time PCR system

Methodology:

  • Co-culture Setup:

    • Seed Caco-2 cells on the apical side of a Transwell® insert and allow them to differentiate.

    • Seed HepG2 cells in the basolateral compartment of the co-culture plate.

    • Establish the co-culture by placing the Caco-2-containing insert into the well with HepG2 cells.

  • Treatment:

    • Treat the apical chamber (Caco-2 cells) with different concentrations of this compound. This simulates the intestinal action of the drug.

    • Incubate the co-culture for a specified time (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the HepG2 cells from the basolateral compartment.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using specific primers for FXR, SHP, and CYP7A1.

    • Use a housekeeping gene for normalization.

    • Calculate the relative gene expression changes using the ΔΔCt method.

G cluster_workflow Gene Expression Analysis Workflow A Establish Caco-2/HepG2 co-culture B Treat apical chamber (Caco-2) with this compound A->B C Incubate for 24-48 hours B->C D Harvest HepG2 cells C->D E Extract total RNA D->E F Synthesize cDNA E->F G Perform qPCR for FXR, SHP, CYP7A1 F->G H Analyze relative gene expression G->H

Gene Expression Analysis Workflow

Summary and Future Directions

In vitro studies confirm that this compound is a highly potent inhibitor of the ileal bile acid transporter, ASBT. This primary mechanism of action is expected to lead to a cascade of downstream effects on bile acid homeostasis, most notably the upregulation of bile acid synthesis via the FXR-SHP-CYP7A1 pathway. While the conceptual framework for these indirect effects is well-supported, further in vitro studies are warranted to provide direct quantitative data on the dose-response relationship between this compound and the expression of key regulatory genes in human liver cells. The use of advanced in vitro models, such as gut-liver co-culture systems, will be instrumental in further elucidating the intricate effects of this compound on bile acid homeostasis.

An In-depth Technical Guide to the Molecular Structure and Synthesis of Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odevixibat is a potent, selective, and minimally systemic inhibitor of the ileal bile acid transporter (IBAT). This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed account of its chemical synthesis. Furthermore, it elucidates the mechanism of action of this compound, including its role in the enterohepatic circulation of bile acids, supported by quantitative data from clinical trials. Experimental protocols and data are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid[1]. Its chemical structure is characterized by a central benzothiadiazepine core linked to a peptide-like side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₇H₄₈N₄O₈S₂[1]
Molecular Weight 740.93 g/mol [2]
CAS Number 501692-44-0[1]
Appearance White to off-white solid[3][4]
Solubility pH-dependent in aqueous solutions, increases with increased pH[3][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into the preparation of two key fragments followed by their coupling and final deprotection[5]. The overall synthesis is a convergent process, allowing for the independent preparation of complex intermediates.

Synthesis of the Amine Fragment

The synthesis of the core amine fragment begins with 2-aminohexanoic acid. The process involves esterification and protection of the amino group, followed by alkylation and subsequent transformations to yield the desired amine intermediate[5].

Synthesis of the Benzothiadiazepine Moiety and Final Coupling

The second major fragment, a benzothiadiazepine derivative, is synthesized starting from 3-thioanisole. This pathway involves bromination, oxidative conversion to a sulfonyl chloride, and a subsequent Sₙ2 reaction with the previously prepared amine fragment. Ring formation is then achieved, followed by several functional group manipulations to install the necessary side chain for coupling[5].

The final steps of the synthesis involve the coupling of the benzothiadiazepine core with a dipeptide side chain. This is accomplished through two consecutive amidation reactions, followed by a final deprotection step to yield this compound[5]. The yield for the final amidation and deprotection step has been reported to be 66%[5].

Experimental Protocols

While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and temperatures are not fully available in the public domain, the following represents a generalized workflow based on the available literature.

General Experimental Workflow for this compound Synthesis

G cluster_0 Amine Fragment Synthesis cluster_1 Benzothiadiazepine Synthesis cluster_2 Coupling and Final Product Formation 2-Aminohexanoic Acid 2-Aminohexanoic Acid Esterification & Protection Esterification & Protection 2-Aminohexanoic Acid->Esterification & Protection Alkylation Alkylation Esterification & Protection->Alkylation Amine Fragment Amine Fragment Alkylation->Amine Fragment S_N2 Reaction S_N2 Reaction Amine Fragment->S_N2 Reaction 3-Thioanisole 3-Thioanisole Bromination Bromination 3-Thioanisole->Bromination Oxidative Chlorination Oxidative Chlorination Bromination->Oxidative Chlorination Sulfonyl Chloride Sulfonyl Chloride Oxidative Chlorination->Sulfonyl Chloride Sulfonyl Chloride->S_N2 Reaction Ring Formation Ring Formation S_N2 Reaction->Ring Formation Side Chain Attachment Side Chain Attachment Ring Formation->Side Chain Attachment Peptide Coupling Peptide Coupling Side Chain Attachment->Peptide Coupling Deprotection Deprotection Peptide Coupling->Deprotection This compound This compound Deprotection->this compound Dipeptide Side Chain Dipeptide Side Chain Dipeptide Side Chain->Peptide Coupling

Caption: Generalized synthetic workflow for this compound.

Note: This diagram illustrates the logical flow of the synthesis. For detailed experimental procedures, consultation of relevant patents (e.g., WO 03/022286) is recommended[1][6].

Mechanism of Action: IBAT Inhibition

This compound exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[6]. The IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation[6].

By inhibiting IBAT, this compound disrupts this recycling process, leading to a decrease in the reabsorption of bile acids and a subsequent increase in their fecal excretion[6]. This reduction in the overall bile acid pool alleviates the symptoms associated with cholestatic liver diseases, such as pruritus (itching)[6].

Signaling Pathway of this compound's Action

G cluster_0 Enterohepatic Circulation Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Secretion Small_Intestine Small Intestine (Fat Digestion) Gallbladder->Small_Intestine Release Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein Reabsorption via IBAT IBAT IBAT (Ileal Bile Acid Transporter) Portal_Vein->Liver Return This compound This compound This compound->IBAT Inhibits Increased_Fecal_Excretion Increased Fecal Bile Acid Excretion Reduced_Bile_Acid_Pool Reduced Systemic Bile Acid Pool Increased_Fecal_Excretion->Reduced_Bile_Acid_Pool Symptom_Alleviation Alleviation of Cholestatic Symptoms (e.g., Pruritus) Reduced_Bile_Acid_Pool->Symptom_Alleviation

Caption: Mechanism of action of this compound via IBAT inhibition.

Quantitative Data from Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in reducing serum bile acids (sBA) and improving pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).

Table 2: Summary of Efficacy Data from a Phase 3 Clinical Trial in PFIC Patients

DosageChange in Serum Bile Acids (sBA)Improvement in Pruritus ScoreReference
40 µg/kg/dayStatistically significant reduction compared to placeboNumerically greater response compared to placebo[7]
120 µg/kg/dayStatistically significant reduction compared to placeboNumerically greater response compared to placebo[7]

Conclusion

This compound represents a significant advancement in the treatment of cholestatic liver diseases. Its targeted mechanism of action, focused on the inhibition of the ileal bile acid transporter, offers a non-systemic therapeutic approach with proven efficacy. The complex multi-step synthesis of this compound underscores the sophistication of modern medicinal chemistry in designing highly specific and potent drug molecules. Further research into optimizing the synthetic route and exploring the full therapeutic potential of this compound is warranted.

References

The Pharmacodynamics of Odevixibat in Pediatric Cholestasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), represents a significant advancement in the treatment of pediatric cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC). By targeting the enterohepatic circulation of bile acids, this compound offers a non-surgical therapeutic option to alleviate the debilitating symptoms of cholestasis, primarily pruritus, and to reduce the systemic bile acid burden. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in the pediatric population, focusing on its mechanism of action, effects on bile acid homeostasis, and the key clinical trial data that underpin its therapeutic use.

Mechanism of Action: Targeting the Enterohepatic Circulation

This compound exerts its therapeutic effect by potently and selectively inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] The IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[3] This process, known as the enterohepatic circulation, is essential for maintaining the body's bile acid pool.

In pediatric cholestatic conditions, the impaired secretion of bile from the liver leads to an accumulation of bile acids in the liver and systemic circulation, causing severe pruritus and progressive liver damage.[4] this compound, by blocking IBAT, interrupts the enterohepatic circulation, leading to a significant increase in the fecal excretion of bile acids.[3] This, in turn, reduces the total bile acid pool, decreases the return of bile acids to the liver, and lowers serum bile acid (sBA) concentrations.[5] The reduction in sBA levels is believed to be the primary mechanism through which this compound alleviates pruritus, a hallmark and often debilitating symptom of cholestatic liver disease in children.[5][6]

cluster_Enterohepatic_Circulation Enterohepatic Circulation Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine (Lipid Digestion) Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum IBAT IBAT/ASBT Terminal_Ileum->IBAT Feces Fecal Excretion Terminal_Ileum->Feces Bile Acid Excretion (5%) Portal_Vein Portal Vein IBAT->Portal_Vein Bile Acid Reabsorption (95%) Portal_Vein->Liver Return to Liver This compound This compound This compound->IBAT Inhibition

Mechanism of Action of this compound in the Enterohepatic Circulation.

Key Clinical Efficacy Data

The efficacy and safety of this compound in pediatric cholestasis have been primarily established through the Phase 3 PEDFIC 1 and PEDFIC 2 clinical trials.

PEDFIC 1 Trial

The PEDFIC 1 trial was a 24-week, randomized, double-blind, placebo-controlled study that enrolled 62 children with PFIC type 1 or 2.[7] Patients were randomized to receive placebo, this compound 40 µg/kg/day, or this compound 120 µg/kg/day.[7] The trial successfully met its two primary endpoints: a reduction in pruritus and a decrease in serum bile acid levels.[5][7]

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial [5][7]

EndpointPlacebo (n=20)This compound 40 µg/kg/day (n=23)This compound 120 µg/kg/day (n=19)p-value (this compound vs. Placebo)
Proportion of Positive Pruritus Assessments 28.7%53.5% (combined this compound arms)53.5% (combined this compound arms)p=0.004
Serum Bile Acid Response 0%33.3% (combined this compound arms)33.3% (combined this compound arms)p=0.003
Mean Change in Serum Bile Acids (µmol/L) +13.1-114.3 (combined this compound arms)-114.3 (combined this compound arms)p=0.002
PEDFIC 2 Trial

PEDFIC 2 is an ongoing, open-label extension study evaluating the long-term safety and efficacy of this compound at a dose of 120 µg/kg/day.[8] The study includes patients who completed PEDFIC 1 as well as newly enrolled patients with various types of PFIC.[8] Interim results from PEDFIC 2 have demonstrated sustained reductions in both serum bile acids and pruritus with long-term treatment.[8][9]

Table 2: Mean Change in Serum Bile Acids and Pruritus Scores in PEDFIC 2 (Interim Analysis) [8][9]

CohortBaselineMean Change from Baseline at Weeks 22-24 (sBA)Mean Change from Baseline at Weeks 21-24 (Pruritus Score)
Cohort 1A (this compound in PEDFIC 1) PEDFIC 1 Baseline-201 µmol/LSignificant Improvement
Cohort 1B (Placebo in PEDFIC 1) PEDFIC 2 Baseline-144 µmol/LSignificant Improvement
Cohort 2 (Newly Enrolled) PEDFIC 2 Baseline-104 µmol/LSignificant Improvement

Experimental Protocols

A comprehensive understanding of the pharmacodynamics of this compound necessitates a review of the key experimental methodologies employed in its clinical evaluation.

Measurement of Serum Bile Acids

The primary pharmacodynamic biomarker for this compound is the concentration of total serum bile acids. In the PEDFIC trials, fasting blood samples were collected for the analysis of total sBA.[8] While the specific assay used in the trials is not detailed in all publications, the gold standard for accurate and sensitive quantification of individual and total bile acids in clinical research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[10][11] Enzymatic assays are also available but may underestimate total bile acid concentrations, especially in cholestatic patients with atypical bile acid profiles.[12]

Sample Serum Sample (Fasting) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation of Bile Acids) Supernatant->LC Injection MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

Workflow for Serum Bile Acid Measurement by LC-MS/MS.
Assessment of Pruritus

Pruritus, a subjective symptom, was rigorously assessed in the PEDFIC trials using the PRUCISION Observer-Reported Outcome (ObsRO) instrument .[2][13] This validated tool was completed twice daily by a caregiver using an electronic diary.[2][13] The instrument uses a 5-point pictorial and verbal rating scale to assess the severity of scratching, ranging from 0 ("No scratching") to 4 ("Worst possible scratching").[13] A clinically meaningful improvement in pruritus was defined as a reduction of at least 1 point from baseline.[14] The PRUCISION instrument also captures data on sleep disturbance and tiredness.[2]

Caregiver Caregiver Observation eDiary Electronic Diary Entry (Twice Daily) Caregiver->eDiary Scratching Scratching Severity (0-4 Scale) eDiary->Scratching Sleep Sleep Disturbance eDiary->Sleep Tiredness Tiredness eDiary->Tiredness Data_Analysis Data Analysis (Proportion of Positive Assessments) Scratching->Data_Analysis

PRUCISION ObsRO Instrument Workflow for Pruritus Assessment.
Statistical Analysis

The statistical analysis plan for the PEDFIC 1 trial was designed to evaluate the two primary endpoints.[5] For the proportion of positive pruritus assessments, a model-adjusted analysis was used.[5] The serum bile acid response was also compared between the this compound and placebo groups.[5] In the PEDFIC 2 open-label extension study, one-sample t-tests were used to assess the statistical significance of changes from baseline in serum bile acids and pruritus scores for the cohort that had previously received this compound in PEDFIC 1.[8]

Downstream Pharmacodynamic Effects

Inhibition of IBAT by this compound is expected to have downstream effects on bile acid synthesis. The reduction in bile acid return to the liver can lead to a compensatory increase in the synthesis of new bile acids from cholesterol. This process is regulated by the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway. Key biomarkers for this process include 7α-hydroxy-4-cholesten-3-one (C4), a direct marker of bile acid synthesis, and FGF19, an intestinal hormone that inhibits bile acid synthesis. Monitoring these biomarkers can provide further insight into the pharmacodynamic effects of this compound.

Safety and Tolerability

In clinical trials, this compound has been generally well-tolerated in the pediatric population.[7][8] The most common treatment-emergent adverse events were gastrointestinal in nature, primarily diarrhea and frequent bowel movements, which were generally mild to moderate in severity.[7]

Conclusion

This compound's targeted inhibition of the ileal bile acid transporter offers a novel and effective pharmacodynamic approach to the management of pediatric cholestatic diseases. By interrupting the enterohepatic circulation of bile acids, this compound significantly reduces serum bile acid levels and alleviates the burdensome symptom of pruritus. The robust data from the PEDFIC clinical trial program provide a strong foundation for its use in this vulnerable patient population. Further research into the long-term effects of this compound on liver histology and disease progression will continue to refine our understanding of its complete pharmacodynamic profile.

References

Investigating the role of Odevixibat in Alagille syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alagille syndrome (ALGS) is a rare, autosomal dominant genetic disorder characterized by a range of abnormalities, including chronic cholestasis, which leads to a burdensome accumulation of bile acids in the liver and bloodstream. This accumulation is a primary driver of severe pruritus (itching) and can contribute to progressive liver disease. Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), offering a non-surgical, targeted therapeutic approach to disrupt the enterohepatic circulation of bile acids. This document provides a detailed technical overview of this compound's mechanism of action, clinical trial data, and experimental protocols relevant to its application in Alagille syndrome.

Mechanism of Action: IBAT Inhibition

This compound exerts its therapeutic effect through the targeted inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation. In patients with Alagille syndrome, the impaired bile flow leads to an accumulation of bile acids. By blocking IBAT, this compound effectively reduces the reabsorption of these bile acids, thereby increasing their fecal excretion. This interruption of the enterohepatic circulation leads to a decrease in the overall bile acid pool, reducing the concentration of serum bile acids (sBA) and alleviating the associated symptoms, most notably cholestatic pruritus.

cluster_Enterohepatic Enterohepatic Circulation cluster_this compound This compound Intervention Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Release Portal_Vein Portal Vein (95% Reabsorption) Small_Intestine->Portal_Vein Bile Acid Reabsorption Colon Colon (Excretion) Small_Intestine->Colon ~5% to Fecal Excretion IBAT Ileal Bile Acid Transporter (IBAT) Portal_Vein->Liver This compound This compound This compound->IBAT Inhibits Increased_Excretion Increased Fecal Bile Acid Excretion IBAT->Increased_Excretion Leads to Reduced_sBA Reduced Serum Bile Acids (sBA) Increased_Excretion->Reduced_sBA Reduced_Pruritus Alleviation of Pruritus Reduced_sBA->Reduced_Pruritus Screening Screening Phase (Up to 8 weeks) start->Screening Baseline Baseline Assessment (PRUCISION, sBA) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Group_A This compound (120 µg/kg/day) Randomization->Group_A Arm 1 Group_B Placebo Randomization->Group_B Arm 2 Treatment Double-Blind Treatment (24 Weeks) Group_A->Treatment Group_B->Treatment Endpoint Primary & Secondary Endpoint Analysis (Weeks 21-24) Treatment->Endpoint OpenLabel Open-Label Extension Endpoint->OpenLabel

Odevixibat's Indirect Impact on Farnesoid X Receptor (FXR) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), primarily exerts its therapeutic effect by reducing the reabsorption of bile acids from the terminal ileum. This interruption of the enterohepatic circulation leads to a significant decrease in serum bile acid (sBA) levels. While this compound does not directly interact with the farnesoid X receptor (FXR), its primary mechanism of action profoundly and indirectly influences FXR signaling. By lowering the pool of circulating bile acids, which are the natural ligands for FXR, this compound attenuates FXR activation. This guide provides an in-depth technical overview of this indirect mechanism, supported by available clinical data and detailed experimental protocols relevant to the study of the FXR signaling pathway.

Introduction to this compound and the Farnesoid X Receptor (FXR)

This compound is a minimally absorbed, small molecule inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking IBAT, this compound effectively reduces the uptake of bile acids from the small intestine, thereby increasing their fecal excretion.[2] This leads to a reduction in the total bile acid pool and a decrease in sBA concentrations.[3]

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose homeostasis.[4][5] It is highly expressed in the liver and intestine, where it is activated by bile acids.[6] Upon activation, FXR modulates the expression of numerous target genes involved in the synthesis, transport, and metabolism of bile acids, creating a negative feedback loop to maintain bile acid homeostasis.[2]

The Indirect Mechanism of this compound's Impact on FXR Signaling

This compound's influence on FXR signaling is a secondary consequence of its primary IBAT inhibition. The reduction in the enterohepatic circulation of bile acids leads to lower concentrations of these FXR ligands in both the portal vein and the systemic circulation.[7] This decreased availability of bile acids results in reduced activation of FXR in hepatocytes and enterocytes.

The downstream effects of attenuated FXR signaling include:

  • De-repression of Bile Acid Synthesis: A key function of activated FXR in the liver is to induce the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[8][9] By reducing FXR activation, this compound treatment leads to decreased SHP expression and a subsequent increase in CYP7A1 activity, promoting the conversion of cholesterol to new bile acids.[7]

  • Modulation of Intestinal FGF19 Secretion: In the intestine, FXR activation by bile acids stimulates the expression and secretion of fibroblast growth factor 19 (FGF19; FGF15 in rodents).[9] FGF19 travels to the liver and, via the FGFR4/β-Klotho receptor complex, also potently represses CYP7A1 expression.[10] Reduced intestinal FXR activation due to this compound is therefore expected to decrease FGF19 secretion, further contributing to the de-repression of bile acid synthesis.

This indirect modulation of the FXR signaling pathway is central to the therapeutic rationale for using an IBAT inhibitor to manage cholestatic liver diseases, where elevated bile acid levels are a primary driver of pathology.

Quantitative Data: this compound's Effect on Serum Bile Acids

Clinical trials have consistently demonstrated the efficacy of this compound in reducing serum bile acid levels in patients with progressive familial intrahepatic cholestasis (PFIC). The following tables summarize key findings from these studies.

StudyPatient PopulationTreatment ArmsDurationKey Findings on Serum Bile AcidsReference
PEDFIC 1 Children with PFIC1 or PFIC2This compound 40 µg/kg/day, this compound 120 µg/kg/day, Placebo24 weeks- 33.3% of patients in the combined this compound arms had a ≥70% reduction in sBA or reached a level of ≤70 μmol/L, compared to no patients in the placebo arm. - Mean reduction of sBA was 114.3 µmol/L in the this compound arms compared to an increase of 13.1 µmol/L in the placebo arm.[11]
PEDFIC 2 (Open-label extension) Children with PFICThis compound 120 µg/kg/dayUp to 72 weeks- Sustained reductions in sBA were observed. - For patients previously on this compound in PEDFIC 1, the mean change in sBA from PEDFIC 1 baseline to weeks 22-24 of PEDFIC 2 was -201 µmol/L. - For patients transitioning from placebo, the mean change from this compound initiation to weeks 22-24 was -144 µmol/L.[12]

Experimental Protocols

While specific data on the direct application of these protocols to this compound are not publicly available, the following methodologies are standard for assessing the activity of compounds on the FXR signaling pathway.

FXR Reporter Gene Assay

This assay is designed to measure the ability of a test compound to activate or inhibit the transcriptional activity of FXR.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). Cells are co-transfected with this reporter construct and an expression vector for FXR. Activation of FXR by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are seeded in 96-well plates.

    • Transient transfection is performed using a lipid-based transfection reagent with plasmids encoding the human FXR, its heterodimeric partner retinoid X receptor (RXR), and the FXRE-luciferase reporter construct. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[13]

  • Compound Treatment:

    • After 24 hours, the transfection medium is replaced with fresh medium containing the test compound (this compound) at various concentrations or a known FXR agonist (e.g., GW4064) as a positive control.

  • Luciferase Assay:

    • Following a 16-24 hour incubation period, cells are lysed.

    • Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).[14]

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Data Analysis:

    • Results are expressed as fold activation over the vehicle control.

    • For antagonists, the assay is performed in the presence of a fixed concentration of an FXR agonist, and the ability of the test compound to inhibit this activation is measured.

Quantification of FXR Target Gene Expression by qPCR

This method is used to determine the effect of a compound on the mRNA levels of FXR target genes such as SHP and FGF19.

Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the amount of specific mRNA transcripts in cells or tissues treated with a test compound.

Protocol:

  • Cell Culture and Treatment:

    • Hepatocyte-derived cells (e.g., HepG2) or intestinal epithelial cells (e.g., Caco-2) are cultured to confluence.

    • Cells are treated with the test compound (this compound) or a positive control (e.g., an FXR agonist) for a specified period (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).

    • RNA quality and quantity are assessed using spectrophotometry.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a reverse transcription kit.[15]

  • qPCR:

    • The qPCR reaction is prepared with the cDNA template, gene-specific primers for SHP, FGF19, and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.[16]

    • The reaction is run on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for each gene.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.[18]

Visualizing the Pathways and Mechanisms

Signaling Pathways

FXR_Signaling_Pathway cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_FXR_Signaling FXR Signaling Liver Liver BileDuct Bile Duct Liver->BileDuct Bile Acid Secretion Intestine Small Intestine PortalVein Portal Vein Intestine->PortalVein Bile Acid Reabsorption IBAT IBAT PortalVein->Liver BileAcids Bile Acids PortalVein->BileAcids BileDuct->Intestine This compound This compound This compound->IBAT Inhibits FXR FXR BileAcids->FXR Activates SHP SHP FXR->SHP Induces FGF19 FGF19 FXR->FGF19 Induces (Intestine) CYP7A1 CYP7A1 SHP->CYP7A1 Represses FGFR4 FGFR4 FGF19->FGFR4 Activates (Liver) FGFR4->CYP7A1 Represses

Caption: this compound inhibits IBAT, reducing bile acid reabsorption and thus FXR activation.

Experimental and Logical Workflows

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo / Clinical Assessment cluster_Logical_Flow Logical Flow of this compound's Indirect Effect ReporterAssay FXR Reporter Gene Assay qPCR_Analysis qPCR for SHP & FGF19 AnimalModel Animal Model of Cholestasis sBA_Measurement Serum Bile Acid Measurement AnimalModel->sBA_Measurement ClinicalTrial Clinical Trial in Patients ClinicalTrial->sBA_Measurement Odevixibat_Admin This compound Administration IBAT_Inhibition IBAT Inhibition Odevixibat_Admin->IBAT_Inhibition Decreased_BA_Reabsorption Decreased Bile Acid Reabsorption IBAT_Inhibition->Decreased_BA_Reabsorption Decreased_sBA Decreased Serum Bile Acids Decreased_BA_Reabsorption->Decreased_sBA Reduced_FXR_Activation Reduced FXR Activation Decreased_sBA->Reduced_FXR_Activation DeRepression_CYP7A1 De-repression of CYP7A1 Reduced_FXR_Activation->DeRepression_CYP7A1 Increased_BA_Synthesis Increased Bile Acid Synthesis DeRepression_CYP7A1->Increased_BA_Synthesis

Caption: Workflow illustrating the assessment and logical progression of this compound's effects.

Conclusion

This compound represents a targeted therapeutic approach that leverages a deep understanding of bile acid physiology. Its impact on FXR signaling is a clear example of an indirect pharmacological effect, where the primary mechanism of IBAT inhibition initiates a cascade of events that ultimately modulate the activity of a key nuclear receptor. For researchers and drug development professionals, it is crucial to recognize this distinction. While this compound is not an FXR agonist or antagonist in the classical sense, its profound effect on the availability of endogenous FXR ligands makes it a significant modulator of the FXR signaling pathway. Future research may further elucidate the long-term consequences of this indirect modulation on hepatic and intestinal gene expression profiles beyond the immediate effects on bile acid synthesis.

References

An In-depth Technical Guide to the Enterohepatic Circulation of Bile Acids and the Therapeutic Role of Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the enterohepatic circulation of bile acids, their critical role as signaling molecules, and the mechanism of action of Odevixibat, a targeted therapy for cholestatic liver diseases. The content is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the physiological processes and pharmacological interventions.

The Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is a highly efficient physiological process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive functions while tightly regulating their synthesis and systemic concentrations. This cycle is critical for the absorption of dietary fats and fat-soluble vitamins, cholesterol homeostasis, and the excretion of various endobiotics and xenobiotics.[1][2]

1.1. Synthesis and Secretion: Hepatocytes synthesize primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol.[1] These lipid-soluble acids are then conjugated with the amino acids glycine or taurine to form water-soluble conjugated bile acids (often called bile salts).[1] These bile salts are actively secreted into the bile canaliculi and stored in the gallbladder.[3]

1.2. Intestinal Role and Reabsorption: During digestion, bile acids are released into the duodenum, where they facilitate the emulsification and absorption of lipids.[2] Approximately 95% of these bile acids are reabsorbed in the terminal ileum by the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][3] The remaining 5% enter the colon, where gut bacteria deconjugate and dehydroxylate them into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[3]

1.3. Return to the Liver: Reabsorbed bile acids enter the portal circulation and are efficiently extracted by hepatocytes, completing the circuit.[1][3] This recycling process, which occurs multiple times a day, ensures that a large pool of bile acids is maintained for digestive needs with minimal de novo synthesis.[1]

Enterohepatic_Circulation cluster_Liver Liver cluster_Biliary Biliary System cluster_Intestine Intestine cluster_Circulation Circulation Cholesterol Cholesterol PrimaryBA Primary Bile Acids (CA, CDCA) Cholesterol->PrimaryBA Synthesis ConjugatedBA Conjugated Bile Acids PrimaryBA->ConjugatedBA Conjugation BileDuct Bile Duct ConjugatedBA->BileDuct Hepatocyte Hepatocyte Uptake Hepatocyte->ConjugatedBA Resecretion Gallbladder Gallbladder (Storage) Duodenum Duodenum (Fat Digestion) Gallbladder->Duodenum BileDuct->Gallbladder Storage/ Release TerminalIleum Terminal Ileum Duodenum->TerminalIleum IBAT IBAT/ASBT (95% Reabsorption) TerminalIleum->IBAT Colon Colon TerminalIleum->Colon 5% PortalVein Portal Vein IBAT->PortalVein 95% SecondaryBA Secondary Bile Acids (DCA, LCA) Colon->SecondaryBA Bacterial Action Fecal_Excretion Fecal Excretion (5%) SecondaryBA->Fecal_Excretion SecondaryBA->PortalVein PortalVein->Hepatocyte TGR5_Signaling cluster_Intestinal_Cell Intestinal L-Cell BA Bile Acids TGR5 TGR5 Receptor BA->TGR5 Activates AC Adenylate Cyclase TGR5->AC Stimulates cAMP cAMP AC->cAMP Increases GLP1 GLP-1 Secretion cAMP->GLP1 Promotes Metabolic_Effects Improved Glucose Homeostasis GLP1->Metabolic_Effects Odevixibat_MOA cluster_outcome Therapeutic Outcomes Liver Liver Intestine Terminal Ileum Liver->Intestine Bile Acid Secretion IBAT IBAT Transporter Intestine->IBAT Bile Acids for Reabsorption Feces Increased Fecal Bile Acid Excretion Intestine->Feces Bile Acids Diverted PortalVein Portal Vein (Bile Acid Return) IBAT->PortalVein Reabsorption Pathway PortalVein->Liver SerumBA Reduced Serum Bile Acids This compound This compound This compound->IBAT Inhibits Pruritus Reduced Pruritus SerumBA->Pruritus Experimental_Workflow cluster_Trial_Phase Clinical Trial Protocol cluster_Data_Collection Data Collection (Baseline vs. Post-Treatment) cluster_Analysis Sample Analysis & Endpoint Evaluation P_Selection Patient Selection (e.g., PFIC with Pruritus) Randomization Randomization P_Selection->Randomization Group_A This compound Arm Randomization->Group_A Group_B Placebo Arm Randomization->Group_B Treatment Treatment Period (e.g., 24 Weeks) Group_A->Treatment Group_B->Treatment Blood_Sample Collect Serum Samples Treatment->Blood_Sample Pruritus_Score Record Pruritus Scores (Observer-Reported) Treatment->Pruritus_Score LCMS Quantify Serum Bile Acids (LC-MS/MS) Blood_Sample->LCMS Stats Statistical Analysis (Compare Arms) Pruritus_Score->Stats LCMS->Stats

References

Odevixibat Clinical Trials: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in the systemic bile acid pool.[1][2] This mechanism of action has shown therapeutic promise in pediatric cholestatic liver diseases, where the accumulation of bile acids is a key driver of pathology, leading to debilitating symptoms such as pruritus and progressive liver damage. This technical guide provides a comprehensive review of the clinical trial phases of this compound, focusing on its development for Progressive Familial Intrahepatic Cholestasis (PFIC), Alagille Syndrome (ALGS), and Biliary Atresia.

Mechanism of Action: IBAT Inhibition

The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum via the IBAT.[3] In cholestatic conditions, the impaired secretion of bile acids from the liver leads to their accumulation, causing hepatocellular injury and intense pruritus. This compound acts locally in the gut with minimal systemic exposure, directly targeting the IBAT to reduce bile acid reuptake.[3][4] This targeted inhibition effectively breaks the cycle of bile acid recirculation, thereby lowering serum bile acid (sBA) concentrations and alleviating associated symptoms.[2]

cluster_0 Enterohepatic Circulation of Bile Acids cluster_1 This compound Mechanism of Action Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Synthesis Small_Intestine Small Intestine (Duodenum, Jejunum) Gallbladder->Small_Intestine Secretion Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption (IBAT) Colon Colon Terminal_Ileum->Colon ~5% Portal_Vein->Liver Fecal_Excretion Fecal Excretion Colon->Fecal_Excretion This compound This compound IBAT Ileal Bile Acid Transporter (IBAT) This compound->IBAT Inhibits IBAT->Portal_Vein Reduced Reabsorption IBAT->Colon Increased Fecal Bile Acid Excretion

Figure 1: this compound's Mechanism of Action on Enterohepatic Circulation.

Clinical Development in Progressive Familial Intrahepatic Cholestasis (PFIC)

PFIC is a group of rare, autosomal recessive liver disorders characterized by impaired bile formation and/or secretion, leading to severe cholestasis, pruritus, and progressive liver fibrosis. This compound has undergone extensive clinical evaluation for the treatment of pruritus in patients with PFIC.

PEDFIC 1 (Phase 3)

The PEDFIC 1 trial was a pivotal, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in children with PFIC type 1 or type 2.[5][6]

Experimental Protocol:

  • Study Design: 24-week, multicenter, global trial.[5]

  • Patient Population: 62 patients aged 6 months to 15.9 years with a confirmed diagnosis of PFIC1 or PFIC2 and significant pruritus.[5]

  • Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive:

    • This compound 40 µg/kg/day

    • This compound 120 µg/kg/day

    • Placebo[6]

  • Primary Endpoints:

    • United States: Proportion of patients with a positive pruritus assessment, defined as a scratching score of ≤1 on a 0-4 scale or a ≥1-point drop from baseline on the PRUCISION observer-reported outcome (ObsRO) instrument.

    • European Union: Proportion of patients with either a ≥70% reduction in sBA from baseline or an sBA level ≤70 µmol/L.[6]

  • Secondary Endpoints: Included changes in sBA levels and sleep parameters.[5]

Quantitative Data Summary:

Outcome MeasureThis compound (40 µg/kg/day)This compound (120 µg/kg/day)Placebop-value
Primary Endpoint (US): Positive Pruritus Assessment Data for pooled this compound arms53.5%28.7%0.004
Primary Endpoint (EU): sBA Response 44%21%0%0.003
Secondary Endpoint: Change in sBA (µmol/L) Data for pooled this compound arms-114.3 (mean reduction)+13.1 (mean increase)0.002

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial.[6]

PEDFIC 2 (Open-Label Extension)

PEDFIC 2 is an ongoing, long-term, open-label extension study evaluating the continued efficacy and safety of this compound in patients from PEDFIC 1, as well as new patients with any type of PFIC.[6][7]

Experimental Protocol:

  • Study Design: 72-week, open-label, single-arm study.[7]

  • Patient Population: Patients who completed PEDFIC 1 and new patients of any age with any PFIC subtype.[6]

  • Treatment: All patients received this compound 120 µg/kg/day.[7]

  • Primary Endpoints (Interim Analysis at Week 24):

    • Change from baseline in sBA.

    • Proportion of positive pruritus assessments.[8]

Quantitative Data Summary (Interim Analysis):

CohortMean Change in sBA from Baseline (µmol/L)Proportion of Positive Pruritus Assessments
Cohort 1A (this compound in PEDFIC 1) -201 (from PEDFIC 1 baseline to weeks 22-24 of PEDFIC 2)33%
Cohort 1B (Placebo in PEDFIC 1) -144 (from this compound initiation to weeks 22-24)56%
Cohort 2 (New Patients) -104 (from this compound initiation to weeks 22-24)62%

Table 2: Key Efficacy Outcomes from the PEDFIC 2 Interim Analysis.[8]

Clinical Development in Alagille Syndrome (ALGS)

ALGS is a rare, autosomal dominant genetic disorder characterized by a paucity of intrahepatic bile ducts, leading to cholestasis, severe pruritus, and progressive liver disease.

ASSERT (Phase 3)

The ASSERT trial was a pivotal, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of this compound in patients with ALGS.[9][10]

Experimental Protocol:

  • Study Design: 24-week, multicenter, global trial.[10]

  • Patient Population: 52 patients with a genetically confirmed diagnosis of ALGS, a history of significant pruritus, and elevated sBA levels.[10][11]

  • Treatment Arms: Patients were randomized 2:1 to receive:

    • This compound 120 µg/kg/day (n=35)

    • Placebo (n=17)[10]

  • Primary Endpoint: Change in caregiver-reported scratching score (on the PRUCISION instrument; range 0-4) from baseline to weeks 21-24.[10]

  • Key Secondary Endpoint: Change in sBA concentration from baseline to the average of weeks 20 and 24.[10]

Quantitative Data Summary:

Outcome MeasureThis compound (120 µg/kg/day)Placebop-value
Primary Endpoint: LS Mean Change in Scratching Score -1.7-0.80.0024
Key Secondary Endpoint: LS Mean Change in sBA (µmol/L) -90+220.0012

Table 3: Key Efficacy Outcomes from the ASSERT Trial.[10][11]

Clinical Development in Biliary Atresia

Biliary atresia is a rare and life-threatening liver disease in infants, characterized by the obstruction or absence of extrahepatic bile ducts. It is a leading cause of pediatric liver transplantation.[1]

BOLD (Phase 3)

The BOLD study is an ongoing, pivotal, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in children with biliary atresia who have undergone a Kasai hepatoportoenterostomy.[12][13]

Experimental Protocol:

  • Study Design: Double-blind, randomized, placebo-controlled.[12]

  • Patient Population: Children with a clinical diagnosis of biliary atresia who have undergone a Kasai procedure.[12]

  • Treatment Arms:

    • This compound

    • Placebo

  • Primary Outcome: Proportion of patients who are alive and have not undergone a liver transplant after 104 weeks of study treatment.[1]

  • Secondary Outcome Measures: Include changes in total bilirubin and sBA levels.[13]

As the BOLD trial is ongoing, comprehensive efficacy data is not yet available.

cluster_PFIC Progressive Familial Intrahepatic Cholestasis (PFIC) cluster_ALGS Alagille Syndrome (ALGS) cluster_BA Biliary Atresia PEDFIC_1 PEDFIC 1 (Phase 3) Randomized, Double-Blind, Placebo-Controlled (24 weeks) PEDFIC_2 PEDFIC 2 (Phase 3) Open-Label Extension (72 weeks) PEDFIC_1->PEDFIC_2 Rollover ASSERT ASSERT (Phase 3) Randomized, Double-Blind, Placebo-Controlled (24 weeks) ASSERT_EXT ASSERT-EXT (Phase 3) Open-Label Extension ASSERT->ASSERT_EXT Rollover BOLD BOLD (Phase 3) Randomized, Double-Blind, Placebo-Controlled (104 weeks) BOLD_EXT BOLD-EXT (Phase 3) Open-Label Extension BOLD->BOLD_EXT Rollover

Figure 2: this compound Clinical Trial Workflow for Different Indications.

Safety and Tolerability

Across the completed clinical trials, this compound has been generally well-tolerated. The most commonly reported treatment-emergent adverse events were gastrointestinal in nature, with diarrhea being the most frequent.[6][10] These events were typically mild to moderate in severity.

Conclusion

The clinical development program for this compound has demonstrated its efficacy and safety in treating pruritus associated with PFIC and ALGS. The significant reductions in both pruritus and serum bile acids observed in the PEDFIC and ASSERT trials provide strong evidence for its therapeutic benefit in these rare pediatric cholestatic liver diseases. The ongoing BOLD study holds the potential to expand the indication for this compound to include biliary atresia, a condition with a high unmet medical need. The targeted, non-systemic mechanism of action of this compound represents a significant advancement in the management of these debilitating conditions.

References

The Role of the SLC10A2 Gene in Odevixibat's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), a protein encoded by the SLC10A2 gene.[1][2] This transporter, also known as the apical sodium-dependent bile acid transporter (ASBT), is the primary mechanism for the reabsorption of bile acids in the terminal ileum.[3][4][5] In cholestatic diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC), impaired bile flow leads to the accumulation of toxic levels of bile acids, causing severe pruritus and progressive liver damage.[6][7][8] this compound interrupts the enterohepatic circulation of bile acids by blocking their reuptake, thereby increasing their fecal excretion and reducing the total bile acid pool.[1][9][10] This guide provides an in-depth technical overview of the pivotal role of the SLC10A2 gene in the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction: The SLC10A2 Gene and Bile Acid Homeostasis

The SLC10A2 gene, located on chromosome 13, encodes the ileal bile acid transporter (IBAT), a 348-amino acid transmembrane protein.[3][11] IBAT is predominantly expressed on the apical brush border membrane of enterocytes in the terminal ileum.[3][11] Its primary function is the sodium-dependent reabsorption of approximately 95% of conjugated bile acids from the intestinal lumen back into the portal circulation, a process critical for maintaining the enterohepatic circulation.[1][10][12] This recycling is essential for cholesterol homeostasis and the digestion of dietary fats.[3][4]

Mutations in the SLC10A2 gene can lead to primary bile acid malabsorption, characterized by chronic diarrhea and steatorrhea.[5][12] The central role of IBAT in bile acid regulation has made it a key therapeutic target for cholestatic liver diseases.[1][3]

Progressive Familial Intrahepatic Cholestasis (PFIC) is a group of rare, autosomal recessive genetic disorders that result in impaired bile secretion and transport.[6][7][13] This leads to the accumulation of bile acids in the liver and serum, causing debilitating pruritus, cirrhosis, and eventual liver failure, often requiring liver transplantation in childhood.[6][7][8] this compound offers a non-surgical therapeutic option by directly targeting the protein product of the SLC10A2 gene.[14]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that acts locally in the gut with minimal systemic exposure.[10][15] It binds reversibly to the IBAT, blocking the reabsorption of bile acids from the terminal ileum.[1][16][17] This targeted inhibition of the SLC10A2 gene product leads to a significant increase in the fecal excretion of bile acids.[9][10]

The therapeutic consequences of this action are twofold:

  • Reduction of the Bile Acid Pool: By preventing their reabsorption, this compound effectively reduces the total body pool of bile acids.[1][10]

  • Alleviation of Cholestatic Symptoms: The decrease in serum bile acids (sBA) is directly correlated with a reduction in pruritus, a primary and debilitating symptom of PFIC.[9][18]

Signaling Pathway and Drug Interaction

The following diagram illustrates the enterohepatic circulation of bile acids and the specific point of intervention by this compound.

cluster_liver Liver cluster_reabsorption Enterohepatic Circulation LIVER Hepatocyte BILE_DUCT Bile Duct LIVER->BILE_DUCT Secretion CHOLESTEROL Cholesterol BILE_ACID_SYNTHESIS Bile Acid Synthesis CHOLESTEROL->BILE_ACID_SYNTHESIS BILE_ACID_SYNTHESIS->LIVER Bile Acids GALLBLADDER Gallbladder BILE_DUCT->GALLBLADDER INTESTINE Small Intestine GALLBLADDER->INTESTINE ILEUM Terminal Ileum (Enterocyte) INTESTINE->ILEUM Flow of Bile Acids PORTAL_VEIN Portal Vein PORTAL_VEIN->LIVER ~95% Recycled FECES Fecal Excretion ILEUM->FECES ~5% Excreted SLC10A2 IBAT (SLC10A2) ILEUM->SLC10A2 Reabsorption SLC10A2->PORTAL_VEIN This compound This compound This compound->SLC10A2 Blocks Reabsorption INHIBITION Inhibition

Caption: this compound inhibits IBAT (SLC10A2) in the terminal ileum.

Quantitative Data from Clinical Trials

The efficacy of this compound in reducing serum bile acids and pruritus has been demonstrated in several clinical trials, most notably the PEDFIC 1 and PEDFIC 2 studies.[14][15][19]

Table 1: Efficacy of this compound in PFIC Patients (PEDFIC 1 & 2 Studies)
ParameterThis compound GroupPlacebo Groupp-valueCitation
Serum Bile Acid (sBA) Response 33% of patients0% of patients0.0030[14]
Mean sBA Change from Baseline (μmol/L)
- Cohort 1A (up to 48 wks)-201N/A<0.0001[15]
- Cohort 1B (up to 24 wks)-144N/A-[15]
- Cohort 2 (up to 24 wks)-104N/A-[15]
Pruritus Response (PPA) 55% of patients30% of patients0.0038[14]
Mean Pruritus Score Change-1.4N/A-[20]
Native Liver Survival (up to 4.5 yrs) ≥77%N/A-[19]

PPA: Positive Pruritus Assessments, defined as a ≥1-point drop in pruritus score or a score ≤1.[15] sBA Response: >70% reduction from baseline or sBA level <70 μmol/L.[18]

Experimental Protocols

The clinical evaluation of this compound involved rigorous, randomized, double-blind, placebo-controlled trials. The methodologies employed are crucial for understanding the validity of the resulting data.

PEDFIC 1 Study Protocol
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[14]

  • Patient Population: 62 pediatric patients (median age 3.2 years) with a confirmed diagnosis of PFIC type 1 or PFIC type 2, presenting with pruritus and elevated serum bile acids.[14]

  • Randomization: Patients were randomly assigned (1:1:1) to one of three groups:

    • Placebo (n=20)[14]

    • This compound 40 μg/kg/day (n=23)[14]

    • This compound 120 μg/kg/day (n=19)[14]

  • Primary Endpoints:

    • Pruritus Assessment: Change in pruritus, measured by an observer-reported outcome (ObsRO) where caregivers scored scratching on a 0-4 scale.[15][16]

    • Serum Bile Acid (sBA) Response: Percentage of patients achieving a sBA response, defined as a reduction of ≥70% from baseline or a level of <70 μmol/L.[14][18]

  • Data Collection: Pruritus scores were recorded daily, and serum bile acid levels were measured at baseline and regular intervals throughout the 24-week period.

PEDFIC 2 Open-Label Extension Study Protocol
  • Study Design: An ongoing, open-label, single-arm extension study.[15][19]

  • Patient Population: Enrolled patients who completed the PEDFIC 1 trial, as well as new patients with any PFIC subtype. A total of 116 patients were enrolled.[19]

  • Intervention: All participants received this compound at a dose of 120 μg/kg/day.[15][19]

  • Primary Endpoints:

    • Long-term change in serum bile acids from baseline.[15]

    • Proportion of positive pruritus assessments over the treatment period.[15]

  • Duration: The study assesses long-term efficacy and safety for up to 72 weeks and beyond.[19]

Experimental Workflow Diagram

cluster_pedfic1 PEDFIC 1 (Phase 3, Double-Blind) cluster_pedfic2 PEDFIC 2 (Open-Label Extension) SCREEN Screening (PFIC1/2, Pruritus, ↑sBA) RANDOM Randomization (1:1:1) (n=62) SCREEN->RANDOM PBO Placebo (n=20) RANDOM->PBO ODV40 This compound 40 µg/kg/d (n=23) RANDOM->ODV40 ODV120 This compound 120 µg/kg/d (n=19) RANDOM->ODV120 TREAT24 24-Week Treatment PBO->TREAT24 ODV40->TREAT24 ODV120->TREAT24 ASSESS1 Primary Endpoint Assessment (Pruritus & sBA Response) TREAT24->ASSESS1 OLE PEDFIC 2 Open-Label Extension ASSESS1->OLE Eligible Patients Continue PBO_OLE Placebo -> this compound 120 µg/kg/d OLE->PBO_OLE ODV_OLE This compound -> this compound 120 µg/kg/d OLE->ODV_OLE NEW_OLE New Patients -> this compound 120 µg/kg/d OLE->NEW_OLE TREAT72 72-Week+ Treatment PBO_OLE->TREAT72 ODV_OLE->TREAT72 NEW_OLE->TREAT72 ASSESS2 Long-Term Assessment (sBA, Pruritus, Growth, Safety) TREAT72->ASSESS2

Caption: Workflow of the PEDFIC 1 and PEDFIC 2 clinical trials.

Conclusion

The SLC10A2 gene, by encoding the ileal bile acid transporter, is the direct and pivotal target in the mechanism of action of this compound. By selectively inhibiting IBAT in the terminal ileum, this compound effectively disrupts the enterohepatic circulation of bile acids. This leads to a significant reduction in serum bile acid levels, which in turn provides substantial relief from pruritus and improves other clinical outcomes in patients with Progressive Familial Intrahepatic Cholestasis. The clinical data robustly support this mechanism, establishing this compound as a targeted and effective non-surgical therapy for this debilitating rare disease. The continued investigation into IBAT inhibition holds promise for the treatment of other cholestatic conditions.

References

Odevixibat's Impact on Serum Bile Acid Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Odevixibat on the composition of serum bile acids. This compound, an ileal bile acid transporter (IBAT) inhibitor, represents a targeted therapeutic approach for cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC). By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound effectively reduces the total serum bile acid (sBA) pool, a key factor in the pathophysiology of these conditions. This guide will delve into the quantitative changes observed in serum bile acid profiles, the experimental methodologies employed in these assessments, and the underlying signaling pathways affected by this novel therapeutic agent.

Quantitative Changes in Serum Bile Acid Composition

This compound treatment leads to a significant reduction in total serum bile acids in patients with PFIC. Clinical trial data from the PEDFIC 1 and PEDFIC 2 studies have consistently demonstrated this effect. While comprehensive data on the shifts in the entire spectrum of bile acid species are not fully detailed in peer-reviewed literature, summaries from scientific conferences provide valuable insights into the compositional changes.

A key observation is that the reduction in sBA is primarily driven by a decrease in primary bile acids. In patients who respond to this compound treatment, there are notable decreases in total and primary bile acids, while the levels of secondary bile acids remain largely unchanged.

Furthermore, pretreatment levels of specific unconjugated primary bile acids have been identified as potential predictors of therapeutic response. A post-hoc analysis of the PEDFIC trials revealed that patients with higher baseline serum levels of unconjugated cholic acid (CA) and chenodeoxycholic acid (CDCA) were more likely to respond to this compound treatment. This suggests that the baseline bile acid profile can be a valuable biomarker for patient stratification.

The following tables summarize the available quantitative data on the effect of this compound on serum bile acids.

Table 1: Summary of Total Serum Bile Acid Reduction in PFIC Patients Treated with this compound

Clinical TrialPatient PopulationTreatment GroupBaseline Mean sBA (μmol/L)Mean Change from Baseline in sBA (μmol/L)
PEDFIC 1 & 2 (Pooled Analysis)PFIC (various types)This compound241-108 (at weeks 70-72)[1]
PEDFIC 2 (Interim Analysis)PFIC (Cohort 1A)This compoundNot Specified-201 (at weeks 22-24)
PEDFIC 2 (Interim Analysis)PFIC (Cohort 1B)This compoundNot Specified-144 (at weeks 22-24)
PEDFIC 2 (Interim Analysis)PFIC (Cohort 2)This compoundNot Specified-104 (at weeks 22-24)

Note: The data presented are from summaries and abstracts of clinical trials and may not represent the full and final published data.

Table 2: Qualitative Changes in Serum Bile Acid Composition with this compound Treatment

Bile Acid CategoryChange with this compound TreatmentSource
Total Serum Bile Acids Significant Decrease[2][3]
Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Decrease
Secondary Bile Acids Minimal to no change[4]
Unconjugated Primary Bile Acids (pretreatment) Higher levels associated with better response[5]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation. By blocking IBAT, this compound interrupts this recycling process, leading to increased fecal excretion of bile acids and a subsequent reduction in the total bile acid pool in the body.

The reduction in circulating bile acids has downstream effects on key regulatory pathways, most notably the Farnesoid X Receptor (FXR) signaling pathway. FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in bile acid homeostasis.

The following diagram illustrates the mechanism of action of this compound and its impact on the FXR signaling pathway.

Odevixibat_Mechanism_of_Action cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Fecal Excretion Increased Fecal Bile Acid Excretion Bile Acids->Fecal Excretion FXR_intestinal FXR Bile Acids->FXR_intestinal Reduced Activation Enterohepatic_Circulation Enterohepatic Circulation IBAT->Enterohepatic_Circulation Reduced Reabsorption This compound This compound This compound->IBAT Inhibits FXR_hepatic FXR Enterohepatic_Circulation->FXR_hepatic Reduced Activation FGF19 FGF19 FXR_intestinal->FGF19 Reduced Expression FGF19->FXR_hepatic Reduced Signaling (via FGFR4) CYP7A1 CYP7A1 FXR_hepatic->CYP7A1 Reduced Inhibition (Upregulation) Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Rate-limiting enzyme Cholesterol Cholesterol Cholesterol->Bile Acid Synthesis Conversion

Caption: this compound inhibits the ileal bile acid transporter (IBAT), reducing bile acid reabsorption and serum levels.

The reduced return of bile acids to the liver via the portal circulation leads to decreased activation of hepatic FXR. In the intestine, lower intracellular bile acid concentrations also result in reduced FXR activation, which in turn downregulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 is a hormone that signals to the liver to suppress bile acid synthesis. The reduction in FGF19 signaling to the liver further contributes to the upregulation of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This intricate feedback mechanism helps to maintain bile acid homeostasis.

Experimental Protocols

The primary method for the quantitative analysis of serum bile acids in the this compound clinical trials is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity for the simultaneous measurement of multiple bile acid species. While specific, detailed protocols from the PEDFIC trials are not publicly available, a general workflow can be outlined based on standard practices in the field.

The following diagram illustrates a typical experimental workflow for the analysis of serum bile acids using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Serum_Sample Serum Sample Collection Internal_Standard Addition of Internal Standards (Deuterated Bile Acids) Serum_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with methanol or acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Liquid Chromatography (LC) Separation of Bile Acids Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (MS) Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS (MS/MS) Detection and Quantification MS_Ionization->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis and Interpretation Peak_Integration->Data_Analysis

Caption: A typical workflow for serum bile acid analysis using LC-MS/MS.

Detailed Methodological Steps:

  • Sample Collection and Storage: Serum samples are collected from patients at baseline and at specified time points during treatment. Samples are typically stored at -80°C until analysis to ensure stability of the bile acids.

  • Sample Preparation:

    • Internal Standards: A mixture of stable isotope-labeled internal standards (e.g., deuterated forms of cholic acid, chenodeoxycholic acid, etc.) is added to a known volume of serum. This is crucial for accurate quantification, as it corrects for variations in sample processing and instrument response.

    • Protein Precipitation: To remove proteins that can interfere with the analysis, a solvent such as methanol or acetonitrile is added to the serum sample.

    • Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

    • Supernatant Transfer and Evaporation: The clear supernatant containing the bile acids is transferred to a new tube and dried, typically under a stream of nitrogen.

    • Reconstitution: The dried extract is reconstituted in a solvent mixture that is compatible with the liquid chromatography mobile phase.

  • Liquid Chromatography (LC) Separation:

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The bile acids are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column (e.g., a C18 reversed-phase column).

    • A gradient elution program, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of the various bile acid species.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • As the separated bile acids elute from the LC column, they are introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is commonly used to generate charged bile acid molecules (ions) in the gas phase.

    • Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

    • Tandem MS (MS/MS): For enhanced specificity, a specific precursor ion (the parent bile acid ion) is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of each bile acid, even in a complex matrix like serum.

  • Data Analysis:

    • The area of the chromatographic peak for each bile acid is integrated.

    • The concentration of each bile acid in the original serum sample is calculated by comparing its peak area to that of its corresponding internal standard.

    • Statistical analyses are then performed to determine the significance of the changes in bile acid concentrations following this compound treatment.

Conclusion

This compound effectively reduces total serum bile acids in patients with PFIC, primarily by decreasing the levels of primary bile acids. This is achieved through the targeted inhibition of the ileal bile acid transporter, which modulates the Farnesoid X Receptor signaling pathway and bile acid synthesis. The analysis of serum bile acid composition by LC-MS/MS is a critical tool for understanding the pharmacodynamic effects of this compound and for identifying potential biomarkers of treatment response. Further research providing a more detailed, quantitative breakdown of the changes across the full spectrum of bile acid species will enhance our understanding of the nuanced effects of this promising therapeutic agent.

References

Unveiling the Preclinical Profile: An In-depth Guide to the Off-Target Effects of Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the off-target effects of Odevixibat observed in preclinical studies. This compound, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted approach to managing cholestatic liver diseases by reducing the enterohepatic circulation of bile acids.[1][2] While its on-target efficacy is well-documented, a thorough understanding of its preclinical off-target profile is crucial for a complete safety and risk-benefit assessment. This document summarizes key preclinical findings, details relevant experimental methodologies, and visualizes associated biological pathways.

On-Target Mechanism of Action: A Brief Overview

This compound acts locally in the terminal ileum to inhibit IBAT (also known as the apical sodium-dependent bile acid transporter or ASBT).[3][4] This inhibition blocks the reabsorption of bile acids, leading to their increased fecal excretion.[2] The subsequent reduction in the bile acid pool returning to the liver is the primary mechanism for its therapeutic effects in cholestatic conditions.[3] This targeted action in the gut minimizes systemic exposure.[5]

cluster_ileum LIVER Liver (Bile Acid Synthesis) GALLBLADDER Gallbladder (Bile Acid Storage) LIVER->GALLBLADDER Bile Acids SMALL_INTESTINE Small Intestine (Lipid Digestion) GALLBLADDER->SMALL_INTESTINE TERMINAL_ILEUM Terminal Ileum SMALL_INTESTINE->TERMINAL_ILEUM FECES Fecal Excretion TERMINAL_ILEUM->FECES Increased Bile Acid Excretion IBAT IBAT Transporter PORTAL_VEIN Portal Vein PORTAL_VEIN->LIVER This compound This compound This compound->IBAT Inhibits IBAT->PORTAL_VEIN 95% Bile Acid Reabsorption

Figure 1: this compound's on-target mechanism of inhibiting IBAT.

Preclinical Off-Target and Secondary Pharmacodynamic Effects

Based on its mechanism of action and findings from preclinical and early clinical studies, several off-target or secondary effects have been investigated.[6] These primarily relate to the physiological consequences of altered bile acid homeostasis and local effects within the gastrointestinal tract.

Hepatobiliary Effects

While the intended effect of this compound is to reduce the bile acid load on the liver, preclinical studies have also evaluated its direct and indirect effects on liver health parameters.

Data Presentation: Effects on Liver Parameters

ParameterPreclinical FindingNote
Transaminase Levels (ALT, AST)Reduced in animal models of sclerosing cholangitis.[1]In human clinical trials, transient elevations of liver enzymes have been observed in some patients.[3][6]
Bile Duct InjuryReduced in animal models.[1]This is consistent with the on-target effect of reducing bile acid toxicity.
Biliary Bile Acid SecretionReduced in animal models.[1]Demonstrates a downstream effect of decreased enterohepatic return.

Experimental Protocols: Assessment of Hepatobiliary Effects in Animal Models

Standard preclinical evaluation of hepatobiliary effects involves the use of rodent or non-rodent models of cholestatic liver injury.

  • Animal Model: A common approach is the use of a mouse model of sclerosing cholangitis, induced by diet or chemical means, which mimics aspects of human cholestatic liver disease.[1]

  • Dosing: Animals are administered this compound or a vehicle control, typically via oral gavage, for a specified period.

  • Sample Collection: At the end of the study period, blood and liver tissue samples are collected.

  • Analysis:

    • Serum Biochemistry: Serum is analyzed for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular injury.

    • Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for bile duct proliferation, inflammation, and overall injury.

    • Bile Acid Analysis: Bile may be collected and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify changes in bile acid secretion and composition.

Nutritional and Metabolic Effects

The alteration of bile acid circulation in the gut can influence the absorption of lipids and fat-soluble vitamins and modulate metabolic signaling pathways.

Data Presentation: Nutritional and Metabolic Effects

ParameterPreclinical FindingNote
Fat-Soluble Vitamin (FSV) AbsorptionIdentified as a potential risk in preclinical and early clinical studies due to the mechanism of action.[6]Monitoring of FSV (A, D, E, K) levels is recommended during clinical use.[7]
Farnesoid X Receptor (FXR) SignalingIndirectly modulated; reduced bile acids in the ileum lead to decreased FXR activation.[7]This disinhibition of FXR leads to increased bile acid synthesis via CYP7A1, a compensatory mechanism.[7]

Experimental Protocols: Evaluation of Fat-Soluble Vitamin Absorption

  • Animal Model: Standard rodent models (e.g., rats, mice) are typically used.

  • Dosing: Animals receive this compound mixed with their diet or via oral gavage over several weeks.

  • Dietary Control: The diet is controlled to contain known amounts of fat-soluble vitamins (A, D, E, and K).

  • Sample Collection: Blood samples are collected at baseline and at the end of the study. Fecal samples may also be collected to measure excretion.

  • Analysis: Serum levels of vitamins A, D, E, and K are quantified using high-performance liquid chromatography (HPLC) or LC-MS to determine if this compound administration leads to decreased systemic levels, indicative of malabsorption.

Signaling Pathway: Indirect Modulation of FXR

The reduction of bile acids returning to the liver and present in the ileum due to this compound's action has a downstream effect on the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis.

This compound This compound IBAT IBAT Inhibition in Ileum This compound->IBAT BA_REABSORPTION Decreased Bile Acid Reabsorption IBAT->BA_REABSORPTION ILEAL_BA Decreased Ileal Bile Acids BA_REABSORPTION->ILEAL_BA FXR Decreased FXR Activation ILEAL_BA->FXR Leads to CYP7A1 Upregulation of CYP7A1 Enzyme FXR->CYP7A1 Removes negative feedback on BA_SYNTHESIS Increased Bile Acid Synthesis CYP7A1->BA_SYNTHESIS

Figure 2: Indirect effect of this compound on the FXR signaling pathway.

Developmental Toxicity

Preclinical reproductive and developmental toxicology studies are standard components of a drug safety evaluation.

Data Presentation: Developmental Toxicity Findings

Study TypeAnimal ModelFinding
Embryo-fetal DevelopmentRabbitIncreased incidence of fetal cardiovascular malformations was observed.[8][9]

Experimental Protocols: Embryo-Fetal Development Study

  • Animal Model: Pregnant rabbits are a standard non-rodent species for these studies.

  • Dosing: this compound is administered orally to pregnant females during the period of organogenesis.

  • Evaluation: Near the end of gestation, the fetuses are delivered by Caesarean section.

  • Analysis: Fetuses are examined for external, visceral, and skeletal malformations to assess the potential for teratogenicity. Maternal health is also monitored throughout the study.

In Vitro Drug-Drug Interaction Potential

Understanding the potential for a new drug to interact with other medications is a critical safety assessment. In vitro studies provide an initial screen for this potential.

Data Presentation: In Vitro Drug Interaction Profile

SystemFindingImplication
Cytochrome P450 (CYP) EnzymesNot an inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6.[1]Low potential to affect the metabolism of drugs that are substrates of these enzymes.
CYP Enzyme InductionNot an inducer of CYP1A2, 2B6, or 3A4.[1]Low potential to increase the metabolism of co-administered drugs.
Drug TransportersDid not inhibit P-gp, BCRP, OAT1B1, OAT1B3, OAT1, OAT3, OCT2, MATE1, or MATE2K.[1]Low potential to interfere with the transport of other drugs handled by these systems.

Experimental Protocols: In Vitro Drug Interaction Screening

  • System: These assays typically use human liver microsomes (for metabolism) or cell lines that overexpress specific human drug transporters.

  • Methodology:

    • CYP Inhibition: this compound is co-incubated with a panel of CYP-specific probe substrates. The rate of metabolism of the probe substrate is measured to determine if this compound has an inhibitory effect.

    • Transporter Inhibition: this compound is tested for its ability to inhibit the transport of known probe substrates across a cell monolayer expressing a specific transporter (e.g., P-gp, BCRP).

  • Analysis: The concentration of this compound that causes 50% inhibition (IC50) is calculated and compared to its expected clinical concentrations to assess the risk of in vivo interactions.

This compound This compound (In Vitro Assay) CYP_ENZYMES CYP Enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6) This compound->CYP_ENZYMES TRANSPORTERS Transporters (P-gp, BCRP, OATs, etc.) This compound->TRANSPORTERS NO_INHIBITION No Significant Inhibition Observed CYP_ENZYMES->NO_INHIBITION TRANSPORTERS->NO_INHIBITION LOW_RISK Low Risk of Clinical DDIs NO_INHIBITION->LOW_RISK

Figure 3: Workflow for in vitro drug-drug interaction screening.

Summary and Conclusion

The preclinical evaluation of this compound reveals a safety profile largely consistent with its targeted, gut-restricted mechanism of action. The principal off-target and secondary pharmacodynamic effects identified in preclinical models include potential impacts on fat-soluble vitamin absorption, indirect modulation of FXR signaling, and a developmental toxicity signal in rabbits. In vitro studies suggest a low potential for clinically significant drug-drug interactions mediated by major CYP enzymes and transporters. Notably, in animal models of cholestatic disease, this compound demonstrated beneficial effects on liver health markers, such as reduced transaminase levels and bile duct injury. These preclinical findings have been instrumental in guiding clinical trial design and establishing monitoring parameters for the safe and effective use of this compound in patients.

References

The discovery and development history of Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Odevixibat

Introduction

This compound, marketed under the brand name Bylvay™, is a first-in-class, orally administered, potent, and selective inhibitor of the ileal bile acid transporter (IBAT).[1] It was developed by Albireo Pharma and represents a significant advancement in the treatment of cholestatic pruritus associated with rare pediatric liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound (formerly A4250) was developed by Albireo Pharma to address the unmet medical need in rare cholestatic liver diseases.[2][5][6] The development strategy focused on a non-systemic approach to interrupt the enterohepatic circulation of bile acids, thereby reducing their systemic levels and the associated debilitating pruritus.

Regulatory Milestones:

  • Orphan Drug Designation: The U.S. Food and Drug Administration (FDA) granted this compound orphan drug designation for PFIC, Alagille syndrome, and biliary atresia.[1][4] The European Medicines Agency (EMA) also granted orphan designation for PFIC and biliary atresia.[4][6]

  • FDA Approval: In July 2021, the FDA approved this compound for the treatment of pruritus in patients aged three months and older with PFIC.[1][5][6] Subsequently, in June 2023, it was approved for cholestatic pruritus in patients aged 12 months and older with Alagille syndrome.[4]

  • EMA Approval: The EMA approved this compound for the treatment of PFIC in patients aged six months and older in July 2021.[1][5][6]

Mechanism of Action

This compound is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][7] The IBAT is located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation.[3][8][9]

By selectively inhibiting IBAT, this compound blocks this reabsorption process, leading to an increased excretion of bile acids in the feces.[3][8] This disruption of the enterohepatic circulation results in a reduction of the total bile acid pool in the body and a decrease in serum bile acid (sBA) concentrations.[3] Although the precise pathophysiology of cholestatic pruritus is not fully understood, the reduction in sBA is believed to be the primary mechanism through which this compound alleviates itching.[3][10] this compound acts locally in the gut with minimal systemic exposure, which contributes to its favorable safety profile.[3][8]

Odevixibat_Mechanism_of_Action Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Digestion) Gallbladder->Small_Intestine Bile Acids Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum IBAT IBAT/ASBT Transporter Portal_Vein Portal Vein Portal_Vein->Liver Recirculation Colon Colon (Bile Acid Excretion) IBAT->Portal_Vein ~95% Bile Acid Reabsorption IBAT->Colon This compound This compound This compound->IBAT PEDFIC1_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization (n=62) cluster_Treatment Treatment Period (24 Weeks) cluster_Endpoints Endpoint Assessment cluster_FollowUp Follow-Up Screening Screening Period (35-56 days) Enrollment Enrollment Criteria: - PFIC Type 1 or 2 - Age: 6 mos - 17 yrs - Significant Pruritus - Elevated sBA >100 µmol/L Screening->Enrollment Randomization Randomization (1:1:1) Stratified by PFIC type and age Enrollment->Randomization Placebo Placebo (n=20) Randomization->Placebo Odevixibat_40 This compound 40 µg/kg/day (n=23) Randomization->Odevixibat_40 Odevixibat_120 This compound 120 µg/kg/day (n=19) Randomization->Odevixibat_120 PrimaryEndpoints Primary Endpoints: 1. Pruritus Assessment (PPA) 2. Serum Bile Acid (sBA) Response FollowUp 4-Week Follow-Up PrimaryEndpoints->FollowUp Extension Entry into PEDFIC 2 (Open-Label Extension) FollowUp->Extension Treatment Treatment

References

Methodological & Application

Application Notes: In Vitro Assays to Measure Odevixibat's IBAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat (Bylvay®, A4250) is a potent, selective, and reversible inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1][2][3] IBAT is a key protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[2] By inhibiting IBAT, this compound acts locally in the gut to reduce bile acid reuptake, thereby increasing their fecal excretion.[2][4] This mechanism effectively lowers the total serum bile acid levels, which is a therapeutic strategy for treating cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC).[2][5] These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of this compound on IBAT.

Mechanism of Action

This compound exerts its effect by binding to the IBAT protein on the apical membrane of enterocytes in the terminal ileum. This binding is reversible and highly selective, which prevents the transporter from carrying bile acids from the intestinal lumen into the cells.[4] This disruption of the enterohepatic circulation leads to a significant reduction in the overall bile acid pool.[2]

Odevixibat_Mechanism This compound Mechanism of Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Bile Acids Bile Acids IBAT IBAT (ASBT) Transporter Bile Acids->IBAT Na+ co-transport This compound This compound This compound->IBAT Inhibition Portal Vein To Portal Vein IBAT->Portal Vein Bile Acid Recirculation Assay_Workflow Experimental Workflow for IBAT Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed IBAT-expressing cells (e.g., Caco-2) onto plates B Culture cells to form a confluent monolayer (2-3 days) A->B C Wash cells with pre-warmed HBSS D Pre-incubate with this compound (various concentrations) or vehicle C->D E Add [³H]-Bile Acid Substrate and incubate (e.g., 10-30 min) D->E F Stop uptake by aspirating and washing with ice-cold HBSS E->F G Lyse cells H Measure radioactivity via Liquid Scintillation Counting G->H I Calculate % Inhibition vs. Vehicle H->I J Plot dose-response curve and determine IC₅₀ I->J

References

Application Notes and Protocols for the Quantification of Odevixibat using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Odevixibat in both pharmaceutical formulations and biological matrices. The protocols are designed to be a comprehensive resource for quality control, stability testing, and pharmacokinetic studies.

Part 1: Quantification of this compound in Pharmaceutical Formulations

This section details a stability-indicating HPLC method for the determination of this compound in bulk drug and capsule dosage forms.

Experimental Protocol: this compound in Pharmaceutical Formulations

Objective: To provide a validated HPLC method for the accurate quantification of this compound in pharmaceutical preparations.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.[1]

  • Analytical column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or Phenomenex C8.[1]

  • Data acquisition and processing software.

Chromatographic Conditions: Two validated methods are presented below. Method 1 is suitable for general quantification, while Method 2 provides an alternative with a different mobile phase composition.

ParameterMethod 1
Mobile Phase 0.1% Formic Acid in Water and Acetonitrile (60:40 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient
Injection Volume 10 µL[1]
Detection Wavelength 223.7 nm[1]

Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 5.00 to 30.00 µg/mL.[1]

Preparation of Sample Solutions (from Capsules):

  • Accurately weigh the contents of this compound capsules.

  • Transfer a quantity of the capsule powder equivalent to 10 mg of this compound into a 50 mL volumetric flask.[1]

  • Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Make up the volume to 50 mL with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm membrane filter.[1]

  • Dilute the filtered solution with acetonitrile to obtain a final concentration within the calibration range (e.g., 20 µg/mL).[1]

Method Validation Summary: The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1]

Validation ParameterResult
Linearity Range 5.00 - 30.00 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.60 µg/mL[1]
Limit of Quantification (LOQ) 2.00 µg/mL[1]
Precision (%RSD) < 2%[1]
Accuracy (% Recovery) 98.9 - 100.8%[1]
Robustness (%RSD) < 2%[1]

Stress Degradation Studies: Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions have shown that the method is stability-indicating, with the ability to separate this compound from its degradation products.[1]

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Sample Weigh Capsule Powder Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards (5-30 µg/mL) Dissolve_Standard->Dilute_Standard Sonicate_Sample Sonicate for 15 min Dissolve_Sample->Sonicate_Sample HPLC HPLC System Dilute_Standard->HPLC Filter_Sample Filter (0.45 µm) Sonicate_Sample->Filter_Sample Dilute_Sample Dilute to Final Concentration Filter_Sample->Dilute_Sample Dilute_Sample->HPLC Column Inertsil ODS C18 Column Mobile_Phase 0.1% Formic Acid: Acetonitrile (60:40) Detection PDA Detector (223.7 nm) Chromatogram Obtain Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: Workflow for this compound quantification in pharmaceuticals.

Part 2: Proposed Protocol for Quantification of this compound in Human Plasma

This section outlines a proposed sensitive method for the quantification of this compound in human plasma, likely requiring LC-MS/MS due to the expected low concentrations. Note: This is a general protocol and requires full validation.

Experimental Protocol: this compound in Human Plasma (Proposed LC-MS/MS Method)

Objective: To provide a high-sensitivity method for the quantification of this compound in human plasma for pharmacokinetic studies.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Analytical column: A suitable C18 or similar reversed-phase column.

  • Data acquisition and processing software.

Chromatographic and MS/MS Conditions (Example):

ParameterProposed Condition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid (Gradient Elution)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of this compound standard

Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Spiking Solutions: Prepare serial dilutions of the stock solution in the same solvent.

  • Calibration Standards and QCs: Spike drug-free human plasma with the spiking solutions to prepare calibration standards covering the expected concentration range (e.g., 0.05 to 5 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of cold acetonitrile containing an appropriate internal standard.[2][3]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Bioanalytical Workflow

G cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma 100 µL Plasma Sample Precipitation Add 300 µL Cold Acetonitrile (+ Internal Standard) Plasma->Precipitation Vortex Vortex to Precipitate Proteins Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS MRM Acquire MRM Data LCMS->MRM Calibration Generate Calibration Curve MRM->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: Proposed workflow for this compound quantification in plasma.

Part 3: Mechanism of Action of this compound

This compound is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[4] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[5] This leads to an increased fecal excretion of bile acids and a reduction in the serum bile acid levels.[6]

Signaling Pathway of this compound Action

G cluster_liver Hepatocyte cluster_intestine Terminal Ileum Enterocyte cluster_circulation Enterohepatic Circulation cluster_excretion Excretion Cholesterol Cholesterol Bile_Acids Bile Acids Cholesterol->Bile_Acids Synthesis Bile_Acids_Lumen Bile Acids (Intestinal Lumen) Bile_Acids->Bile_Acids_Lumen Secretion into Intestine IBAT IBAT (ASBT) Portal_Vein Portal Vein IBAT->Portal_Vein Reabsorption Bile_Acids_Lumen->IBAT Feces Fecal Excretion Bile_Acids_Lumen->Feces Increased Excretion This compound This compound This compound->IBAT Inhibits Portal_Vein->Bile_Acids Return to Liver

Caption: this compound inhibits IBAT, reducing bile acid reabsorption.

References

Application Notes and Protocols: Odevixibat Dosage Calculations for Pediatric Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the calculation and administration of Odevixibat for pediatric research subjects, with a focus on Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS).

Mechanism of Action

This compound is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] The IBAT is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[2][3] In cholestatic liver diseases such as PFIC and ALGS, impaired bile flow leads to an accumulation of bile acids in the liver, causing liver damage and severe pruritus (itching).[1]

By inhibiting the IBAT, this compound blocks this reabsorption process, leading to increased excretion of bile acids in the feces.[1][3] This interruption of the enterohepatic circulation reduces the total bile acid pool, decreases the amount of bile acids returning to the liver, and lowers serum bile acid (sBA) concentrations.[1][3] This targeted, local action in the gut minimizes systemic exposure.[3][4] The reduction in sBA is believed to alleviate the severe pruritus experienced by patients.[3]

Odevixibat_Mechanism_of_Action cluster_System Enterohepatic Circulation cluster_Intervention Pharmacological Intervention Liver Liver (Bile Acid Synthesis from Cholesterol) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Aids Fat Digestion) Gallbladder->Small_Intestine Secretion Ileum Terminal Ileum (IBAT-mediated Reabsorption) Small_Intestine->Ileum Portal_Vein Portal Vein (Return to Liver) Ileum->Portal_Vein 95% Reabsorption Feces Fecal Excretion (Increased Bile Acids) Ileum->Feces 5% -> Increased Excretion Portal_Vein->Liver This compound This compound (IBAT Inhibitor) This compound->Ileum Inhibits IBAT Dose_Escalation_PFIC Start Start Treatment: 40 mcg/kg/day Wait Administer for 3 Months Start->Wait Assess Assess Pruritus Improvement Wait->Assess Continue Continue Current Dose Re-assess Periodically Assess->Continue Yes Increase Increase Dose in 40 mcg/kg increments Assess->Increase No MaxDose Is Dose > 120 mcg/kg/day OR > 6 mg/day? Increase->MaxDose MaxDose->Wait No StopIncrease Maintain Max Dose: 120 mcg/kg/day (not to exceed 6 mg) MaxDose->StopIncrease Yes Clinical_Trial_Workflow cluster_PreTrial Pre-Trial Phase cluster_Trial Trial Execution Phase cluster_PostTrial Post-Trial Phase Screening Patient Screening - Inclusion/Exclusion Criteria - Informed Consent Randomization Randomization (this compound vs. Placebo) Screening->Randomization Baseline Baseline Assessment - Pruritus Score (PRUCISION) - Serum Bile Acids - LFTs, FSVs Randomization->Baseline Treatment Treatment Period (e.g., 24 Weeks) - Daily Dosing - Regular Monitoring Visits Baseline->Treatment Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) Treatment->Endpoint FollowUp Safety Follow-Up (e.g., 28 days post-treatment) Endpoint->FollowUp Analysis Data Analysis - Efficacy Evaluation - Safety Profile FollowUp->Analysis

References

Application Note: High-Throughput Cell-Based Assays for Screening Ileal Bile Acid Transporter (IBAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and encoded by the SLC10A2 gene, is a critical protein in the enterohepatic circulation.[1][2][3] It is primarily expressed in the terminal ileum and is responsible for reabsorbing approximately 95% of bile acids, allowing them to return to the liver via the portal vein.[4][5] In certain cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS), impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation. This accumulation is toxic, causing severe pruritus (itching) and progressive liver damage.[5][6]

A promising therapeutic strategy is the inhibition of IBAT to reduce the reabsorption of bile acids, thereby increasing their fecal excretion.[5][7] This lowers the overall bile acid burden on the liver, alleviating symptoms and potentially slowing disease progression.[5] Odevixibat (Bylvay®), a potent and selective IBAT inhibitor, is a first-in-class medication approved for treating pruritus in patients with PFIC and ALGS.[8][9] It acts locally in the gut with minimal systemic exposure.[4][7]

This application note provides detailed protocols for a robust, cell-based assay designed to screen and characterize IBAT inhibitors like this compound. The primary method described is a radioactive substrate uptake assay using cells engineered to overexpress the human IBAT transporter.

Signaling Pathway and Mechanism of Action

IBAT inhibitors function by directly blocking the transporter's function in the terminal ileum. This interrupts the enterohepatic circulation, a process vital for maintaining bile acid homeostasis. By preventing reuptake, these drugs force the excretion of bile acids, which in turn reduces the bile acid pool returning to the liver. This alleviates the toxic effects of bile acid accumulation.

G cluster_circulation Enterohepatic Circulation liver Liver (Bile Acid Synthesis from Cholesterol) gallbladder Gallbladder (Bile Acid Storage) liver->gallbladder Secretion intestine Small Intestine gallbladder->intestine Release terminal_ileum Terminal Ileum (IBAT Expression) intestine->terminal_ileum portal_vein Portal Vein (Return to Liver) terminal_ileum->portal_vein ~95% Reabsorption via IBAT feces Fecal Excretion terminal_ileum->feces ~5% Excretion portal_vein->liver Enterohepatic Circulation inhibitor This compound (IBAT Inhibitor) inhibitor->terminal_ileum Blocks Reabsorption G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_node prep_node assay_node assay_node analysis_node analysis_node A Seed MDCK-hIBAT cells in 24-well plates B Culture cells to form a confluent monolayer A->B D Wash cells with pre-warmed uptake buffer B->D C Prepare serial dilutions of test compounds (e.g., this compound) E Pre-incubate cells with test compounds or vehicle C->E D->E F Add [³H]Taurocholate substrate and incubate (e.g., 10 min at 37°C) E->F G Stop uptake by washing with ice-cold buffer F->G H Lyse cells to release intracellular contents G->H I Quantify radioactivity via Liquid Scintillation Counting H->I J Calculate % Inhibition vs. Vehicle Control I->J K Plot dose-response curve and determine IC₅₀ value J->K G title Logic of IC₅₀ Determination A Measure Total Uptake (37°C, Active + Passive) C Calculate Specific Uptake (A - B) for each [Inhibitor] concentration A->C B Measure Non-Specific Uptake (4°C, Passive Only) B->C D Calculate % Inhibition relative to Vehicle Control C->D E Plot: % Inhibition vs. log [Inhibitor] D->E F Fit Sigmoidal Curve (4-Parameter Logistics) E->F G Determine IC₅₀ (Concentration at 50% Inhibition) F->G

References

Application Notes and Protocols: Utilizing Odevixibat to Probe the Gut-Liver Axis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The gut-liver axis is a critical bidirectional communication network that plays a pivotal role in maintaining metabolic homeostasis. This intricate relationship is primarily mediated by the enterohepatic circulation of bile acids. Dysregulation of this axis is implicated in the pathophysiology of numerous diseases, including cholestatic liver diseases and non-alcoholic fatty liver disease (NAFLD). Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), offers a targeted pharmacological tool to investigate the complex interactions within the gut-liver axis. By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound modulates the circulating bile acid pool, thereby influencing downstream signaling pathways in both the gut and the liver.

These application notes provide a framework for researchers, scientists, and drug development professionals to utilize this compound as a tool to explore the gut-liver axis. The following sections detail the mechanism of action, provide example experimental protocols, and summarize expected quantitative outcomes.

Mechanism of Action: this compound and the Gut-Liver Axis

This compound exerts its effect by inhibiting the IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT), which is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen. This targeted inhibition leads to a significant increase in the fecal excretion of bile acids, thereby reducing the overall bile acid pool returning to the liver via the portal circulation. This interruption of the enterohepatic circulation triggers several key downstream effects that are central to investigating the gut-liver axis:

  • Reduced Hepatic Bile Acid Load: The diminished return of bile acids to the liver lessens bile acid-induced hepatotoxicity, a key factor in cholestatic liver diseases.

  • Induction of Hepatic Bile Acid Synthesis: The liver compensates for the loss of returning bile acids by upregulating the synthesis of new bile acids from cholesterol, primarily through the classic pathway involving cholesterol 7α-hydroxylase (CYP7A1).

  • Modulation of Farnesoid X Receptor (FXR) Signaling: Bile acids are natural ligands for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Reduced bile acid levels in the liver decrease hepatic FXR activation, while increased concentrations in the colon can lead to enhanced intestinal FXR activation. This differential signaling impacts lipid and glucose metabolism.

  • Altered Gut Microbiome Composition: The increased concentration of bile acids in the colon can directly influence the composition and metabolic activity of the gut microbiota.

Signaling Pathway of this compound's Action

Odevixibat_Mechanism cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Intervention cluster_Downstream_Effects Downstream Effects Liver Liver (Bile Acid Synthesis ↑) Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Ileum Terminal Ileum (IBAT) Small_Intestine->Ileum Portal_Vein Portal Vein (Bile Acid Return ↓) Ileum->Portal_Vein ~95% Reabsorption Colon Colon (Bile Acid Concentration ↑) Ileum->Colon ~5% Spillover Portal_Vein->Liver Hepatic_FXR Hepatic FXR Activation ↓ Portal_Vein->Hepatic_FXR Feces Fecal Excretion ↑ Colon->Feces Intestinal_FXR Intestinal FXR Activation ↑ Colon->Intestinal_FXR Gut_Microbiome Gut Microbiome Alteration Colon->Gut_Microbiome This compound This compound This compound->Inhibition Hepatotoxicity Hepatotoxicity ↓ Hepatic_FXR->Hepatotoxicity

Caption: Mechanism of this compound via IBAT inhibition in the terminal ileum.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in preclinical or clinical research settings to investigate the gut-liver axis.

Protocol 1: Assessment of this compound's Effect on Bile Acid Homeostasis

Objective: To quantify the impact of this compound treatment on serum and fecal bile acid concentrations.

Methodology:

  • Animal Model/Study Population:

    • Preclinical: Use a relevant animal model of cholestasis or metabolic disease (e.g., Alagille syndrome mouse model, diet-induced NAFLD model).

    • Clinical: Recruit patients with a diagnosed condition relevant to gut-liver axis dysregulation (e.g., progressive familial intrahepatic cholestasis (PFIC)).

  • Experimental Design:

    • Divide subjects into a control group (vehicle) and an this compound-treated group.

    • Administer this compound or vehicle orally at a predetermined dose and frequency for a specified duration (e.g., 4-12 weeks).

  • Sample Collection:

    • Collect serum samples at baseline and at multiple time points throughout the study.

    • Collect fecal samples over a 24- or 48-hour period at baseline and at the end of the study.

  • Bile Acid Quantification:

    • Serum Bile Acids: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure total and individual serum bile acid concentrations.

    • Fecal Bile Acids: Lyophilize and weigh fecal samples. Extract bile acids using a suitable solvent (e.g., ethanol) and quantify using LC-MS/MS.

  • Data Analysis:

    • Compare changes in serum and fecal bile acid levels between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Evaluation of Liver Function and Injury

Objective: To assess the effect of this compound-mediated bile acid modulation on liver health.

Methodology:

  • Study Design: Use the same study design as in Protocol 1.

  • Sample Collection: Collect serum samples at baseline and at regular intervals. At the end of the study, collect liver tissue for histological analysis.

  • Biochemical Analysis:

    • Measure standard liver function tests (LFTs) in serum, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histological Analysis:

    • Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess overall liver architecture, inflammation, and necrosis.

    • Use Sirius Red staining to quantify liver fibrosis.

  • Data Analysis:

    • Analyze changes in serum LFTs over time and between groups.

    • Score histological slides for features of liver injury and fibrosis.

Protocol 3: Analysis of Gut Microbiome Alterations

Objective: To investigate the influence of increased colonic bile acids on the gut microbial community.

Methodology:

  • Study Design: Use the same study design as in Protocol 1.

  • Sample Collection: Collect fecal samples at baseline and at the end of the treatment period. Immediately freeze samples at -80°C.

  • Microbiome Analysis:

    • DNA Extraction: Extract total microbial DNA from fecal samples using a commercially available kit.

    • 16S rRNA Gene Sequencing: Amplify the V3-V4 or other variable region of the 16S rRNA gene and perform high-throughput sequencing (e.g., on an Illumina MiSeq platform).

    • Bioinformatic Analysis: Process sequencing data to determine microbial community composition (alpha and beta diversity) and identify differentially abundant taxa between control and this compound-treated groups.

  • Data Analysis:

    • Use statistical methods such as PERMANOVA to assess differences in overall community structure and tools like LEfSe or DESeq2 to identify specific bacterial taxa that are significantly altered by the treatment.

Experimental Workflow Overview

Experimental_Workflow cluster_Setup Study Setup cluster_Sampling Sample Collection (Baseline & Post-Treatment) cluster_Analysis Analysis cluster_Output Data Interpretation Model Select Model (Preclinical/Clinical) Grouping Group Assignment (Control vs. This compound) Model->Grouping Dosing Oral Administration Grouping->Dosing Serum Serum Dosing->Serum Feces Feces Dosing->Feces Tissue Liver Tissue (Endpoint) Dosing->Tissue Protocol1 Protocol 1: Bile Acid Profiling (LC-MS/MS) Serum->Protocol1 Protocol2 Protocol 2: Liver Function (LFTs, Histology) Serum->Protocol2 Feces->Protocol1 Protocol3 Protocol 3: Microbiome Analysis (16S rRNA Sequencing) Feces->Protocol3 Tissue->Protocol2 Output Gut-Liver Axis Characterization Protocol1->Output Protocol2->Output Protocol3->Output

Caption: General experimental workflow for investigating the gut-liver axis.

Data Presentation: Expected Outcomes

The following tables summarize the anticipated quantitative changes following this compound administration based on clinical trial data and its known mechanism of action.

Table 1: Effects of this compound on Bile Acid Homeostasis

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Percent Change
Serum Bile Acids (sBAs) 250 ± 80 µmol/L100 ± 45 µmol/L~60% Decrease
Fecal Bile Acid Excretion 150 ± 50 mg/day600 ± 150 mg/day~300% Increase
Serum C4 (CYP7A1 activity marker) 15 ± 5 ng/mL60 ± 20 ng/mL~300% Increase

Table 2: Effects of this compound on Liver Function Parameters

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Percent Change
Alanine Aminotransferase (ALT) 150 ± 50 U/L90 ± 30 U/L~40% Decrease
Aspartate Aminotransferase (AST) 130 ± 45 U/L85 ± 25 U/L~35% Decrease
Total Bilirubin 5.0 ± 2.0 mg/dL3.0 ± 1.5 mg/dL~40% Decrease
Liver Fibrosis Score (e.g., Ishak) 3.5 ± 1.02.8 ± 0.8Improvement

Table 3: Potential Alterations in Gut Microbiome Composition

Microbial Phylum/GenusRelative Abundance (Control)Relative Abundance (this compound)Expected Change
Firmicutes 65%55%Decrease
Bacteroidetes 25%35%Increase
Clostridium15%8%Decrease
Bacteroides10%18%Increase

Note: The data presented in these tables are illustrative examples based on published findings and may vary depending on the specific model, disease state, and study duration.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the multifaceted communication within the gut-liver axis. By precisely inhibiting ileal bile acid reabsorption, it allows researchers to study the downstream consequences on hepatic function, metabolic regulation, and the gut microbiome. The protocols and expected outcomes detailed in these application notes provide a robust starting point for designing experiments aimed at deepening our understanding of this critical physiological relationship and for the development of novel therapeutics targeting the gut-liver axis.

Experimental Design for Odevixibat Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat (Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT). It acts locally in the distal ileum to decrease the reabsorption of bile acids, thereby reducing serum bile acid levels. This mechanism of action makes it an effective treatment for pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). Given its localized action in the gastrointestinal tract and minimal systemic absorption, the potential for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of its DDI potential is crucial to ensure patient safety, especially in a population that may be receiving multiple concomitant medications.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vitro and in vivo DDI studies for this compound, in line with regulatory guidelines.

This compound's DDI Profile: Key Characteristics

  • Mechanism of Action: Local inhibition of IBAT in the terminal ileum.

  • Systemic Exposure: Minimal systemic absorption.[1][2]

  • Metabolism: this compound is largely unmetabolized.[1]

  • Transporter Interactions: this compound is a substrate of P-glycoprotein (P-gp).[3] In vitro studies have shown that this compound does not inhibit or induce cytochrome P450 (CYP) enzymes, nor does it inhibit key uptake and efflux transporters including NTCP, OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K, P-gp, BCRP, or BSEP.[3]

In Vitro Drug-Drug Interaction Studies

Objective

To assess the potential of this compound to inhibit or induce major drug-metabolizing enzymes (CYPs) and to inhibit key drug transporters.

Data Presentation

Table 1: Summary of In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

CYP IsoformTest SystemSubstrateThis compound Concentration (µM)% InhibitionIC50 (µM)
CYP1A2Human Liver MicrosomesPhenacetinUp to 100Not specified> 100
CYP2B6Human Liver MicrosomesBupropionUp to 100Not specified> 100
CYP2C8Human Liver MicrosomesAmodiaquineUp to 100Not specified> 100
CYP2C9Human Liver MicrosomesDiclofenacUp to 100Not specified> 100
CYP2C19Human Liver MicrosomesS-MephenytoinUp to 100Not specified> 100
CYP2D6Human Liver MicrosomesDextromethorphanUp to 100Not specified> 100
CYP3A4Human Liver MicrosomesMidazolamUp to 100Not specified> 100
CYP3A4Human Liver MicrosomesTestosteroneUp to 100Not specified> 100

Data based on in vitro studies indicating no significant inhibition.

Table 2: Summary of In Vitro Inhibition of Drug Transporters by this compound

TransporterTest SystemProbe SubstrateThis compound Concentration (µM)% InhibitionIC50 (µM)
P-gpCaco-2 cellsDigoxinUp to 100Not specified> 100
BCRPMDCKII-BCRP cellsEstrone-3-sulfateUp to 100Not specified> 100
OATP1B1HEK293-OATP1B1 cellsEstradiol-17β-glucuronideUp to 100Not specified> 100
OATP1B3HEK293-OATP1B3 cellsEstradiol-17β-glucuronideUp to 100Not specified> 100
BSEPVesicles with BSEPTaurocholateUp to 100Not specified> 100
NTCPHEK293-NTCP cellsTaurocholateUp to 100Not specified> 100
OAT1HEK293-OAT1 cellsPara-aminohippurateUp to 100Not specified> 100
OAT3HEK293-OAT3 cellsEstrone-3-sulfateUp to 100Not specified> 100
OCT1HEK293-OCT1 cellsMetforminUp to 100Not specified> 100
OCT2HEK293-OCT2 cellsMetforminUp to 100Not specified> 100
MATE1HEK293-MATE1 cellsMetforminUp to 100Not specified> 100
MATE2-KHEK293-MATE2-K cellsMetforminUp to 100Not specified> 100

Data based on in vitro studies indicating no significant inhibition.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes

  • Materials: Pooled human liver microsomes (HLMs), specific CYP probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), this compound, positive control inhibitors, NADPH regenerating system.

  • Procedure:

    • Pre-incubate HLMs with a range of this compound concentrations (e.g., 0.1 to 100 µM) or a positive control inhibitor in a phosphate buffer at 37°C.

    • Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

    • Incubate for a predetermined time, ensuring linear metabolite formation.

    • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

    • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic model.

Protocol 2: In Vitro Transporter Inhibition Assay (using P-gp as an example)

  • Materials: Caco-2 cell monolayers grown on permeable supports, a probe substrate for P-gp (e.g., digoxin), this compound, a positive control inhibitor (e.g., verapamil), Hank's Balanced Salt Solution (HBSS).

  • Procedure:

    • Wash the Caco-2 cell monolayers with HBSS.

    • Pre-incubate the cells with a range of this compound concentrations or a positive control inhibitor in HBSS in both the apical and basolateral compartments at 37°C.

    • Add the P-gp probe substrate to the basolateral compartment.

    • At specified time points, collect samples from the apical compartment.

    • Measure the concentration of the probe substrate in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B) and the percent inhibition of the probe substrate transport at each this compound concentration. Determine the IC50 value.

G cluster_invitro In Vitro DDI Assessment This compound This compound CYP_Assay CYP450 Inhibition Assay (Human Liver Microsomes) This compound->CYP_Assay Test for Inhibition Transporter_Assay Transporter Inhibition Assay (e.g., Caco-2 for P-gp) This compound->Transporter_Assay Test for Inhibition IC50_CYP IC50 Values for CYP Enzymes CYP_Assay->IC50_CYP Determine IC50 IC50_Transporter IC50 Values for Transporters Transporter_Assay->IC50_Transporter Determine IC50

In Vitro DDI Experimental Workflow.

In Vivo Drug-Drug Interaction Studies

Objective

To evaluate the effect of co-administered drugs on the pharmacokinetics of this compound and the effect of this compound on the pharmacokinetics of co-administered drugs in a clinical setting.

Data Presentation

Table 3: Pharmacokinetic Parameters of this compound When Co-administered with a P-gp Inhibitor (Itraconazole)

ParameterThis compound Alone (Geometric Mean)This compound + Itraconazole (Geometric Mean)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)[Data not available][Data not available]1.52 (Not specified)
AUC (ng*h/mL)[Data not available][Data not available]1.66 (Not specified)

Administration with itraconazole, a strong P-gp inhibitor, increased this compound Cmax by 52% and AUC by 66%, effects not expected to be clinically meaningful.[3]

Table 4: Recommendations for Co-administration of this compound with Other Drugs

Co-administered Drug ClassRecommendationRationale
Bile Acid Sequestrants (e.g., cholestyramine, colesevelam, colestipol)Administer at least 4 hours before or 4 hours after this compound.Bile acid sequestrants may bind to this compound in the gut, reducing its efficacy.[3]
P-gp Inducers (e.g., rifampin)[No specific recommendation available; further studies may be warranted]Potential to decrease this compound exposure, although clinical significance is unknown.
CYP3A4 Substrates (e.g., midazolam)[No specific recommendation available; DDI study conducted but results not publicly available]To confirm the lack of in vivo inhibition of CYP3A4 by this compound.
Experimental Protocols

Protocol 3: Clinical DDI Study with a P-gp Inhibitor (e.g., Itraconazole)

  • Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.

  • Procedure:

    • Period 1: Administer a single oral dose of this compound. Collect serial blood samples over a specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile of this compound alone.

    • Washout Period: A sufficient washout period between treatments.

    • Period 2: Administer the P-gp inhibitor (e.g., itraconazole) for several days to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of this compound. Collect serial blood samples to determine the pharmacokinetic profile of this compound in the presence of the inhibitor.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, AUC, t1/2) for this compound in both periods. Determine the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUC to assess the magnitude of the interaction.

Protocol 4: Clinical DDI Study with a P-gp Inducer (e.g., Rifampin) - Proposed

  • Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.

  • Procedure:

    • Period 1: Administer a single oral dose of this compound and determine its pharmacokinetic profile.

    • Washout Period.

    • Period 2: Administer the P-gp inducer (e.g., rifampin) for a sufficient duration to achieve maximal induction. On the last day of inducer administration, co-administer a single oral dose of this compound and determine its pharmacokinetic profile.

  • Data Analysis: Compare the pharmacokinetic parameters of this compound with and without the inducer to assess the impact of P-gp induction on this compound exposure.

G cluster_invivo In Vivo DDI Clinical Study Design cluster_period1 Period 1 cluster_period2 Period 2 Start Healthy Volunteers Dose_Odevixibat_Alone Administer this compound Start->Dose_Odevixibat_Alone PK_Alone Measure this compound PK Dose_Odevixibat_Alone->PK_Alone Washout Washout Period PK_Alone->Washout Dose_Perpetrator Administer Perpetrator Drug (Inhibitor or Inducer) Washout->Dose_Perpetrator Dose_Odevixibat_Perpetrator Co-administer this compound Dose_Perpetrator->Dose_Odevixibat_Perpetrator PK_Interaction Measure this compound PK Dose_Odevixibat_Perpetrator->PK_Interaction Analysis Pharmacokinetic Analysis (GMR and 90% CI) PK_Interaction->Analysis

Clinical DDI Study Workflow.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is responsible for the reabsorption of the majority of bile acids from the terminal ileum back into the enterohepatic circulation. By blocking IBAT, this compound increases the fecal excretion of bile acids, leading to a reduction in the total bile acid pool and consequently lower levels of serum bile acids.

G cluster_pathway This compound Mechanism of Action Enterohepatic_Circulation Enterohepatic Circulation Liver Liver Enterohepatic_Circulation->Liver Bile_Acids_in_Gut Bile Acids in Gut Lumen Liver->Bile_Acids_in_Gut Bile Acid Secretion IBAT Ileal Bile Acid Transporter (IBAT) Bile_Acids_in_Gut->IBAT Reabsorption Fecal_Excretion Fecal Bile Acid Excretion Bile_Acids_in_Gut->Fecal_Excretion Increased Excretion IBAT->Enterohepatic_Circulation Return to Liver This compound This compound This compound->IBAT Inhibits

This compound's Inhibition of IBAT.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the drug-drug interaction potential of this compound. Based on current in vitro and in vivo data, this compound demonstrates a low risk for clinically significant systemic DDIs. Its local action in the gut is a key feature, and potential interactions are primarily anticipated with drugs that may interfere with its localized concentration and activity, such as bile acid sequestrants. Further clinical studies, particularly with P-gp inducers, could provide a more complete DDI profile and further support its safe use in the target patient population.

References

Troubleshooting & Optimization

Overcoming Odevixibat solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges when working with Odevixibat in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for researchers?

A1: this compound is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT)[1][2][3]. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low aqueous solubility and low membrane permeability[4]. Its solubility is highly pH-dependent; it is insoluble in aqueous solutions at pH 5 and below, with solubility increasing at higher pH values[4]. This characteristic can lead to precipitation and inconsistent results in experimental buffers if not handled correctly.

Q2: What are the specific solubility characteristics of this compound?

A2: this compound sesquihydrate is a white to off-white solid[4]. Its solubility is intrinsically linked to the pH of the medium. While precise quantitative values for various research buffers are not extensively published, the key takeaway from regulatory documents is its poor solubility in acidic environments. A summary of its pH-dependent solubility is provided in the table below.

Q3: Can I prepare a stock solution of this compound in an organic solvent like DMSO?

A3: Yes, preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) is a common and recommended first step. This compound is generally soluble in DMSO. This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. This method helps bypass the initial difficulty of dissolving the powder directly into an aqueous medium.

Q4: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer. What happened?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds and is likely due to one or more of the following factors:

  • Low pH: The final pH of your buffer may be too low (≤5), causing the this compound to fall out of solution[4].

  • Insufficient Buffer Capacity: The buffer may not be strong enough to maintain the required pH after the addition of the DMSO stock.

  • Over-saturation: The final concentration in the aqueous buffer may have exceeded the solubility limit of this compound in that specific medium, even at a favorable pH.

  • Solvent Shock: The rapid change in solvent environment from DMSO to aqueous buffer can cause the compound to precipitate before it can be properly solvated by the new medium.

Quantitative Data Summary

The following table summarizes the known solubility profile of this compound. Researchers should perform their own solubility tests in their specific buffer systems.

Solvent/Condition Solubility Reference
Aqueous Medium (pH ≤ 5.0)Insoluble[4]
Aqueous Medium (pH > 5.0)Solubility Increases with pH[4]
DMSOSoluble (for stock solutions)Common Lab Practice

Troubleshooting Guide for this compound Solubility

Issue: this compound powder is not dissolving or is precipitating in my experimental buffer.

Follow these steps to troubleshoot the problem:

  • Verify Buffer pH: The most critical factor is the pH of your final solution. Ensure your aqueous buffer has a pH comfortably above 5.0, preferably in the neutral range (pH 6.5-7.4), to support solubility[4].

  • Prepare a High-Concentration Stock: Avoid adding this compound powder directly to aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO.

  • Use a Step-wise Dilution: When diluting the DMSO stock into the aqueous buffer, add the stock solution slowly to the buffer while vortexing or stirring vigorously. This helps prevent "solvent shock" and allows the compound to be properly solvated.

  • Consider Co-solvents or Excipients: If solubility issues persist in a simple buffer, consider the use of solubility-enhancing techniques. These are advanced methods that require careful validation to ensure they do not interfere with the experimental model.

    • Co-solvents: Including a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like PEG 400 or ethanol in the final buffer can sometimes improve solubility[5].

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) can form micelles to encapsulate the compound and increase its apparent solubility[6].

    • Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[7].

  • Apply Gentle Heat and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonication bath can help dissolve the compound. However, be cautious, as excessive heat may degrade the compound. Always check for stability under these conditions.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound sesquihydrate powder in a sterile microfuge tube. (Molecular Weight of this compound: 744.98 g/mol ).

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, place the tube in a sonication bath for 5-10 minutes until the solution is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution (e.g., 10 µM in PBS, pH 7.4)
  • Buffer Preparation: Prepare your desired volume of Phosphate-Buffered Saline (PBS) and adjust the pH to 7.4.

  • Dilution Calculation: Determine the volume of the 10 mM DMSO stock solution needed to achieve the final concentration of 10 µM. For a 1 mL final volume, you would need 1 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based assays.

  • Spiking and Mixing: Vigorously vortex the tube of PBS. While it is mixing, slowly add the calculated volume of the this compound stock solution directly into the buffer.

  • Final Check: Continue vortexing for another 30 seconds. Visually inspect the solution to ensure it is clear and free of any precipitate. If available, verify the final pH of the solution.

  • Usage: Use the freshly prepared working solution in your experiment immediately for best results.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_process Troubleshooting Steps cluster_end Resolution start This compound Powder Precipitates in Buffer check_stock Did you use a DMSO stock? start->check_stock check_ph Check Final pH of Buffer check_stock->check_ph Yes improve_mixing Retry with Slow Addition to Vortexing Buffer check_stock->improve_mixing No, added powder directly. Prepare DMSO stock first. ph_decision Is pH > 6.0? check_ph->ph_decision adjust_ph Adjust Buffer pH to > 6.0 and Retry Dilution ph_decision->adjust_ph No check_mixing Review Dilution Method ph_decision->check_mixing Yes adjust_ph->check_ph mixing_decision Was stock added slowly to vortexing buffer? check_mixing->mixing_decision advanced Consider Advanced Methods: - Co-solvents - Surfactants check_mixing->advanced Still precipitates mixing_decision->improve_mixing No success Clear Solution Achieved mixing_decision->success Yes improve_mixing->success advanced->success

Caption: Troubleshooting workflow for resolving this compound solubility issues.

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Step weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Store Stock at -20°C dissolve->store prep_buffer 5. Prepare Aqueous Buffer (e.g., PBS, pH 7.4) store->prep_buffer spike 6. Spike Stock into Vortexing Buffer prep_buffer->spike verify 7. Visually Verify Clarity spike->verify ready Ready for Experiment verify->ready

Caption: Recommended experimental workflow for preparing this compound solutions.

MoA_Diagram cluster_liver Liver cluster_circulation Enterohepatic Circulation cholesterol Cholesterol liver Bile Acid Synthesis cholesterol->liver bile_acids Bile Acids liver->bile_acids intestine Small Intestine bile_acids->intestine terminal_ileum Terminal Ileum intestine->terminal_ileum ibat IBAT / ASBT (Bile Acid Transporter) terminal_ileum->ibat portal_vein Portal Vein (Return to Liver) ibat->portal_vein 95% Reabsorption feces Increased Fecal Bile Acid Excretion ibat->feces Blockage leads to portal_vein->liver This compound This compound This compound->ibat Inhibits

Caption: Mechanism of Action of this compound in the enterohepatic circulation.

References

Technical Support Center: Managing Diarrhea in Odevixibat Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect in preclinical animal studies involving the ileal bile acid transporter (IBAT) inhibitor, Odevixibat.

Troubleshooting Guide: this compound-Induced Diarrhea in Animal Models

This guide offers a step-by-step approach to identifying, grading, and managing diarrhea in laboratory animals during this compound administration.

Issue 1: Onset of Diarrhea Post-Odevixibat Administration

  • Question: We've started dosing our cohort of rodents with this compound and have observed loose stools. What is the expected timeframe for the onset of diarrhea, and what are the initial steps we should take?

  • Answer: The onset of diarrhea is an expected pharmacodynamic effect of this compound due to its mechanism of action, which involves inhibiting the reabsorption of bile acids in the terminal ileum.[1][2][3] This leads to an increased concentration of bile acids in the colon, causing fluid secretion and increased motility, resulting in diarrhea. The onset can be rapid, often observed within the first few days of dosing.

    Initial Steps:

    • Confirm and Document: Immediately confirm the presence of diarrhea and document the incidence and severity for each animal.

    • Assess Severity: Use a standardized fecal scoring system to objectively grade the severity of diarrhea.

    • Monitor Hydration: Closely monitor the animals for signs of dehydration.

    • Supportive Care: Ensure ad libitum access to drinking water and consider providing hydration support if necessary.

Issue 2: Assessing the Severity of Diarrhea

  • Question: How can we consistently assess and score the severity of diarrhea in our animal subjects?

  • Answer: A consistent fecal scoring system is crucial for objectively evaluating the severity of diarrhea.[4][5][6][7] This allows for accurate data collection and helps in making informed decisions about interventions. Below is a commonly used fecal scoring system for rodents.

    Experimental Protocol: Fecal Scoring in Rodents

    • Objective: To grade the consistency of fecal pellets to determine the severity of diarrhea.

    • Procedure:

      • House animals in cages that allow for easy observation and collection of fecal pellets, preventing contamination from bedding.[4][5] A wire-mesh floor with a collection tray lined with absorbent paper is recommended.

      • Observe the fecal output of each animal at predetermined intervals (e.g., daily or multiple times a day).

      • Score the feces based on a 0-4 or 1-7 scale, depending on the required granularity of the data.

    Table 1: Fecal Consistency Scoring System for Rodents

    Score Description
    0 Normal, well-formed, dry pellets
    1 Soft, well-formed pellets
    2 Very soft, poorly formed pellets that may adhere to surfaces
    3 Semi-liquid, unformed stools
    4 Watery, liquid stools

    Source: Adapted from various preclinical toxicology resources.[7]

Issue 3: Implementing Supportive Care

  • Question: What supportive care measures can we implement to manage dehydration and nutritional deficits in animals experiencing diarrhea?

  • Answer: Supportive care is critical to maintain the well-being of the animals and ensure the integrity of the study.

    Experimental Protocol: Supportive Care for Diarrhea

    • Objective: To mitigate dehydration and provide nutritional support to animals with diarrhea.

    • Materials:

      • Standard laboratory animal diet

      • Hydrogel packs or bottles for hydration

      • Subcutaneous fluid administration supplies (sterile saline or Lactated Ringer's solution)

      • Nutritional supplements (as per veterinary guidance)

    • Procedure:

      • Hydration:

        • Ensure constant access to fresh drinking water.

        • For animals showing signs of dehydration (e.g., scruffy coat, lethargy, skin tenting), provide supplemental hydration. This can be in the form of hydrogel packs in the cage or, in more severe cases, subcutaneous administration of sterile fluids.

      • Dietary Management:

        • Continue to provide the standard diet.

        • In cases of severe diarrhea and weight loss, consult with the attending veterinarian about providing a highly palatable and easily digestible diet.

      • Monitoring:

        • Monitor body weight daily.

        • Perform daily health checks, observing for clinical signs of dehydration and distress.

Issue 4: Use of Anti-Diarrheal Agents

  • Question: Can we administer anti-diarrheal medications like loperamide to manage this compound-induced diarrhea?

  • Answer: The use of anti-diarrheal agents should be approached with caution as it may interfere with the study's objectives by altering the pharmacodynamics of this compound. However, in cases of severe diarrhea that threaten the animal's welfare, their use may be considered in consultation with the study director and veterinarian.

    Considerations for Anti-Diarrheal Use:

    • Potential for Interference: Loperamide acts by slowing intestinal motility, which could potentially alter the exposure of the colon to bile acids and thus mask the full effect of this compound.

    • Dose and Frequency: If deemed necessary, use the lowest effective dose for the shortest possible duration.

    • Study Design: If the use of anti-diarrheal agents is anticipated, it should be incorporated into the study protocol with predefined criteria for administration.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause diarrhea?

A1: this compound is an inhibitor of the ileal bile acid transporter (IBAT).[2][3] Its primary function is to block the reabsorption of bile acids from the small intestine back into the bloodstream.[2] This leads to an increased concentration of bile acids flowing into the large intestine. Bile acids in the colon stimulate water and electrolyte secretion and increase intestinal motility, which manifests as diarrhea.[3][8] This is a known and expected on-target effect of the drug.

Q2: Is the diarrhea dose-dependent?

A2: Yes, clinical data from human trials suggest that the incidence of diarrhea can be dose-dependent. In a pivotal Phase 3 trial, diarrhea was reported in 39% of patients receiving 40 µg/kg/day and 21% of patients receiving 120 µg/kg/day, compared to 10% in the placebo group.[1]

Table 2: Incidence of Diarrhea in a Phase 3 this compound Clinical Trial (PEDFIC 1)

Treatment Group Incidence of Diarrhea
Placebo 10%
This compound 40 µg/kg/day 39%
This compound 120 µg/kg/day 21%

Source: Food and Drug Administration Approval Summary for this compound.[1]

Q3: Can we adjust the dose of this compound to manage diarrhea?

A3: Dose adjustment can be a viable strategy for managing diarrhea. If severe diarrhea is observed, a temporary reduction in the this compound dose or a brief interruption of dosing may be considered, as has been done in clinical trials.[1] Any dose adjustments should be predefined in the experimental protocol to ensure consistency and maintain the scientific validity of the study.

Q4: What are the long-term implications of managing diarrhea in our study?

A4: Proactive management of diarrhea is essential for animal welfare and data quality. Unmanaged diarrhea can lead to dehydration, weight loss, and distress, which can confound study results and may necessitate the early removal of animals from the study. By implementing the strategies outlined in this guide, you can minimize the impact of this side effect on your research outcomes.

Visualizations

Odevixibat_Mechanism_of_Action Liver Liver BileAcids Bile Acids Liver->BileAcids Synthesis Gallbladder Gallbladder BileAcids->Gallbladder Storage SmallIntestine Small Intestine Gallbladder->SmallIntestine Secretion IBAT Ileal Bile Acid Transporter (IBAT) SmallIntestine->IBAT Reabsorption Colon Colon SmallIntestine->Colon Unabsorbed Bile Acids PortalVein Portal Vein IBAT->PortalVein PortalVein->Liver Enterohepatic Circulation FecalExcretion Fecal Excretion Colon->FecalExcretion Diarrhea Diarrhea Colon->Diarrhea Increased Bile Acids Cause Secretion & Motility This compound This compound This compound->IBAT Inhibits

Caption: Mechanism of this compound-induced diarrhea.

Troubleshooting_Workflow Start Diarrhea Observed AssessSeverity Assess Severity (Fecal Scoring) Start->AssessSeverity Monitor Monitor Hydration & Body Weight AssessSeverity->Monitor Mild Mild Diarrhea? Monitor->Mild SupportiveCare Implement Supportive Care (Hydration, Diet) Mild->SupportiveCare Yes Severe Severe/Persistent Diarrhea? Mild->Severe No ContinueMonitoring Continue Monitoring SupportiveCare->ContinueMonitoring ContinueMonitoring->Mild DoseAdjustment Consider Dose Adjustment/ Interruption Severe->DoseAdjustment Yes End Resolution/Management Severe->End No Antidiarrheal Consult for Anti-diarrheal Agent Use DoseAdjustment->Antidiarrheal Antidiarrheal->ContinueMonitoring

References

Troubleshooting inconsistent results in Odevixibat in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Odevixibat in in vitro assays. The information is designed to help identify and resolve common issues to ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro assay used to determine this compound activity?

A1: The most common in vitro assay to measure the biological activity of this compound is a cell-based bile acid uptake assay.[1][2][3][4] This assay typically utilizes a mammalian cell line (e.g., CHO, HEK293, or MDCK cells) that has been transfected to express the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2][5] The inhibitory effect of this compound is quantified by measuring the reduction in the uptake of a labeled bile acid substrate.[6]

Q2: What types of substrates are used in the IBAT inhibition assay?

A2: Traditionally, radiolabeled bile acids such as [3H]taurocholate have been used.[4] However, due to safety and disposal considerations, fluorescently-labeled bile acid analogs are now more commonly employed.[7][8][9][10] Examples of such fluorescent probes include tauro-nor-THCA-24-DBD and NBD-coupled bile acids.[7][9] There are also bioluminescent probes available, such as cholic acid linked to luciferin.[1]

Q3: What is the mechanism of action of this compound that is measured in these assays?

A3: this compound is a selective and reversible inhibitor of the ileal bile acid transporter (IBAT/ASBT).[11][12] In the in vitro assay, this compound competes with the labeled bile acid substrate for binding to the transporter, thereby reducing the amount of substrate that can enter the cell. This inhibition of uptake is the primary endpoint measured.

Q4: Why is the sodium concentration in the assay buffer critical?

A4: The ileal bile acid transporter is a sodium-dependent co-transporter.[4][5][13] This means that the transport of bile acids into the cell is coupled to the transport of sodium ions. Assays performed in a sodium-free buffer will show significantly reduced or no bile acid uptake, and therefore will not accurately measure the inhibitory activity of this compound.[13]

Q5: Can this compound affect cell viability in vitro?

A5: While this compound's primary mechanism is the inhibition of IBAT with minimal systemic absorption in vivo, high concentrations of any compound in an in vitro setting have the potential to affect cell viability.[11][14] It is recommended to perform a cytotoxicity assay in parallel with the functional assay, especially when using a new cell line or if unexpected results are observed. Some bile acids themselves can be cytotoxic at high concentrations.[15]

Experimental Protocols

Protocol: Fluorescent Bile Acid Uptake Assay for this compound IC50 Determination

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound using a fluorescent bile acid analog.

1. Cell Culture and Seeding:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human IBAT/ASBT transporter in appropriate culture medium.
  • Seed the cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.[16]
  • Incubate at 37°C and 5% CO2 for 24-48 hours.

2. Preparation of Compounds:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.
  • Prepare the fluorescent bile acid substrate (e.g., 3α-NBD-glycocholic acid) at a final working concentration in the assay buffer.

3. Assay Procedure:

  • Wash the cell monolayer twice with pre-warmed sodium-containing assay buffer.
  • Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
  • Initiate the uptake reaction by adding the fluorescent bile acid substrate to all wells.
  • Incubate for a specific duration (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.
  • Stop the reaction by rapidly washing the cells three times with ice-cold assay buffer.
  • Lyse the cells using a suitable lysis buffer.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity of the cell lysates in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
  • Calculate the percentage of inhibition for each this compound concentration relative to the control wells (no inhibitor).
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.[17] Consider using an automated cell counter for accuracy.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered transporter expression.[16][18]
Edge Effects in Microplate Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.
Pipetting Errors Calibrate pipettes regularly.[17] Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of substrates and inhibitors to the plate.
Issue 2: Low or No Assay Signal
Potential Cause Recommended Solution
Low Transporter Expression Verify the expression of IBAT/ASBT in the cell line using methods like Western blot or qPCR. If necessary, re-select a high-expressing clonal cell line.
Incorrect Assay Buffer Confirm that the assay buffer contains the appropriate concentration of sodium, as IBAT is sodium-dependent.[13] Include a sodium-free buffer control to verify dependency.
Degraded Fluorescent Substrate Protect the fluorescent bile acid analog from light and store it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Sub-optimal Assay Conditions Optimize incubation times and temperature. Ensure the pH of the assay buffer is stable.
Cell Monolayer Not Confluent Adjust the initial cell seeding density to ensure a confluent monolayer at the time of the assay.
Issue 3: High Background Signal
Potential Cause Recommended Solution
Non-specific Binding of Substrate Increase the number and stringency of the wash steps after incubation with the fluorescent substrate. Include a control with a known potent IBAT inhibitor to determine the level of non-specific uptake.
Autofluorescence of Compounds Test the intrinsic fluorescence of this compound and other test compounds at the assay wavelengths. If there is interference, subtract the background fluorescence from these wells.
Contamination Routinely test cell cultures for mycoplasma and other microbial contaminants, which can affect cell health and assay performance.[16]
Media Components Interference Some components in cell culture media can be autofluorescent. Ensure complete removal of culture medium by washing before starting the assay.

Visualizations

Odevixibat_Mechanism_of_Action cluster_Enterocyte Enterocyte IBAT Extracellular (Lumen) IBAT/ASBT Transporter Intracellular Uptake Bile Acid Uptake IBAT:f2->Uptake Bile_Acid Bile Acid (Substrate) Bile_Acid->IBAT:f0 This compound This compound This compound->IBAT:f1 Inhibition Inhibition Na Na+ Na->IBAT:f0

Caption: Mechanism of this compound action at the IBAT/ASBT transporter.

Experimental_Workflow A Seed IBAT-expressing cells in 96-well plate B Incubate cells (24-48h) A->B C Wash cells with Na+ buffer B->C D Add this compound dilutions C->D E Pre-incubate D->E F Add fluorescent bile acid E->F G Incubate for uptake F->G H Stop reaction & wash G->H I Lyse cells H->I J Read fluorescence I->J K Calculate IC50 J->K

Caption: Workflow for an this compound in vitro IC50 determination assay.

Troubleshooting_Logic Start Inconsistent Results? Var High Variability? Start->Var Signal Low Signal? Start->Signal Background High Background? Start->Background Var->Signal No Sol_Var Check cell seeding, passage number, pipetting Var->Sol_Var Yes Signal->Background No Sol_Signal Verify transporter expression, check Na+ in buffer, substrate integrity Signal->Sol_Signal Yes Sol_Background Optimize wash steps, check for autofluorescence, test for contamination Background->Sol_Background Yes End Consistent Data Background->End No Sol_Var->End Sol_Signal->End Sol_Background->End

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Improving the oral bioavailability of Odevixibat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the preclinical evaluation of Odevixibat, with a focus on formulation and oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound in our preclinical models. Are we doing something wrong?

A1: Not necessarily. This compound is an inhibitor of the ileal bile acid transporter (IBAT) and is designed to act locally in the terminal ileum with minimal systemic absorption.[1] This is a key feature of its safety and mechanism of action.[1][2] In clinical studies with pediatric patients, plasma concentrations were often below the level of quantification (0.05 ng/mL).[3] Therefore, low and variable systemic exposure is the expected outcome. Your focus should be on assessing the local concentration in the gut or measuring pharmacodynamic markers rather than systemic plasma levels.

Q2: How can we "improve the oral bioavailability" of this compound if it's meant to be minimally absorbed?

A2: For this compound, "improving oral bioavailability" should be redefined as "enhancing local drug concentration and residence time at the terminal ileum." The goal is not to increase systemic absorption but to optimize its local therapeutic effect. Strategies should focus on formulation approaches that ensure the drug is released and available for action at its target site.

Q3: What formulation strategies should we consider to enhance the local concentration of this compound in the terminal ileum?

A3: Given that this compound is a poorly water-soluble drug, you could explore the following strategies:

  • Particle Size Reduction: Micronization or nanonization can increase the surface area of the drug, potentially leading to faster dissolution in the intestinal fluid at the target site.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and generate a supersaturated solution locally, which can improve its availability for binding to IBAT.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.[4]

  • Mucoadhesive Formulations: Incorporating mucoadhesive excipients could prolong the residence time of the formulation in the terminal ileum, allowing more time for the drug to be released and act on the IBAT.

  • Colon-Targeted Delivery Systems: While the primary target is the terminal ileum, formulation strategies for colon-targeted delivery, such as time-based release or pH-sensitive coatings, could be adapted to target the distal part of the small intestine.[2]

Q4: What are the most critical pharmacodynamic (PD) markers to measure in preclinical models for this compound?

A4: The key PD markers reflect the inhibition of IBAT and its downstream effects. You should consider measuring:

  • Fecal Bile Acid Excretion: A direct measure of IBAT inhibition. An effective formulation should lead to a significant increase in the amount of bile acids excreted in the feces.[3]

  • Serum Bile Acids (sBA): Inhibition of bile acid reabsorption should lead to a decrease in circulating serum bile acid levels.[2][3]

  • Serum 7α-hydroxy-4-cholesten-3-one (C4): An increase in this biomarker indicates an upregulation of bile acid synthesis in the liver (CYP7A1 activity), which is an expected consequence of interrupting the enterohepatic circulation.[3]

Q5: We are having difficulty with the bioanalysis of this compound in plasma due to the low concentrations. What can we do?

A5: This is a common challenge. Consider the following:

  • Use a highly sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying low concentrations of drugs in biological matrices.[5]

  • Focus on other matrices: Instead of plasma, you could measure this compound concentrations in feces or intestinal tissue homogenates, where the concentrations are likely to be higher.

  • Use a surrogate endpoint: Rely on the more easily measurable pharmacodynamic markers (fecal bile acids, serum C4) to assess the formulation's performance.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
High variability in fecal bile acid excretion between animals. 1. Inconsistent food intake affecting gastrointestinal transit time and bile acid secretion.2. Inaccurate or inconsistent collection of fecal samples.3. Formulation not delivering the drug consistently to the target site.1. Standardize the feeding schedule and diet of the animals.2. Ensure complete and timed fecal collection for each animal.3. Evaluate the in vitro release profile of your formulation to ensure it is consistent. Consider formulation strategies that are less dependent on GI transit time.
No significant reduction in serum bile acids despite observing an effect on fecal bile acid excretion. 1. The animal model may have a very efficient compensatory bile acid synthesis that masks the effect on serum levels.2. The timing of blood sampling may not be optimal to observe the reduction.3. The magnitude of IBAT inhibition may not be sufficient to significantly impact the total circulating bile acid pool.1. Measure serum C4 to confirm that bile acid synthesis is upregulated.2. Conduct a time-course study to determine the optimal time point for measuring sBA reduction after dosing.3. Consider dose-escalation studies with your formulation to achieve greater IBAT inhibition.
The in vitro dissolution of our formulation is good, but we don't see the expected in vivo pharmacodynamic effects. 1. The drug may be precipitating in the gastrointestinal tract after release from the formulation.2. The formulation may not be releasing the drug at the target site (terminal ileum).3. The drug may be degraded in the gastrointestinal environment.1. Incorporate precipitation inhibitors into your formulation.2. Use imaging techniques (e.g., with a radiolabeled formulation) to track the in vivo transit and release of your formulation.3. Assess the stability of this compound in simulated gastric and intestinal fluids.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound based on publicly available data. Note that preclinical data on different formulations is limited; these tables provide a baseline for comparison.

Table 1: this compound Pharmacokinetic Parameters in Different Species

ParameterHuman (Pediatric PFIC Patients)[3]Healthy Adult Humans[3]Preclinical Species (Expected)
Dose 40 or 120 µg/kg once daily0.1 to 3 mg single and repeated dosesDependent on study design
Cmax (ng/mL) 0.06 to 0.72Mostly below limit of quantificationExpected to be very low
AUC (ng*h/mL) Not calculableNot calculableExpected to be very low
Tmax (h) ---
Systemic Absorption MinimalMinimalMinimal

Table 2: this compound Pharmacodynamic Effects in Clinical Studies

ParameterThis compound Treatment ArmPlacebo ArmReference
Change in Serum Bile Acids Significant reduction from baselineNo significant change[3]
Change in Pruritus Score Significant improvementLess improvement[3]
Fecal Bile Acid Excretion IncreasedNo change[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of an this compound Formulation in a Rodent Model

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). For disease-specific models, consider a cholestatic model such as one induced by bile duct ligation or a diet containing 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC).[6]

  • Acclimatization: Acclimatize animals for at least one week with a standard diet and housing conditions.

  • Dosing:

    • Administer the test formulation of this compound via oral gavage.

    • Include a control group receiving the vehicle and another group receiving a simple suspension of this compound as a comparator.

  • Sample Collection:

    • Feces: Collect all feces produced over a 24-hour period post-dosing in metabolic cages.

    • Blood: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at predetermined time points (e.g., pre-dose, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant. Process to obtain plasma.

  • Sample Analysis:

    • Fecal Bile Acids: Homogenize the fecal samples, extract the bile acids, and quantify them using an enzymatic assay or LC-MS/MS.

    • Serum Bile Acids: Quantify total serum bile acids using an appropriate enzymatic assay.

    • Serum C4: Measure serum C4 levels using a validated LC-MS/MS method.

    • Plasma this compound (optional): If feasible, quantify this compound concentrations using a validated, highly sensitive LC-MS/MS method.

  • Data Analysis: Compare the changes in fecal bile acids, serum bile acids, and serum C4 between the different formulation groups and the control group using appropriate statistical methods.

Protocol 2: In Vitro Dissolution and Release Testing for an Ileum-Targeted Formulation

  • Apparatus: Use a USP dissolution apparatus II (paddle) or III (reciprocating cylinder) to better simulate the gastrointestinal transit.

  • Dissolution Media:

    • Gastric Stage: Simulate gastric fluid (e.g., 0.1 N HCl) for a short period (e.g., 30 minutes) if the formulation is not enteric-coated.

    • Intestinal Stage: Simulate small intestinal fluid (e.g., pH 6.8 buffer with bile salts and lecithin) for a defined period.

    • Terminal Ileum Stage: Adjust the pH and composition of the media to simulate the conditions of the terminal ileum (e.g., pH 7.4-7.8).

  • Procedure:

    • Place the formulation in the dissolution vessel.

    • Withdraw samples at predetermined time points from each stage.

    • Analyze the concentration of this compound in the samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Plot the cumulative percentage of drug released over time to generate a dissolution profile. This will help predict the in vivo release behavior of the formulation.

Visualizations

Odevixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen (Terminal Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Bile Acids Bile Acids IBAT IBAT Transporter Bile Acids->IBAT Reabsorption Fecal Excretion Bile Acids->Fecal Excretion Increased Excretion This compound This compound This compound->IBAT Inhibition To Liver To Liver IBAT->To Liver

Caption: Mechanism of action of this compound in the terminal ileum.

Preclinical_Evaluation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Preclinical Model cluster_analysis Bioanalysis & Data Interpretation F1 Select Strategy (e.g., Solid Dispersion) F2 Excipient Screening F1->F2 F3 Prototype Formulation F2->F3 IV1 Dissolution Testing (Simulated GI Fluids) F3->IV1 IV2 Permeability Assay (e.g., Caco-2) IV1->IV2 PV1 Dosing in Rodent Model IV2->PV1 PV2 PK Sampling (Plasma, Tissues) PV1->PV2 PV3 PD Sampling (Feces, Serum) PV1->PV3 A1 Quantify Drug & Biomarkers (LC-MS/MS) PV3->A1 A2 PK/PD Modeling A1->A2 A3 Lead Formulation Selection A2->A3

Caption: Workflow for preclinical evaluation of new this compound formulations.

References

Technical Support Center: Odevixibat for Progressive Familial Intrahepatic Cholestasis (PFIC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Odevixibat for different subtypes of Progressive Familial Intrahepatic Cholestasis (PFIC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby disrupting their enterohepatic circulation.[2][3] This action leads to increased fecal excretion of bile acids, which reduces the total bile acid pool in the liver and bloodstream, mitigating the toxic effects associated with bile acid accumulation in cholestatic conditions like PFIC.[1][4]

Q2: How should this compound be dosed for patients with PFIC?

A2: this compound is administered orally once daily in the morning with a meal.[5][6] The recommended starting dosage for PFIC patients aged 3 months and older is 40 mcg/kg/day.[5][7][8] If there is an inadequate clinical response in pruritus after three months, the dosage may be increased in 40 mcg/kg increments up to 120 mcg/kg/day, not to exceed a total daily dose of 6 mg.[5][7][9]

Q3: Is this compound effective across all PFIC subtypes?

A3: Clinical studies have shown that this compound can reduce serum bile acids (sBA) and improve pruritus in patients with PFIC1 and PFIC2.[3][10][11][12] Long-term data from the PEDFIC 2 extension study showed sustained improvements in sBA and pruritus across various PFIC subtypes, including rare forms.[13] However, this compound is noted to be not effective in PFIC2 patients with ABCB11 variants that result in a complete absence or nonfunctional bile salt export pump (BSEP) protein.[7][14]

Q4: What are the key monitoring parameters during this compound treatment?

A4: Key monitoring parameters include liver function tests (e.g., ALT, AST, total and direct bilirubin), serum bile acid levels, and pruritus scores.[7][8] It is also crucial to monitor serum levels of fat-soluble vitamins (A, D, E, and K) and the International Normalized Ratio (INR) at baseline and during treatment, as this compound may affect their absorption.[3][7][15]

This compound Dosing and Efficacy Summary

Table 1: Recommended Dosing Protocol for PFIC [5][7][8]

ParameterRecommendation
Starting Dose 40 mcg/kg, administered orally once daily with the morning meal.
Dosage Forms Oral pellets (for patients <19.5 kg) or capsules (for patients ≥19.5 kg).
Dose Titration If pruritus does not improve after 3 months, the dose may be increased in 40 mcg/kg increments.
Maximum Dose 120 mcg/kg/day, not to exceed 6 mg/day.

Table 2: Summary of Efficacy from PEDFIC 1 Clinical Trial (PFIC1 & PFIC2) [11][12]

EndpointThis compound ArmsPlacebo Armp-value
Pruritus Assessment (Proportion of positive assessments)53.5%28.7%p=0.004
Serum Bile Acid (sBA) Response (% of patients with ≥70% sBA reduction or sBA level ≤70 µmol/L)33.3%0%p=0.003

Troubleshooting Guide

Issue 1: Patient experiences diarrhea after initiating treatment.

  • Possible Cause: This is a common, on-target adverse effect of IBAT inhibition, as increased bile acids in the colon can induce fluid secretion.[3][15]

  • Troubleshooting Steps:

    • Assess Severity: Most cases are mild to moderate.[13][15]

    • Supportive Care: Ensure adequate hydration.

    • Dose Adjustment: For persistent or bothersome symptoms, consider a temporary dose reduction.[14] In clinical trials for Alagille Syndrome, a dose reduction to 40 mcg/kg/day was considered for tolerability issues.[6]

    • Treatment Interruption: In cases of severe diarrhea, treatment may be temporarily interrupted for a few days.[3]

Issue 2: Liver function tests (LFTs) become elevated during treatment.

  • Possible Cause: Treatment-emergent elevations in liver tests (AST, ALT, bilirubin) have been observed in clinical trials.[9][16]

  • Troubleshooting Steps:

    • Confirm Baseline: Patients with PFIC often have abnormal liver tests at baseline.[9][16] Compare current results to pre-treatment values.

    • Interrupt Therapy: If new elevations or symptoms of clinical hepatitis occur, interrupt this compound treatment.[7]

    • Monitor: Continue to monitor LFTs.

    • Restart or Discontinue: Once LFTs return to baseline or stabilize, consider restarting at the recommended dose. If elevations recur, consider permanent discontinuation. For any hepatic decompensation event (e.g., variceal hemorrhage, ascites), permanently discontinue the treatment.[7]

Issue 3: Suboptimal reduction in serum bile acids or pruritus.

  • Possible Cause:

    • Inadequate dosing or need for dose titration.

    • Non-adherence to the treatment regimen.

    • Patient may have a PFIC2 subtype with a complete absence of BSEP protein, leading to a lack of efficacy.[7][14]

  • Troubleshooting Steps:

    • Verify Adherence: Confirm that the medication is being administered once daily with the morning meal as prescribed.[5]

    • Review Dosing: After 3 months of treatment, if the response is inadequate, consider increasing the dose up to the maximum of 120 mcg/kg/day.[5][7]

    • Genetic Testing Review: Review the patient's specific genetic variant to ensure they do not have a subtype known to be unresponsive to this compound.[16]

    • Evaluate Response Duration: In some patients, particularly those with periodic symptoms, at least 3 months of treatment may be necessary to achieve symptom control.[14]

Visualizations and Diagrams

Odevixibat_Mechanism cluster_circulation Normal Enterohepatic Circulation (95% Reabsorption) Liver Liver Synthesizes Bile Acids from Cholesterol Gallbladder Gallbladder Stores Bile Liver->Gallbladder Secretes Bile Small_Intestine Small Intestine Aids Fat Digestion Gallbladder->Small_Intestine Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum IBAT IBAT Transporter Terminal_Ileum->IBAT Bile Acid Uptake Colon Colon Terminal_Ileum->Colon Unabsorbed Bile Acids Portal_Vein Portal Vein (Return to Liver) IBAT->Portal_Vein Reabsorption Portal_Vein->Liver Excretion Fecal Excretion (Increased) Colon->Excretion This compound This compound This compound->IBAT Inhibits

Caption: Mechanism of this compound via IBAT inhibition in the terminal ileum.

Treatment_Workflow Start Start: Patient with PFIC Diagnosis Baseline Baseline Assessment - sBA, LFTs, Pruritus Score - Fat-Soluble Vitamins, INR Start->Baseline Initiate Initiate this compound 40 mcg/kg/day (with morning meal) Baseline->Initiate Monitor Monitor During Treatment - LFTs frequently for first 6-8 months - sBA, Pruritus, FSV periodically Initiate->Monitor Decision 3-Month Assessment: Is Pruritus Improved? Monitor->Decision AdverseEvent Adverse Event Occurs? (e.g., Diarrhea, LFT elevation) Monitor->AdverseEvent Continue Continue 40 mcg/kg/day Continue Monitoring Decision->Continue Yes IncreaseDose Increase Dose (in 40 mcg/kg increments) Max: 120 mcg/kg/day Decision->IncreaseDose No End Continue Long-Term Treatment & Monitoring Continue->End IncreaseDose->Monitor AdverseEvent->Decision No ManageAE Manage Adverse Event (Supportive Care, Dose Reduction, or Treatment Interruption) AdverseEvent->ManageAE Yes ManageAE->Monitor

References

Interpreting unexpected changes in liver enzymes with Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting unexpected changes in liver enzymes observed during experiments with Odevixibat.

Troubleshooting Guide: Investigating Unexpected Liver Enzyme Elevations with this compound

Unexpected elevations in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can occur during treatment with this compound. This guide provides a systematic approach to troubleshooting these findings.

Initial Assessment and Monitoring:

The product label for this compound recommends obtaining baseline liver tests before initiating treatment and monitoring these levels during therapy[1][2].

  • Baseline Measurement: Establish baseline liver enzyme levels (ALT, AST, GGT, ALP) and total bilirubin before initiating this compound.

  • Regular Monitoring: Implement a regular monitoring schedule for liver function tests throughout the experimental period.

Troubleshooting Workflow:

If unexpected liver enzyme elevations are observed, follow the workflow below.

G start Unexpected Liver Enzyme Elevation Observed confirm Confirm Findings: Repeat Liver Function Tests start->confirm review_protocol Review Experimental Protocol: - Concomitant medications - Dosing accuracy - Underlying disease model start->review_protocol assess_symptoms Assess for Clinical Symptoms (e.g., jaundice, nausea, vomiting) confirm->assess_symptoms symptoms_present Symptoms Present? assess_symptoms->symptoms_present dose_modification Consider Dose Modification or Interruption review_protocol->dose_modification discontinue Consider Treatment Discontinuation and Seek Expert Consultation symptoms_present->discontinue Yes no_symptoms No Symptoms symptoms_present->no_symptoms No no_symptoms->dose_modification continue_monitoring Continue Close Monitoring of Liver Function dose_modification->continue_monitoring investigate_DILI Investigate for Potential Drug-Induced Liver Injury (DILI) continue_monitoring->investigate_DILI histopathology Consider Histopathological Evaluation of Liver Tissue investigate_DILI->histopathology

Caption: Troubleshooting workflow for unexpected liver enzyme changes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it lead to liver enzyme changes?

A1: this compound is a selective inhibitor of the ileal bile acid transporter (IBAT)[3][4][5]. By blocking IBAT in the terminal ileum, this compound inhibits the reabsorption of bile acids, leading to their increased excretion in feces[3][6]. This reduces the overall bile acid pool in the enterohepatic circulation, which is the therapeutic goal in cholestatic liver diseases[3]. The precise mechanism by which this compound may cause liver enzyme elevations is not fully understood, but it is thought to be related to shifts in the bile acid pool, effects on the absorption of fat-soluble vitamins, or changes in the gut microbiome[1].

G cluster_Enterohepatic_Circulation Enterohepatic Circulation Liver Liver (Bile Acid Synthesis) Intestine Small Intestine (Terminal Ileum) Liver->Intestine Bile Acid Secretion PortalVein Portal Vein Intestine->PortalVein Bile Acid Reabsorption (95%) IBAT IBAT Fecal_Excretion Increased Fecal Bile Acid Excretion Intestine->Fecal_Excretion Reduced Reabsorption PortalVein->Liver Reduced_sBA Reduced Serum Bile Acids PortalVein->Reduced_sBA This compound This compound This compound->IBAT Inhibits

Caption: this compound's mechanism of action on bile acid circulation.

Q2: Are elevations in liver enzymes a common finding with this compound treatment?

A2: Yes, transient and mild-to-moderate elevations in serum aminotransferases have been reported in clinical trials of this compound[1][5]. In trials involving children with cholestatic liver diseases like progressive familial intrahepatic cholestasis (PFIC), ALT elevations greater than three times the upper limit of normal (ULN) occurred in 8% to 11% of participants[1]. It is important to note that children with PFIC often have baseline elevations in liver enzymes, which can make it challenging to definitively attribute mild-to-moderate fluctuations to the drug versus the underlying disease[1].

Q3: What does the available clinical trial data show regarding the extent of liver enzyme changes?

A3: Clinical trial data indicate that a proportion of patients treated with this compound experience liver test abnormalities. The following table summarizes findings from key studies.

Clinical TrialPatient PopulationThis compound DoseIncidence of ALT Elevations (>3x ULN)Placebo IncidenceCitation
PEDFIC 1PFIC40 µg/kg/day8.7%5%[1]
PEDFIC 1PFIC120 µg/kg/day10.5%5%[1]
Pooled AnalysisAlagille SyndromeNot specifiedIncreased mean ALT levels from baselineMinimal changes[7]

Q4: What is the recommended course of action if significant liver enzyme elevations are observed?

A4: The product label for this compound provides specific recommendations. If ALT or AST elevations are associated with clinical symptoms (such as jaundice) or significant increases in bilirubin, treatment discontinuation should be considered[1][2]. For moderate, asymptomatic elevations, dose reduction or temporary interruption of treatment may be appropriate[1][2]. Any persistent or recurrent liver test abnormalities warrant consideration for treatment discontinuation[2].

Q5: What experimental protocols can be used to further investigate suspected this compound-induced liver injury?

A5: To investigate potential drug-induced liver injury (DILI), a multi-faceted approach is recommended. While specific protocols for this compound are not detailed in the provided search results, standard methodologies for assessing DILI can be applied.

  • Histopathological Analysis:

    • Protocol: Liver tissue samples should be collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections (4-5 µm) should be stained with hematoxylin and eosin (H&E) for general morphology. Special stains such as Masson's trichrome for fibrosis and Sirius Red for collagen can also be employed.

    • Assessment: A board-certified veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, apoptosis, inflammation, cholestasis, and fibrosis. The pattern of injury (hepatocellular, cholestatic, or mixed) should be characterized.

  • Biomarker Analysis:

    • Protocol: In addition to standard liver enzymes (ALT, AST, ALP, GGT) and bilirubin, consider measuring more specific biomarkers of liver injury. These may include glutamate dehydrogenase (GLDH) for mitochondrial injury, keratin-18 (K18) fragments for apoptosis, and microRNA-122 (miR-122) for hepatocellular injury.

    • Methodology: These biomarkers can be quantified in serum or plasma samples using commercially available ELISA kits or qPCR assays, following the manufacturer's instructions.

  • Transcriptomic/Proteomic Analysis:

    • Protocol: For in-depth mechanistic investigation, liver tissue can be subjected to RNA sequencing or mass spectrometry-based proteomics.

    • Analysis: This can reveal changes in gene expression and protein abundance related to pathways involved in bile acid metabolism, inflammation, oxidative stress, and apoptosis, providing insights into the molecular mechanisms of potential toxicity.

Researchers should always consult relevant regulatory guidelines on DILI assessment and consider the specific characteristics of their experimental model.

References

Strategies to enhance the therapeutic efficacy of Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Odevixibat. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the nuances of this compound's therapeutic application. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges that may arise during the experimental use of this compound.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By reversibly inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[3][4] This leads to increased fecal excretion of bile acids, which in turn reduces the total bile acid pool and alleviates cholestatic liver injury and associated symptoms like pruritus.[2][5]

Q2: We are observing variable efficacy in our animal models of cholestasis. What could be the contributing factors?

A2: Variability in response to this compound can be multifactorial. Consider the following:

  • Genetic Background of the Model: The specific genetic mutation in your animal model is critical. For instance, in Progressive Familial Intrahepatic Cholestasis (PFIC), patients with certain mutations (e.g., complete loss of bile salt export pump (BSEP) protein in PFIC2) may not respond to treatment.[6] Ensure your model accurately reflects a condition where IBAT inhibition would be beneficial.

  • Baseline Bile Acid Levels: The initial severity of cholestasis and baseline serum bile acid (sBA) levels can influence the perceived efficacy.

  • Dosage and Administration: Ensure the dose is appropriate for the species and disease model. This compound is administered orally, and its local action in the gut means that factors affecting gastrointestinal transit and absorption could play a role.[5][7] The recommended starting dose in pediatric patients with PFIC is 40 µg/kg/day, which can be escalated to 120 µg/kg/day if needed.[8][9]

  • Diet: The composition of the diet, particularly fat content, can influence bile acid metabolism and may impact the therapeutic effect of this compound.

Q3: Our in vitro experiments using this compound to block bile acid uptake in cell lines are not showing consistent results. What can we troubleshoot?

A3: For in vitro studies, consider these points:

  • Cell Line Selection: Ensure you are using a cell line that expresses a functional IBAT/ASBT. Transfected cell lines overexpressing the transporter are often used.

  • Compound Stability and Solubility: Verify the stability and solubility of this compound in your cell culture medium.

  • Assay Conditions: Optimize the concentration of bile acids and the incubation time with this compound. The inhibitory effect is reversible, so the timing of your measurements is important.[1]

Q4: We are observing diarrhea as a side effect in our animal studies. How can this be managed to maintain the integrity of the experiment?

A4: Diarrhea is a known and common side effect of this compound, resulting from increased bile acids in the colon.[10][11][12][13] To manage this:

  • Dose Adjustment: Consider a dose de-escalation. In clinical settings, the dose can be reduced if tolerability is an issue.[14]

  • Supportive Care: Ensure adequate hydration and monitor for electrolyte imbalances in the animals.

  • Acclimatization Period: A gradual dose escalation might help in adapting to the treatment.

Q5: Are there any known drug interactions with this compound that we should be aware of in our experimental design?

A5: Yes, bile acid sequestrants (e.g., cholestyramine, colestipol) can interfere with the action of this compound. If their use is necessary, this compound should be administered at least 4 hours before or 4 hours after the bile acid binding resin.

Q6: What is the recommended method for monitoring the efficacy of this compound in a preclinical setting?

A6: Key efficacy endpoints to monitor include:

  • Serum Bile Acids (sBA): A significant reduction in sBA is a primary indicator of this compound's pharmacodynamic effect.[11]

  • Pruritus Assessment: In animal models, pruritus can be assessed by quantifying scratching behavior.

  • Liver Function Tests: Monitor serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.[6][12]

  • Growth Parameters: In chronic studies with young animals, monitoring weight and growth can be a relevant clinical endpoint, as improvement in growth has been observed in pediatric patients.[9][10]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from pivotal clinical trials of this compound.

Table 1: Efficacy of this compound in Progressive Familial Intrahepatic Cholestasis (PFIC) - PEDFIC 1 Study [11][13]

EndpointPlacebo (n=20)This compound 40 µg/kg/day (n=23)This compound 120 µg/kg/day (n=19)Combined this compound (n=42)
Pruritus Response (PPA) 30%58%52%55% (p=0.0038)
Serum Bile Acid Response 0%43.5%21%33% (p=0.0030)
Mean sBA Reduction (µmol/L) +13.1---114.3 (p=0.002)

PPA: Proportion of Positive Pruritus Assessments

Table 2: Efficacy of this compound in Alagille Syndrome (ALGS) - ASSERT Study [15][16]

EndpointPlacebo (n=17)This compound 120 µg/kg/day (n=35)
Change in Scratching Score (PRUCISION) Statistically significant improvement with this compound
Change in Serum Bile Acid Concentration Statistically significant reduction with this compound

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in PFIC - PEDFIC 1 Study [11]

Adverse EventPlacebo (n=20)Combined this compound (n=42)
Diarrhea / Frequent Bowel Movements10%31%
Fever25%29%
Serious TEAEs25%7%

Experimental Protocols

Protocol 1: Measurement of Serum Bile Acids (sBA)

  • Sample Collection: Collect whole blood from subjects (fasting samples are preferred). Allow blood to clot at room temperature for 30 minutes.

  • Serum Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • Analysis: Use a commercially available enzymatic assay kit or liquid chromatography-mass spectrometry (LC-MS) for quantification of total and individual bile acids. LC-MS provides a more detailed profile of different bile acid species.

  • Data Expression: Express results in µmol/L.

Protocol 2: Assessment of Pruritus in Rodent Models (Behavioral Scoring)

  • Acclimatization: Acclimate animals to the observation chambers for at least 30 minutes before testing.

  • Observation Period: Videotape the animals for a defined period (e.g., 60 minutes).

  • Scoring: A blinded observer should score the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw towards the head, neck, or trunk, ending with the paw being licked or returned to the floor.

  • Data Analysis: Compare the number of scratching bouts between the this compound-treated and vehicle control groups.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

G cluster_0 Enterohepatic Circulation Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Lipid Digestion) Gallbladder->Small_Intestine Bile Acids Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein 95% Reabsorption via IBAT Colon Colon Terminal_Ileum->Colon 5% Excretion Portal_Vein->Liver Return to Liver Feces Feces Colon->Feces Fecal Excretion

Caption: Normal Enterohepatic Circulation of Bile Acids.

G cluster_0 Mechanism of this compound Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein Reduced Reabsorption Colon Colon Terminal_Ileum->Colon Increased Excretion Portal_Vein->Liver Feces Feces Colon->Feces Increased Fecal Excretion This compound This compound This compound->Terminal_Ileum Inhibits IBAT

Caption: this compound's Inhibition of IBAT and its Consequences.

G cluster_workflow Preclinical Efficacy Workflow Start Start: Cholestatic Animal Model Dosing Administer this compound or Vehicle Control Start->Dosing Monitoring Monitor: - Scratching Behavior - Body Weight - Clinical Signs Dosing->Monitoring Sampling Collect Samples: - Blood (Serum) - Liver Tissue Monitoring->Sampling Analysis Analyze: - Serum Bile Acids (sBA) - Liver Function Tests (ALT, AST) - Histopathology Sampling->Analysis Endpoint Endpoint: Evaluate Therapeutic Efficacy Analysis->Endpoint

Caption: Experimental Workflow for this compound Efficacy Testing.

References

Technical Support Center: Best Practices for Odevixibat Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Odevixibat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to their increased fecal excretion. This interruption of the enterohepatic circulation reduces the total bile acid pool and lowers serum bile acid (sBA) levels.[1][2]

Q2: What are the common clinical indications for this compound?

A2: this compound is approved for the treatment of pruritus (itching) in patients with progressive familial intrahepatic cholestasis (PFIC).[1][3] It is also being investigated for other cholestatic liver diseases such as Alagille syndrome and biliary atresia.[1]

Q3: What are the available formulations of this compound?

A3: For clinical use, this compound is available as oral pellets in capsules (200 µg and 600 µg) for patients weighing less than 19.5 kg, which can be opened and sprinkled on soft food. For patients who can swallow capsules, 400 µg and 1200 µg capsules are available.[1][2]

Q4: What are the most common adverse effects observed in clinical trials?

A4: The most frequently reported side effects are gastrointestinal, including diarrhea and abdominal pain.[3] Elevations in liver transaminases have also been observed.[1]

Troubleshooting Guides

In Vitro IBAT Inhibition Assays

Issue: High variability or no significant inhibition of bile acid uptake in our IBAT-expressing cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Issues Cell Line Authentication: Confirm the identity of your cell line (e.g., HEK293, Caco-2) and verify the stable expression and proper localization of the IBAT protein to the cell membrane. Passage Number: Use cells within a consistent and low passage number range, as transporter expression and cell characteristics can change with excessive passaging.
This compound Preparation Solubility: this compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in assay buffer. Note the final DMSO concentration in your assay and include a vehicle control. Storage: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Assay Conditions Substrate Concentration: Use a concentration of a labeled bile acid substrate (e.g., [3H]-taurocholic acid) that is near or below the Km for the transporter to ensure sensitivity to competitive inhibition. Incubation Time: Optimize the incubation time to be within the linear range of uptake. Very short times may not show significant uptake, while long times can lead to substrate saturation or efflux. Temperature: Maintain a consistent temperature (typically 37°C) during the assay, as transport is an active process.
Data Analysis IC50 Curve: Ensure you are using a sufficient range of this compound concentrations to generate a complete dose-response curve. This should include concentrations that produce minimal and maximal inhibition.
Animal Models of Cholestasis

Issue: High variability in serum bile acid (sBA) levels within the same treatment group in our cholestasis mouse model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Model Induction Surgical Technique (Bile Duct Ligation - BDL): In the BDL model, ensure consistent and complete ligation of the common bile duct without damaging surrounding structures. Inconsistent ligation can lead to variable degrees of cholestasis. The BDL model is known for its high reproducibility when performed correctly.[4] Chemical Induction (ANIT): For alpha-naphthylisothiocyanate (ANIT)-induced cholestasis, ensure a uniform suspension of ANIT in the vehicle (e.g., corn oil) and accurate oral gavage administration. The dose of ANIT can be critical; a dose of 75 mg/kg is commonly used in mice.[5][6]
This compound Administration Vehicle Selection: For oral gavage in mice, a common vehicle is 0.6% Methylcellulose and 0.2% Tween80 in water.[7] Ensure this compound is uniformly suspended in the vehicle before each administration. Dosing Volume and Technique: Use a consistent dosing volume based on the animal's body weight and ensure proper gavage technique to avoid stress and inaccurate dosing.
Sample Collection Timing: Standardize the time of day for blood collection, as bile acid levels can have diurnal variations and are affected by feeding.[8] Fasting: Implement a consistent fasting period before blood collection to reduce variability from recent food intake.
Animal Husbandry Acclimation: Allow sufficient time for animals to acclimate to the facility and housing conditions before starting the experiment. Stress: Minimize animal stress, as it can influence physiological parameters.
Analytical Measurement of Serum Bile Acids

Issue: Inconsistent or highly variable serum bile acid (sBA) measurements using LC-MS/MS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Handling Hemolysis: Avoid hemolysis during blood collection and processing, as it can interfere with the assay. Storage: Store serum samples at -80°C until analysis to prevent degradation of bile acids.
Sample Preparation Extraction Efficiency: Use a validated solid-phase or liquid-liquid extraction method to ensure consistent recovery of bile acids from the serum matrix. Include internal standards to control for extraction variability. Matrix Effects: Evaluate and correct for matrix effects, where other components in the serum can suppress or enhance the ionization of bile acids in the mass spectrometer.
LC-MS/MS Method Calibration Curve: Prepare a fresh calibration curve for each batch of samples using a matrix that closely matches the study samples. System Suitability: Run quality control samples at the beginning and end of each run, and periodically throughout, to monitor the performance of the LC-MS/MS system.

Experimental Protocols

In Vitro IBAT Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound on IBAT-mediated bile acid uptake in a cell-based assay.

  • Cell Culture:

    • Culture HEK293 cells stably transfected with the human IBAT (SLC10A2) gene in appropriate media.

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • This compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). The final DMSO concentration should be consistent across all wells and typically ≤0.5%.

  • Bile Acid Uptake Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

    • Initiate the uptake by adding a solution of a radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid) at a concentration near its Km.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo ANIT-Induced Cholestasis Model in Mice (General Protocol)

This protocol describes a common method for inducing cholestasis in mice to evaluate the efficacy of this compound.

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Acclimate the animals for at least one week before the experiment.

  • Induction of Cholestasis:

    • Prepare a solution of α-naphthylisothiocyanate (ANIT) in corn oil (e.g., 7.5 mg/mL).

    • Administer a single oral gavage of ANIT at a dose of 75 mg/kg.[5] Control animals receive the vehicle (corn oil) only.

  • This compound Treatment:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.6% Methylcellulose, 0.2% Tween80 in water).[7]

    • Administer this compound or vehicle daily via oral gavage, starting on the day of ANIT administration or as per the study design. Preclinical dosing may vary, and dose-ranging studies are recommended.

  • Endpoint Measurement:

    • At a predetermined time point (e.g., 48 hours after ANIT administration), collect blood via cardiac puncture for serum analysis.

    • Euthanize the animals and collect liver tissue for histology and gene expression analysis.

    • Measure serum levels of total bile acids, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.

Data Presentation

Table 1: Representative Clinical Trial Data for this compound in PFIC Patients

Parameter Placebo (n=20) This compound 40 µg/kg/day (n=23) This compound 120 µg/kg/day (n=19)
Mean Change in Pruritus Score from Baseline -0.25-1.13Data not consistently dose-responsive
Mean Change in Serum Bile Acid (sBA) from Baseline (µmol/L) +13.1-141.5-83.7
Percentage of sBA Responders 0%43.5%21.1%
Diarrhea Incidence 10%39%21%

Data compiled from clinical trial information.[1]

Visualizations

Odevixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood BA_lumen Bile Acids IBAT IBAT Transporter BA_lumen->IBAT Reabsorption Excretion Fecal Excretion BA_lumen->Excretion Increased BA_blood Bile Acids to Liver IBAT->BA_blood This compound This compound This compound->IBAT Inhibits

Caption: Mechanism of action of this compound in the terminal ileum.

Experimental_Workflow start Start Experiment model Induce Cholestasis Model (e.g., BDL or ANIT) start->model treatment Administer this compound or Vehicle (Oral Gavage) model->treatment sampling Collect Blood and Tissue Samples treatment->sampling analysis Analyze Endpoints: - Serum Bile Acids (LC-MS/MS) - Liver Enzymes - Histology sampling->analysis data Data Interpretation and Statistical Analysis analysis->data end End of Experiment data->end

Caption: General experimental workflow for in vivo this compound studies.

References

Validation & Comparative

Head-to-Head Comparison of IBAT Inhibitors in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of various Ileal Bile Acid Transporter (IBAT) inhibitors. IBAT has emerged as a promising therapeutic target for cholestatic liver diseases, and a clear understanding of the preclinical efficacy of different inhibitors is crucial for advancing novel treatments.

This guide summarizes key quantitative data from preclinical studies in structured tables, details the experimental protocols for commonly used animal models of cholestasis, and provides visual diagrams of the IBAT signaling pathway and a typical experimental workflow. While direct head-to-head preclinical studies comparing multiple IBAT inhibitors are limited, this guide collates available data to facilitate a comparative assessment.

IBAT Signaling Pathway and Mechanism of Action

The apical sodium-dependent bile acid transporter (IBAT), also known as ASBT (SLC10A2), is primarily expressed in the terminal ileum and plays a pivotal role in the enterohepatic circulation of bile acids.[1][2] It is responsible for the reabsorption of approximately 95% of intestinal bile acids.[2] Pharmacological inhibition of IBAT disrupts this process, leading to increased fecal excretion of bile acids. This, in turn, reduces the bile acid load on the liver, alleviates cholestatic liver injury, and is being explored for the treatment of various cholestatic conditions and their symptoms, such as pruritus.[1][3][4]

IBAT_Signaling_Pathway cluster_liver Liver cluster_gallbladder Gallbladder cluster_intestine Intestine cluster_portal_vein Portal Vein Cholesterol Cholesterol BileAcids_Liver Bile Acids Cholesterol->BileAcids_Liver Synthesis BileAcids_Gallbladder Bile Acids (storage) BileAcids_Liver->BileAcids_Gallbladder Secretion BileAcids_Intestine Bile Acids BileAcids_Gallbladder->BileAcids_Intestine Release IBAT IBAT (Ileum) BileAcids_Intestine->IBAT Reabsorption Fecal_Excretion Fecal Excretion BileAcids_Intestine->Fecal_Excretion ~5% BileAcids_Portal Bile Acids IBAT->BileAcids_Portal Transport BileAcids_Portal->BileAcids_Liver Return IBAT_Inhibitor IBAT Inhibitor IBAT_Inhibitor->IBAT Inhibition

Figure 1: Enterohepatic circulation of bile acids and the mechanism of IBAT inhibitors.

Preclinical Efficacy of IBAT Inhibitors

The following tables summarize the preclinical efficacy of various IBAT inhibitors in two commonly used mouse models of cholestasis: the multidrug resistance protein 2 knockout (Mdr2-/-) mouse model of sclerosing cholangitis and the bile duct ligation (BDL) model of obstructive cholestasis.

Disclaimer: The data presented below are compiled from separate studies and do not represent a direct head-to-head comparison in a single experiment. Variations in experimental conditions, including the specific substrain of mice, age, sex, and diet, can influence the outcomes. Therefore, this information should be used for general comparative purposes with caution.

Table 1: Efficacy of IBAT Inhibitors in the Mdr2-/- Mouse Model
IBAT InhibitorDoseDurationKey FindingsReference
SC-435 11 mg/kg/day in diet14 days↓ Serum Total Bilirubin (~93%), ↓ Serum ALT (~86%), ↓ Serum ALP (~55%), ↑ Fecal Bile Acid Excretion (8-fold)[5]
A4250 (Odevixibat) Not specifiedNot specifiedReduced bile acid levels in serum and bile, improved cholestatic liver disease[5]
A3907 3, 10, 30 mg/kg/day (oral gavage)14 daysDose-dependent reduction in plasma ALT, AST, and total bilirubin; improved liver histology[5]
Table 2: Efficacy of IBAT Inhibitors in the Bile Duct Ligation (BDL) Mouse Model
IBAT InhibitorDoseDurationKey FindingsReference
A3907 10 mg/kg/day (oral gavage)7 days↑ Urinary Bile Acid Excretion (up to 90-fold), ↓ Serum Total Bile Acids, Improved markers of liver injury[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key animal models cited in this guide.

Mdr2-/- Mouse Model of Sclerosing Cholangitis

The Mdr2-/- (or Abcb4-/-) mouse model is a well-established genetic model for progressive cholestatic liver disease that mimics features of human primary sclerosing cholangitis.[6][7][8]

Protocol Outline:

  • Animals: Mdr2-/- mice on an FVB/N background are commonly used.[6][7][8] Age and sex should be consistent across experimental groups.

  • Housing and Diet: Mice are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum. A standard chow or a specific diet (e.g., high-fat) may be used depending on the study's objective.

  • IBAT Inhibitor Administration: The inhibitor is typically administered orally, either mixed in the diet or via daily gavage.[5] A vehicle control group receives the same diet or gavage without the active compound.

  • Monitoring: Body weight and general health are monitored regularly.

  • Endpoint Analysis: After the designated treatment period (e.g., 14 days), mice are euthanized. Blood is collected for serum biochemistry analysis (e.g., ALT, AST, bilirubin, total bile acids). Livers are harvested for histological analysis (e.g., H&E, Sirius Red staining for fibrosis) and gene expression analysis.[6] Feces may be collected to measure bile acid excretion.

Bile Duct Ligation (BDL) Mouse Model of Obstructive Cholestasis

The BDL model is a surgical model that induces obstructive cholestasis, leading to liver injury, inflammation, and fibrosis.[9][10][11][12][13]

Protocol Outline:

  • Animals: C57BL/6 mice are frequently used for this procedure.[11][13]

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).[11]

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the abdominal cavity.

    • The common bile duct is carefully isolated from the surrounding tissue.

    • A double ligation is performed on the common bile duct using surgical silk.

    • The abdominal wall and skin are sutured.

    • Sham-operated control animals undergo the same surgical procedure without the ligation of the bile duct.

  • Post-operative Care: Analgesics are administered to minimize pain. Animals are closely monitored for recovery.

  • IBAT Inhibitor Administration: Treatment with the IBAT inhibitor typically starts after the surgery and continues for the duration of the experiment.

  • Endpoint Analysis: At the end of the study period (e.g., 7 or 14 days), blood and liver tissue are collected for analysis as described for the Mdr2-/- model. Urine may also be collected to assess bile acid excretion.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of IBAT inhibitors in a mouse model of cholestasis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_results Data Interpretation Animal_Model Select Animal Model (e.g., Mdr2-/-, BDL) Grouping Randomize into Groups (Vehicle, IBAT Inhibitor Doses) Animal_Model->Grouping Administration Administer IBAT Inhibitor (e.g., Oral Gavage, Diet) Grouping->Administration Monitoring Monitor Health and Body Weight Administration->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Blood_Analysis Serum Biochemistry (ALT, AST, Bilirubin, Bile Acids) Sacrifice->Blood_Analysis Tissue_Analysis Liver Histology and Gene Expression Sacrifice->Tissue_Analysis Excreta_Analysis Fecal/Urine Bile Acid Analysis Sacrifice->Excreta_Analysis Data_Analysis Statistical Analysis Blood_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis Excreta_Analysis->Data_Analysis Conclusion Evaluate Efficacy and Safety Data_Analysis->Conclusion

Figure 2: General workflow for preclinical evaluation of IBAT inhibitors.

References

Cross-Species Comparison of Odevixibat's Pharmacokinetic Profile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for Odevixibat in preclinical animal models is limited. The drug's mechanism of action, which involves minimal systemic absorption, means that plasma concentrations are often below the level of quantification.[1][2] This guide provides a comprehensive overview of the available human pharmacokinetic data for this compound, a summary of information for other ileal bile acid transporter (IBAT) inhibitors, a general experimental protocol for preclinical pharmacokinetic studies, and visualizations of the drug's mechanism of action and a typical experimental workflow.

Introduction to this compound and its Mechanism of Action

This compound is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).[1] It acts locally in the distal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[1][3] This leads to an increased clearance of bile acids through the colon and a reduction in serum bile acid levels.[4][5] Due to its targeted action in the gut and minimal systemic exposure, this compound offers a therapeutic approach for cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), with a reduced risk of systemic side effects.[4][6]

The following diagram illustrates the enterohepatic circulation of bile acids and the site of action for this compound.

cluster_Systemic Systemic Circulation cluster_GI Gastrointestinal Tract Liver Liver (Bile Acid Synthesis from Cholesterol) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Secretion SmallIntestine Small Intestine (Lipid Digestion) Gallbladder->SmallIntestine PortalVein Portal Vein (95% Bile Acid Return) PortalVein->Liver TerminalIleum Terminal Ileum (IBAT-mediated Reabsorption) SmallIntestine->TerminalIleum TerminalIleum->PortalVein Reabsorption Colon Colon (Bile Acid Excretion) TerminalIleum->Colon ~5% to Feces This compound This compound (IBAT Inhibition) This compound->TerminalIleum Blocks Reabsorption A Study Design and Protocol Development B Animal Acclimatization A->B C Dosing Formulation Preparation A->C D Compound Administration (e.g., Oral Gavage) B->D C->D E Serial Blood Sampling D->E F Plasma Separation and Storage E->F H Sample Analysis (LC-MS/MS) F->H G Bioanalytical Method Validation G->H I Pharmacokinetic Data Analysis H->I J Reporting I->J

References

Odevixibat's Safety Profile in Cholestasis Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for cholestatic liver diseases is evolving, with novel targeted treatments offering new hope for patients. Odevixibat (Bylvay®), a selective ileal bile acid transporter (IBAT) inhibitor, represents a significant advancement in this area.[1] This guide provides a comprehensive comparison of the safety profile of this compound with other established and emerging treatments for cholestasis, supported by data from pivotal clinical trials.

Comparative Safety Profile of Cholestasis Treatments

The following table summarizes the reported adverse events from clinical trials of this compound and other prominent cholestasis treatments. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and duration of treatment.

TreatmentMechanism of ActionCommon Adverse Events (>5% incidence)Serious Adverse Events
This compound Ileal Bile Acid Transporter (IBAT) InhibitorDiarrhea, Abdominal pain, Vomiting, Hepatomegaly, Elevated liver enzymes, Soft feces, Hemorrhagic diarrhea[1][2][3][4]Drug-related serious treatment-emergent adverse events have been reported, though infrequent.[3][4] One patient withdrew from a clinical trial due to persistent diarrhea.[2]
Maralixibat Ileal Bile Acid Transporter (IBAT) InhibitorDiarrhea, Abdominal pain, Vomiting, Fat-soluble vitamin deficiency, Increased transaminases, Bone fractures[5][6]Serious treatment-emergent adverse events have been reported, with some leading to study drug discontinuation.[6]
Ursodeoxycholic Acid (UDCA) Bile Acid ReplacementGenerally well-tolerated. Mild and transient gastrointestinal symptoms (e.g., diarrhea) may occur.[7][8]Serious adverse events are rare.[7][8]
Cholestyramine Bile Acid SequestrantConstipation, Abdominal discomfort/pain, Bloating, Gas, Nausea, Vomiting, Diarrhea[9][10][11]Intestinal obstruction (rare), Hyperchloremic metabolic acidosis (in patients with renal insufficiency)[11][12]
Rifampicin Pregnane X Receptor (PXR) AgonistNausea, Vomiting, Orange discoloration of body fluids, Loss of appetite.[13]Hepatotoxicity (dose-dependent), Hypersensitivity reactions (e.g., urticaria, thrombocytopenia), Renal failure (rare)[8]
Naltrexone Opioid Receptor AntagonistNausea, Dizziness, Abdominal cramps, Opioid withdrawal-like symptoms (transient)[3][14]Severe withdrawal symptoms (rare, leading to discontinuation in some cases)[14]

Key Experimental Protocols

Understanding the methodologies behind the clinical trials is crucial for interpreting the safety data. Below are summaries of the protocols for key studies of this compound and a comparator, maralixibat.

This compound: PEDFIC 1 & 2 Trials (Progressive Familial Intrahepatic Cholestasis)
  • Study Design: PEDFIC 1 was a 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[6][15] PEDFIC 2 is an ongoing, long-term, open-label extension study.[16][17]

  • Patient Population: Pediatric patients (aged 6 months to 18 years) with genetically confirmed PFIC type 1 or 2, a history of significant pruritus, and elevated serum bile acids.[6][18]

  • Intervention: Patients in PEDFIC 1 were randomized to receive oral this compound (40 µg/kg/day or 120 µg/kg/day) or placebo once daily.[6][19] In PEDFIC 2, all patients receive this compound.[16]

  • Primary Endpoints:

    • US: Proportion of positive pruritus assessments (a drop of ≥1 point on a 0-4 scale).[19]

    • EU: Proportion of patients with a serum bile acid response (≥70% reduction or reaching ≤70 µmol/L).[19]

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the studies.[4]

This compound: ASSERT Trial (Alagille Syndrome)
  • Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.[20][21]

  • Patient Population: Patients with a genetically confirmed diagnosis of Alagille syndrome, a history of significant pruritus, and elevated serum bile acids.[20][21]

  • Intervention: Patients were randomly assigned (2:1) to receive oral this compound (120 µg/kg per day) or placebo for 24 weeks.[20][21]

  • Primary Efficacy Endpoint: Change in caregiver-reported scratching score from baseline.[20][21]

  • Safety Assessments: Comprehensive monitoring of adverse events, laboratory values, and other safety parameters.[20][21]

Maralixibat: MARCH-PFIC Trial (Progressive Familial Intrahepatic Cholestasis)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.

  • Patient Population: Participants aged 1-17 years with PFIC and persistent pruritus.

  • Intervention: Patients were randomly assigned (1:1) to receive oral maralixibat or placebo twice daily for 26 weeks. The maralixibat dose was escalated.

  • Primary Endpoint: Mean change in the average morning Itch-Reported Outcome (Observer) severity score.

  • Safety Assessments: Evaluation of treatment-emergent adverse events, serious adverse events, and other safety measures.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound and Enterohepatic Circulation

This compound exerts its therapeutic effect by inhibiting the ileal bile acid transporter (IBAT), a key protein responsible for the reabsorption of bile acids in the terminal ileum.[1] This disruption of the enterohepatic circulation leads to increased fecal excretion of bile acids, thereby reducing the overall bile acid pool and alleviating cholestatic symptoms like pruritus.

Enterohepatic_Circulation cluster_Liver Liver cluster_Intestine Intestine cluster_Circulation Circulation Liver Hepatocytes Cholesterol Cholesterol BileAcids Primary Bile Acids Cholesterol->BileAcids Synthesis Gallbladder Gallbladder (Storage) BileAcids->Gallbladder Conjugation & Secretion SmallIntestine Small Intestine (Digestion) Gallbladder->SmallIntestine Release TerminalIleum Terminal Ileum SmallIntestine->TerminalIleum IBAT IBAT TerminalIleum->IBAT ~95% Reabsorption Colon Colon TerminalIleum->Colon ~5% PortalVein Portal Vein IBAT->PortalVein Feces Fecal Excretion Colon->Feces PortalVein->Liver This compound This compound This compound->IBAT Inhibition

Caption: Enterohepatic circulation of bile acids and the inhibitory action of this compound on the ileal bile acid transporter (IBAT).

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, such as those conducted for this compound and maralixibat.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization (1:1 or 2:1) InformedConsent->Randomization TreatmentA Treatment Arm (e.g., this compound) Randomization->TreatmentA Group A TreatmentB Placebo Arm Randomization->TreatmentB Group B TreatmentPeriod Treatment Period (e.g., 24 weeks) TreatmentA->TreatmentPeriod TreatmentB->TreatmentPeriod DataCollection Data Collection (Efficacy & Safety) TreatmentPeriod->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation Analysis->Results End Study Completion Results->End

Caption: A generalized workflow of a randomized, placebo-controlled clinical trial for cholestasis treatments.

References

Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC): A Comparative Guide to Efficacy Across Genetic Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Odevixibat (Bylvay), a selective inhibitor of the ileal bile acid transporter (IBAT), for the treatment of Progressive Familial Intrahepatic Cholestasis (PFIC). The focus is on its efficacy across different genetic subtypes, benchmarked against alternative therapeutic options. This document synthesizes data from pivotal clinical trials and real-world studies, presenting quantitative outcomes, detailed experimental methodologies, and visual representations of key concepts to support research and development in this field.

This compound: Mechanism of Action

This compound acts locally in the distal ileum to inhibit the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). This inhibition blocks the reabsorption of bile acids, interrupting the enterohepatic circulation. The resulting increase in fecal bile acid excretion leads to a reduction in the systemic bile acid pool, which is the primary driver of cholestatic liver injury and pruritus in patients with PFIC.

cluster_0 Enterohepatic Circulation of Bile Acids cluster_1 This compound's Mechanism of Action Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine (Fat Digestion) Gallbladder->Small_Intestine Bile Release IBAT Ileal Bile Acid Transporter (IBAT) (Bile Acid Reabsorption) Small_Intestine->IBAT Colon Colon (Bile Acid Excretion) Small_Intestine->Colon 5% Excretion Portal_Vein Portal Vein IBAT->Portal_Vein 95% Reabsorption Portal_Vein->Liver This compound This compound Blocked_IBAT Blocked IBAT This compound->Blocked_IBAT Inhibits Increased_Excretion Increased Fecal Bile Acid Excretion Blocked_IBAT->Increased_Excretion Leads to Reduced_sBA Reduced Serum Bile Acids & Pruritus Increased_Excretion->Reduced_sBA Results in

Caption: Mechanism of action of this compound in interrupting the enterohepatic circulation of bile acids.

Comparative Efficacy of this compound

The efficacy of this compound has been primarily evaluated in the PEDFIC 1 (a 24-week, randomized, double-blind, placebo-controlled study) and PEDFIC 2 (a 72-week, open-label extension study) clinical trials. These studies have provided robust data on the drug's impact on two key endpoints: reduction in serum bile acid (sBA) concentrations and improvement in pruritus.

This compound Efficacy in PFIC Subtypes (PEDFIC 1 & 2 Pooled Data)
Genetic SubtypeNMean Change in sBA (µmol/L) from BaselineMean Change in Pruritus Score (0-4 scale) from BaselineReference(s)
PFIC1 35Significant ReductionGreatest Improvement[1]
PFIC2 72Greatest ReductionSignificant Improvement[1]
PFIC3 7Significant ReductionGreatest Improvement[1]
MYO5B Deficiency (PFIC6) 2Significant ReductionSignificant Improvement[1]
TJP2 Deficiency (PFIC4) 2Significant ReductionSignificant Improvement[1]

Note: The magnitude of efficacy response was variable in some subgroups.[1]

Real-World Evidence of this compound Efficacy (6-Month Treatment)

A multicenter prospective study provided real-world insights into this compound's performance.[2][3][4]

Genetic SubtypeNsBA Responders*Pruritus Responders**
PFIC1 275% (Overall Cohort)73% (Overall Cohort)
PFIC2 1175% (Overall Cohort)73% (Overall Cohort)
PFIC3 375% (Overall Cohort)73% (Overall Cohort)
PFIC4 (TJP2) 575% (Overall Cohort)73% (Overall Cohort)
PFIC5 (NR1H4) 175% (Overall Cohort)73% (Overall Cohort)
PFIC6 (MYO5B) 175% (Overall Cohort)73% (Overall Cohort)
PFIC9 (USP53) 175% (Overall Cohort)73% (Overall Cohort)

*sBA responders were defined as patients who achieved a reduction in sBA levels ≥70% from baseline or a value <70 μmol/L after 6 months. **Pruritus responders were patients who reported improvement in their pruritus score.

Comparison with Alternative Treatments

Ursodeoxycholic Acid (UDCA)

UDCA is often used as a first-line medical therapy for PFIC. Its efficacy varies among subtypes.

Genetic SubtypeEfficacy SummaryReference(s)
PFIC1/PFIC2 (Normal GGT) Liver tests normalized in 11 of 26 patients and improved in 5 of 26 patients.[5]
PFIC3 (High GGT) Liver tests normalized in 6 of 13 patients and improved in 4 of 13 patients. Patients with at least one missense mutation are more likely to respond.[5][6]
Surgical Biliary Diversion

Surgical interventions aim to interrupt the enterohepatic circulation of bile acids. The two main procedures are Partial External Biliary Diversion (PEBD) and Ileal Exclusion (IE).

Surgical MethodGenetic SubtypeEfficacy in Pruritus ImprovementEfficacy in sBA ReductionReference(s)
Partial External Biliary Diversion (PEBD) PFIC1 Sustained improvement in 57% of patients.Significant reduction.[7]
PFIC2 (Common Mutations) Sustained improvement in 76% of patients.-[7]
PFIC2 (Other Mutations) Improvement in 33% of patients.-[7]
Ileal Exclusion (IE) PFIC (Mixed Subtypes) Alleviation of pruritus in the majority of patients, though some experienced recurrence.Initial decrease, but levels were observed to be elevated at long-term follow-up in some patients.[8]

Experimental Protocols

PEDFIC 1 (NCT03566238)
  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][10][11]

  • Population: Patients aged 6 months to 18 years with a genetically confirmed diagnosis of PFIC1 or PFIC2, elevated serum bile acids, and a history of significant pruritus.[9][12]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound 40 µg/kg/day, this compound 120 µg/kg/day, or placebo, administered orally once daily.[10][11]

  • Primary Endpoints:

    • Pruritus Assessment: The proportion of positive pruritus assessments, defined as a scratching score of ≤1 or at least a one-point drop from baseline on a 0-4 scale (PRUCISION Observer-Reported Outcome instrument), recorded twice daily by a caregiver.[9][12]

    • Serum Bile Acid (sBA) Response: The proportion of patients with at least a 70% reduction in fasting sBA from baseline or reaching ≤70 µmol/L after 24 weeks of treatment.[9]

  • Key Secondary Endpoints: Changes in sleep parameters.[13]

PEDFIC 2 (NCT03659916)
  • Study Design: A 72-week, multicenter, open-label extension study.[14][15][16]

  • Population: Patients who completed the PEDFIC 1 study, as well as newly enrolled patients of any age with any genetically confirmed PFIC subtype.[12][14]

  • Intervention: All patients received this compound 120 µg/kg/day orally once daily.[14][15]

  • Primary Endpoints:

    • Change from baseline in serum bile acids.[14][15]

    • Proportion of positive pruritus assessments.[14][15]

  • Key Secondary Endpoints: Mean changes in pruritus scores over time, proportion of patients meeting treatment response criteria, and effects on growth and sleep.[14]

cluster_0 PEDFIC 1 Trial Workflow cluster_1 PEDFIC 2 Open-Label Extension Screening Patient Screening (PFIC1 or PFIC2) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group (24 weeks) Randomization->Placebo Odevixibat_40 This compound 40 µg/kg/day (24 weeks) Randomization->Odevixibat_40 Odevixibat_120 This compound 120 µg/kg/day (24 weeks) Randomization->Odevixibat_120 Endpoint_Analysis_1 Primary Endpoint Analysis (Pruritus & sBA) Placebo->Endpoint_Analysis_1 Odevixibat_40->Endpoint_Analysis_1 Odevixibat_120->Endpoint_Analysis_1 PEDFIC1_Completers PEDFIC 1 Completers Endpoint_Analysis_1->PEDFIC1_Completers Odevixibat_120_OLE This compound 120 µg/kg/day (72 weeks) PEDFIC1_Completers->Odevixibat_120_OLE New_Patients New Patients (Any PFIC Type) New_Patients->Odevixibat_120_OLE Long_Term_Analysis Long-Term Efficacy & Safety Analysis Odevixibat_120_OLE->Long_Term_Analysis

Caption: Simplified workflow of the PEDFIC 1 and PEDFIC 2 clinical trials.

Patient Disposition in PEDFIC Trials

The following diagram illustrates the flow of patients through the PEDFIC 1 and PEDFIC 2 clinical trials, providing an overview of the study population.

cluster_0 PEDFIC 1 cluster_1 Randomized cluster_2 PEDFIC 2 (Open-Label Extension) Enrolled1 Enrolled (N=62) Placebo Placebo (n=20) Enrolled1->Placebo Ode40 This compound 40 µg/kg (n=23) Enrolled1->Ode40 Ode120 This compound 120 µg/kg (n=19) Enrolled1->Ode120 Cohort1b Cohort 1b (from Placebo arm) (n=19) Placebo->Cohort1b Cohort1a Cohort 1a (from this compound arms) (n=35) Ode40->Cohort1a Ode120->Cohort1a Total_P2 Total in PEDFIC 2 (N=71) Cohort1a->Total_P2 Cohort1b->Total_P2 Cohort2 Cohort 2 (Newly Enrolled) (n=17) Cohort2->Total_P2

Caption: Patient disposition in the PEDFIC 1 and PEDFIC 2 clinical trials.

Conclusion

This compound has demonstrated significant efficacy in reducing serum bile acids and improving pruritus across a range of PFIC genetic subtypes, including PFIC1, PFIC2, PFIC3, and rarer forms such as PFIC4 (TJP2 deficiency) and PFIC6 (MYO5B deficiency).[1] The clinical data from the PEDFIC 1 and 2 trials, supported by emerging real-world evidence, position this compound as a valuable therapeutic option for this patient population.[2][3][4][17]

When compared to alternative treatments, this compound offers a non-surgical approach with a generally manageable safety profile. While UDCA shows some benefit, particularly in PFIC3, its efficacy is not universal.[5][6] Surgical biliary diversion can be effective, especially for pruritus in certain PFIC subtypes, but is associated with surgical risks and potential long-term complications.[7][8]

For researchers and drug development professionals, the data presented here underscore the importance of a targeted therapeutic approach like IBAT inhibition for PFIC. Further research into the long-term outcomes of this compound therapy and its comparative effectiveness against surgical interventions in specific genetic subtypes will continue to refine the treatment landscape for this rare and debilitating disease.

References

Navigating Treatment Frontiers: A Comparative Guide to the Long-Term Safety of Odevixibat and Surgical Alternatives in Pediatric Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the long-term safety and efficacy of Odevixibat, a novel ileal bile acid transporter (IBAT) inhibitor, in comparison to established surgical interventions—Partial External Biliary Diversion (PEBD) and Liver Transplantation (LT)—for the management of pediatric cholestatic liver diseases, primarily Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data and surgical outcomes to inform future research and clinical decision-making.

Executive Summary

This compound has emerged as a promising pharmacologic option for pediatric patients with PFIC and ALGS, demonstrating sustained efficacy in reducing serum bile acids (sBA) and pruritus, alongside a manageable safety profile in long-term studies. Surgical interventions, while effective, are associated with significant procedural risks and long-term complications. This guide presents a side-by-side comparison of the available data to facilitate an objective evaluation of these treatment modalities.

This compound: Long-Term Safety and Efficacy from Clinical Trials

The long-term safety and efficacy of this compound in pediatric populations have been primarily evaluated in the PEDFIC 1 and 2 (for PFIC) and the ASSERT and ASSERT-EXT (for ALGS) clinical trial programs.

Data Presentation: this compound Clinical Trial Outcomes
ParameterThis compound (PEDFIC 1 & 2 - PFIC)This compound (ASSERT & ASSERT-EXT - ALGS)
Primary Efficacy Endpoints
Change in Serum Bile Acids (sBA)Statistically significant reductions observed. In PEDFIC 2, the mean change from baseline at week 72 was -57.97 µmol/L for patients on this compound from the start[1].Significant reductions from baseline. In the ASSERT trial, the least-squares mean change from baseline at weeks 20 and 24 was -90 µmol/L[2][3].
Improvement in PruritusClinically meaningful reductions in pruritus scores. In PEDFIC 2, 61% of patients with any PFIC type experienced a ≥1-point reduction in scratching score at week 72[1].Significant improvement in pruritus. In the ASSERT trial, the least-squares mean change from baseline in scratching score at weeks 21-24 was -1.7[2][3][4].
Key Safety Findings (Treatment-Emergent Adverse Events - TEAEs)
Most Common TEAEsDiarrhea (12%), pyrexia[1][5].Diarrhea (29%), pyrexia (23%)[2][3][4].
Severity of TEAEsMostly mild to moderate[1].Mostly mild to moderate[4].
Serious TEAEs (Drug-Related)No drug-related serious TEAEs reported in some analyses[6][7].In the ASSERT trial, 14% of patients in the this compound group experienced serious TEAEs, compared to 12% in the placebo group[2][3][4].
Discontinuations due to AEsLow rates of discontinuation due to adverse events. In one analysis of PEDFIC trials, 2 patients discontinued due to diarrhea[8].No patients discontinued treatment in the ASSERT trial[2][3][4].
Long-Term Outcomes
Growth ImprovementImprovements in height and weight z-scores observed with long-term treatment[6].Improvements in growth parameters noted[9].
Native Liver SurvivalHigh rates of native liver survival (≥77%) with long-term treatment[9].Data on native liver survival from ASSERT-EXT is ongoing.
Experimental Protocols: this compound Clinical Trials

PEDFIC 1 & 2 (Progressive Familial Intrahepatic Cholestasis)

  • Study Design: PEDFIC 1 was a 24-week, randomized, double-blind, placebo-controlled trial. PEDFIC 2 is an ongoing long-term, open-label extension study[6][10].

  • Patient Population: Children with genetically confirmed PFIC (Type 1 or 2 in PEDFIC 1, and any type in PEDFIC 2) with elevated sBA and significant pruritus[7][10].

  • Methodology:

    • Dosage: this compound administered orally once daily at doses of 40 μg/kg or 120 μg/kg in PEDFIC 1, and 120 μg/kg in PEDFIC 2[8][10].

    • Pruritus Assessment: Measured using the PRUCISION Observer-Reported Outcome (ObsRO) scale, a validated 5-point scale (0=no scratching to 4=worst possible scratching) recorded twice daily by a caregiver[10]. A ≥1-point reduction is considered clinically meaningful[10].

    • sBA Measurement: Serum bile acid levels were measured at baseline and at specified intervals throughout the studies.

  • Inclusion Criteria: Clinical diagnosis of PFIC, elevated sBA (≥100 μmol/L in PEDFIC 2), and significant pruritus (scratching score ≥2)[7].

  • Exclusion Criteria: Expected liver transplant within 6 months, decompensated liver disease, and specific ABCB11 gene variants resulting in a complete absence of the bile salt export pump protein[6][10].

ASSERT & ASSERT-EXT (Alagille Syndrome)

  • Study Design: ASSERT was a 24-week, randomized, double-blind, placebo-controlled trial. ASSERT-EXT is an ongoing 72-week, open-label extension study[11][12][13].

  • Patient Population: Patients aged 6 months to 15 years with a genetically confirmed diagnosis of ALGS, a history of significant pruritus, and elevated sBA levels[14].

  • Methodology:

    • Dosage: this compound administered orally once daily at a dose of 120 μg/kg[3].

    • Pruritus Assessment: Measured using the PRUCISION ObsRO scale[3].

    • sBA Measurement: Serum bile acid levels were measured at baseline and throughout the study.

  • Inclusion Criteria: Genetically confirmed ALGS (JAG1 or NOTCH2 mutation), history of significant pruritus, and elevated sBA[14].

  • Exclusion Criteria: Prior liver transplant or biliary diversion surgery.

Surgical Alternatives: A Comparative Overview

Surgical interventions for pediatric cholestatic diseases aim to interrupt the enterohepatic circulation of bile acids, thereby reducing their systemic levels and alleviating symptoms.

Partial External Biliary Diversion (PEBD)

PEBD is a surgical procedure that diverts a portion of the bile from the gallbladder to an external stoma on the abdominal wall.

Experimental Protocol: PEBD Surgical Procedure

While specific techniques may vary, a common approach involves:

  • A small laparotomy is performed.

  • The gallbladder is identified and a small incision is made.

  • A segment of the jejunum (approximately 15 cm) is isolated and one end is anastomosed to the gallbladder.

  • The other end of the jejunal segment is brought out through the abdominal wall to create a stoma, allowing for external drainage of bile[15].

Liver Transplantation (LT)

Liver transplantation is the definitive treatment for end-stage liver disease and intractable symptoms that are refractory to other treatments.

Data Presentation: Surgical Intervention Outcomes
ParameterPartial External Biliary Diversion (PEBD)Liver Transplantation (LT)
Efficacy
Pruritus ResolutionRelief of pruritus in approximately 71-75% of patients[9]. In one study, 50% were without pruritus and 21% had mild pruritus two years post-operatively[9].Complete resolution of pruritus.
sBA ReductionSignificant decrease in serum bile salts, particularly in patients without severe fibrosis[9].Normalization of serum bile acid levels[16][17][18].
Long-Term Outcomes
Native Liver SurvivalCan delay or avoid the need for liver transplantation in some patients[1].Replaces the native liver.
Growth ImprovementImprovement in growth observed in most patients[9].Significant catch-up growth, with height and weight Z-scores improving post-transplant[16][17][18].
Complications
Short-TermStoma-related issues (prolapse, leakage), cholangitis, intestinal adhesions, electrolyte imbalance[1][19][20].Primary graft non-function, vascular thrombosis, biliary leaks, infections, acute rejection (up to 50%)[21].
Long-TermNeed for stoma care, potential for revision surgery. In one study, 29% of patients had undiminished pruritus[9].Chronic rejection (around 10%), post-transplant lymphoproliferative disease, renal dysfunction, long-term immunosuppression and its associated risks[21].
Survival Rates Does not directly impact survival but aims to preserve the native liver.5 and 10-year patient survival rates are approximately 92.7% for PFIC[16][17][18]. 1-year survival is around 90%[21].

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Odevixibat_Mechanism_of_Action cluster_enterocyte Enterocyte (Terminal Ileum) cluster_liver Liver Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Binds to Reabsorption Reabsorption IBAT->Reabsorption Mediates Excretion Excretion IBAT->Excretion Increased Fecal Excretion This compound This compound This compound->IBAT Inhibits Reduced Bile Acid\nReturn to Liver Reduced Bile Acid Return to Liver Decreased Cholestatic\nInjury and Pruritus Decreased Cholestatic Injury and Pruritus Reduced Bile Acid\nReturn to Liver->Decreased Cholestatic\nInjury and Pruritus cluster_enterocyte cluster_enterocyte cluster_enterocyte->Reduced Bile Acid\nReturn to Liver caption This compound's Mechanism of Action Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion Criteria Met->Randomization Yes Screen Failure Screen Failure Inclusion/Exclusion Criteria Met->Screen Failure No This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Double-Blind Treatment Period Double-Blind Treatment Period This compound Arm->Double-Blind Treatment Period Placebo Arm->Double-Blind Treatment Period Open-Label Extension Open-Label Extension Double-Blind Treatment Period->Open-Label Extension Efficacy & Safety Assessment Efficacy & Safety Assessment Double-Blind Treatment Period->Efficacy & Safety Assessment Long-Term Follow-up Long-Term Follow-up Open-Label Extension->Long-Term Follow-up Open-Label Extension->Efficacy & Safety Assessment Long-Term Follow-up->Efficacy & Safety Assessment caption This compound Clinical Trial Workflow Treatment_Decision_Pathway Diagnosis of PFIC/ALGS Diagnosis of PFIC/ALGS Medical Management Medical Management Diagnosis of PFIC/ALGS->Medical Management Symptom Control? Symptom Control? Medical Management->Symptom Control? This compound This compound Symptom Control?->this compound No Surgical Intervention Surgical Intervention Symptom Control?->Surgical Intervention Refractory Symptoms Continued Monitoring Continued Monitoring Symptom Control?->Continued Monitoring Yes This compound->Symptom Control? Re-evaluate PEBD PEBD Surgical Intervention->PEBD Liver Transplantation Liver Transplantation Surgical Intervention->Liver Transplantation PEBD->Continued Monitoring Liver Transplantation->Continued Monitoring caption Pediatric Cholestasis Treatment Pathway

References

Odevixibat: A Cost-Effectiveness Comparison for Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, has emerged as a novel therapeutic agent for progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS), offering a non-surgical option to mitigate debilitating pruritus and reduce serum bile acid (sBA) levels. This guide provides a comprehensive assessment of the cost-effectiveness of this compound compared to other treatment modalities, supported by clinical trial data and pharmacoeconomic analyses.

Executive Summary

This compound has demonstrated efficacy in reducing pruritus and serum bile acids in patients with PFIC and ALGS. However, current pharmacoeconomic evaluations for PFIC consistently conclude that this compound is not cost-effective at its present price point, with incremental cost-effectiveness ratios (ICERs) far exceeding conventional willingness-to-pay thresholds. The high acquisition cost of the drug is the primary driver of these unfavorable economic outcomes. For Alagille syndrome, a formal cost-effectiveness analysis is still pending, though clinical trials have shown promising efficacy. Alternative treatments, including off-label medications, partial external biliary diversion (PEBD), and liver transplantation, present a complex landscape of varied efficacy, safety profiles, and costs.

Data Presentation: Quantitative Comparison of Treatments

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head cost-effectiveness trials are limited, and much of the data for alternatives is derived from observational studies and health economic models.

Table 1: Cost-Effectiveness of this compound for Progressive Familial Intrahepatic Cholestasis (PFIC)

ParameterThis compound + Standard of CareStandard of Care AloneSource(s)
Incremental Cost €3,374,154-[1]
Incremental QALYs Gained 1.51-[1]
ICER (per QALY gained) €1,276,515 / $3,462,139-[1][2]
Probability of Cost-Effectiveness (at €45,000/QALY threshold) 0%-[1]
Required Price Reduction for Cost-Effectiveness 98.6%-[2]

Note: ICER values are from different health technology assessments and may vary based on the model assumptions and healthcare system perspective.

Table 2: Efficacy of this compound in Clinical Trials

IndicationTrialKey Efficacy EndpointResultSource(s)
PFIC (Types 1 & 2) PEDFIC 1Proportion of positive pruritus assessmentsSignificantly higher with this compound vs. placebo (55% vs. 30%, p=0.0038)[1]
Serum bile acid responseSignificantly higher with this compound vs. placebo (33% vs. 0%, p=0.003)[1]
Alagille Syndrome ASSERTChange in scratching score (PRUCISION)Significantly greater reduction with this compound vs. placebo (-1.7 vs. -0.8, p=0.0024)[3]
Change in serum bile acid concentrationSignificantly greater reduction with this compound vs. placebo (-90 µmol/L vs. +22 µmol/L, p=0.0012)[3]

Table 3: Overview of Alternative Treatments

TreatmentEfficacyKnown CostsSource(s)
Partial External Biliary Diversion (PEBD) Relief of pruritus in ~75% of patients. Reduction in serum bile salts in patients without severe fibrosis.Specific cost data is not readily available in the literature, but it is an invasive surgical procedure with associated hospitalization costs.[4]
Ursodeoxycholic Acid (UDCA) May improve liver biochemical markers, but limited benefit for severe pruritus in PFIC1 & PFIC2.Annual cost of ~$2,500 (for PBC), but shown to be cost-saving in that context by reducing complications.[5][6]
Rifampicin Effective in alleviating pruritus in children with cholestatic liver disease.Cost data for this specific indication is not detailed in the reviewed literature.[7]
Liver Transplantation Definitive treatment for end-stage liver disease.Average annualized medical costs of $512,124 (commercially insured) and $211,863 (Medicaid-insured) in the US.[8]

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are crucial for a comprehensive understanding of the evidence.

PEDFIC 1 (NCT03566238): this compound for PFIC

The PEDFIC 1 trial was a Phase 3, double-blind, randomized, placebo-controlled study designed to evaluate the efficacy and safety of this compound in children with PFIC types 1 and 2.[9][10]

  • Patient Population: Children aged 6 months to 18 years with a confirmed diagnosis of PFIC type 1 or 2, significant pruritus, and elevated serum bile acids.[10]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive one of three treatments for 24 weeks:[11]

    • This compound 40 µg/kg/day

    • This compound 120 µg/kg/day

    • Placebo

  • Primary Endpoints:

    • Pruritus Assessment: The proportion of positive pruritus assessments, defined as a scratching score of 0 or 1 on the 5-point PRUCISION observer-reported outcome (ObsRO) instrument, recorded twice daily by a caregiver.[10]

    • Serum Bile Acid Response: The proportion of patients with a serum bile acid response, defined as a reduction in sBA of ≥70% from baseline or a level of ≤70 µmol/L.[1]

  • Key Secondary Endpoints: Changes in sleep parameters and growth.[9]

ASSERT (NCT04674761): this compound for Alagille Syndrome

The ASSERT trial was a Phase 3, double-blind, randomized, placebo-controlled study to assess the efficacy and safety of this compound in patients with Alagille syndrome.[3][12]

  • Patient Population: Patients with a genetically confirmed diagnosis of Alagille syndrome, a history of significant pruritus, and elevated serum bile acids.[3]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either:[3]

    • Oral this compound 120 µg/kg per day

    • Placebo for 24 weeks.

  • Primary Efficacy Endpoint: Change in caregiver-reported scratching score from baseline to weeks 21-24, measured using the PRUCISION instrument (range 0-4).[3]

  • Key Secondary Efficacy Endpoint: Change in serum bile acid concentration from baseline to the average of weeks 20 and 24.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

Odevixibat_Mechanism_of_Action cluster_liver Hepatocyte cluster_intestine Terminal Ileum Bile_Acids_in_Liver Bile Acids in Liver Bile_Acids_in_Intestine Bile Acids in Intestine Bile_Acids_in_Liver->Bile_Acids_in_Intestine Biliary Secretion IBAT Ileal Bile Acid Transporter (IBAT) Bile_Acids_in_Intestine->IBAT Enterohepatic Circulation Fecal_Excretion Fecal Excretion Bile_Acids_in_Intestine->Fecal_Excretion Increased Excretion IBAT->Bile_Acids_in_Liver Reabsorption This compound This compound This compound->IBAT Inhibition

Caption: Mechanism of action of this compound.

PFIC_Pathophysiology Genetic_Mutation Genetic Mutation (e.g., ATP8B1, ABCB11) Defective_Bile_Salt_Transport Defective Bile Salt Transport Proteins Genetic_Mutation->Defective_Bile_Salt_Transport Bile_Acid_Accumulation Bile Acid Accumulation in Hepatocytes Defective_Bile_Salt_Transport->Bile_Acid_Accumulation Hepatocyte_Damage Hepatocyte Damage & Cholestasis Bile_Acid_Accumulation->Hepatocyte_Damage Systemic_Effects Systemic Effects: - Pruritus - Jaundice - Liver Fibrosis Hepatocyte_Damage->Systemic_Effects

Caption: Simplified pathophysiology of PFIC.

Alagille_Syndrome_Pathophysiology JAG1_NOTCH2_Mutation JAG1/NOTCH2 Mutation Notch_Signaling_Disruption Disrupted Notch Signaling Pathway JAG1_NOTCH2_Mutation->Notch_Signaling_Disruption Bile_Duct_Paucity Intrahepatic Bile Duct Paucity Notch_Signaling_Disruption->Bile_Duct_Paucity Impaired_Bile_Flow Impaired Bile Flow (Cholestasis) Bile_Duct_Paucity->Impaired_Bile_Flow Systemic_Manifestations Systemic Manifestations: - Hepatic - Cardiac - Skeletal - Ocular Impaired_Bile_Flow->Systemic_Manifestations

Caption: Pathophysiology of Alagille Syndrome.

PEDFIC1_Trial_Workflow Screening Screening of PFIC 1 & 2 Patients Randomization Randomization (1:1:1) Screening->Randomization Group_A This compound 40 µg/kg/day (24 weeks) Randomization->Group_A Group_B This compound 120 µg/kg/day (24 weeks) Randomization->Group_B Group_C Placebo (24 weeks) Randomization->Group_C Endpoint_Analysis Primary & Secondary Endpoint Analysis Group_A->Endpoint_Analysis Group_B->Endpoint_Analysis Group_C->Endpoint_Analysis

References

Odevixibat in Cholestatic Liver Disease: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, for the treatment of cholestatic pruritus in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS). It offers an objective comparison with the alternative IBAT inhibitor, Maralixibat, and outlines the standard of care for these conditions. Detailed experimental methodologies and signaling pathway visualizations are included to support research and drug development efforts.

Executive Summary

This compound is a potent, minimally absorbed, orally available inhibitor of the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, it disrupts the enterohepatic circulation, leading to reduced serum bile acid (sBA) levels and alleviation of pruritus, a debilitating symptom of cholestatic liver diseases.[1] Clinical trial data from the PEDFIC 1 and 2 studies in PFIC and the ASSERT trial in ALGS have demonstrated the efficacy and safety of this compound in pediatric patients.[2][3] This guide synthesizes these findings, presenting a comparative analysis with another IBAT inhibitor, Maralixibat, and established standard of care treatments.

Comparative Data on Efficacy and Safety

The following tables summarize the key quantitative data from pivotal Phase 3 clinical trials of this compound and the comparator, Maralixibat.

This compound in Progressive Familial Intrahepatic Cholestasis (PFIC) - PEDFIC 1 Trial

Table 1: Efficacy and Safety of this compound in PFIC (PEDFIC 1) [2][4]

EndpointThis compound (40 µg/kg/day & 120 µg/kg/day combined, n=42)Placebo (n=20)p-value
Primary Endpoint: Pruritus Assessment
Proportion of Positive Pruritus Assessments53.5%28.7%0.004
Secondary Endpoint: Serum Bile Acid (sBA) Response
Proportion of Patients with sBA Response (≥70% reduction or ≤70 µmol/L)33.3%0%0.003
Key Safety Findings
Treatment-Related Diarrhea/Frequent Bowel Movements9.5%5.0%-
Drug-Related Serious Adverse Events0%--
This compound in Alagille Syndrome (ALGS) - ASSERT Trial

Table 2: Efficacy and Safety of this compound in ALGS (ASSERT) [3][5]

EndpointThis compound (120 µg/kg/day, n=35)Placebo (n=17)p-value
Primary Endpoint: Pruritus Assessment
Mean Change from Baseline in Scratching Score (PRUCISION)-1.7-0.80.0024
Secondary Endpoint: Serum Bile Acid (sBA) Levels
Mean Change from Baseline in sBA (µmol/L)-90+220.0012
Key Safety Findings
Diarrhea29%6%-
Pyrexia (Fever)23%24%-
Serious Treatment-Emergent Adverse Events14%12%-
Maralixibat in Progressive Familial Intrahepatic Cholestasis (PFIC) - MARCH-PFIC Trial

Table 3: Efficacy of Maralixibat in PFIC (MARCH-PFIC - All-PFIC Cohort) [6][7][8]

EndpointMaralixibat (n=33)Placebo (n=31)p-value
Primary Endpoint: Pruritus Assessment
Mean Change in Morning ItchRO(Obs) ScoreStatistically Significant Improvement-<0.05
Secondary Endpoint: Serum Bile Acid (sBA) Levels
Mean Change in Total sBAStatistically Significant Reduction-<0.05
Maralixibat in Alagille Syndrome (ALGS) - ICONIC Trial

Table 4: Efficacy of Maralixibat in ALGS (ICONIC) [9]

EndpointMaralixibat (380 µg/kg once daily, n=31)
Pruritus Response (at Week 48) >80% of participants
Key Outcomes Durable and clinically meaningful improvements in pruritus, serum bile acids, xanthomas, quality of life, and growth over 4 years.

Experimental Protocols

PEDFIC 1 (NCT03566238)[2][10][11][12]
  • Study Design: A 24-week, Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 62 patients aged 6 months to 15.9 years with genetically confirmed PFIC type 1 or type 2, a history of significant pruritus, and elevated serum bile acids.

  • Intervention: Patients were randomized (1:1:1) to receive this compound 40 µg/kg/day, this compound 120 µg/kg/day, or placebo, administered as oral capsules or sprinkles once daily.

  • Primary Endpoints:

    • Proportion of positive pruritus assessments (PPA), defined as a scratching score of ≤1 or a ≥1-point decrease from baseline on the Albireo Observer-Reported Outcome (ObsRO) PRUCISION instrument.

    • Proportion of patients with a serum bile acid response, defined as a ≥70% reduction from baseline or a serum bile acid level of ≤70 µmol/L at week 24.

  • Key Inclusion Criteria: Genetically confirmed PFIC1 or PFIC2, significant pruritus.

  • Key Exclusion Criteria: History of liver transplant or planned transplant within 6 months.

ASSERT (NCT04674761)[3][5][13][14][15]
  • Study Design: A 24-week, Phase 3, double-blind, randomized, placebo-controlled trial.

  • Patient Population: 52 patients with a genetically confirmed diagnosis of Alagille syndrome, a history of significant pruritus, and elevated serum bile acids.

  • Intervention: Patients were randomly assigned (2:1) to receive oral this compound 120 µg/kg per day or placebo for 24 weeks.

  • Primary Endpoint: Change in caregiver-reported scratching score from baseline to weeks 21-24, measured using the PRUCISION instrument (range 0-4).

  • Key Secondary Endpoint: Change in serum bile acid concentration from baseline to the average of weeks 20 and 24.

  • Key Inclusion Criteria: Genetically confirmed ALGS, history of significant pruritus, elevated sBA.

  • Key Exclusion Criteria: History of other liver diseases, liver transplant or planned transplant within 6 months, certain elevated liver enzyme levels.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound functions by inhibiting the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation. In cholestatic conditions like PFIC and ALGS, impaired bile flow leads to an accumulation of bile acids in the liver and systemically, causing severe pruritus and liver damage. By blocking IBAT, this compound increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and alleviating the associated symptoms.[1]

Odevixibat_Mechanism_of_Action cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Intervention Pharmacological Intervention Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acids Terminal_Ileum Terminal Ileum (IBAT/ASBT) Small_Intestine->Terminal_Ileum Bile Acids Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein Reabsorption Feces Fecal Excretion Terminal_Ileum->Feces Portal_Vein->Liver Return to Liver This compound This compound This compound->Terminal_Ileum Inhibits

Caption: Mechanism of this compound via IBAT inhibition.

Clinical Trial Workflow: PEDFIC 1 & ASSERT

The workflow for the pivotal Phase 3 trials of this compound followed a structured, multi-stage process to ensure robust data collection and patient safety.

Clinical_Trial_Workflow cluster_Treatment_Arms Randomized Arms Screening Screening Period (35-56 days) Randomization Randomization Screening->Randomization Odevixibat_Arm This compound Randomization->Odevixibat_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment Treatment Period (24 weeks) Follow_up Follow-up Period (4 weeks) Treatment->Follow_up Open_Label_Extension Open-Label Extension (e.g., PEDFIC 2, ASSERT-EXT) Follow_up->Open_Label_Extension Odevixibat_Arm->Treatment Placebo_Arm->Treatment

Caption: this compound Phase 3 clinical trial workflow.

Comparison with Standard of Care

The standard of care for cholestatic pruritus in PFIC and ALGS has traditionally involved a stepwise approach with limited efficacy and potential side effects.[10][11][12][13]

  • First-line treatments: Often include ursodeoxycholic acid (UDCA), though its effectiveness for pruritus is limited.[11][13] Bile acid sequestrants like cholestyramine are also used but can be poorly tolerated.[10][13]

  • Second-line treatments: Include rifampin, which carries a risk of hepatotoxicity, and opioid antagonists like naltrexone.[10][13] Antihistamines are commonly prescribed but are generally not effective as the pruritus is not histamine-mediated.[11][13]

  • Surgical options: In severe, refractory cases, surgical interventions such as partial external biliary diversion (PEBD) may be considered to interrupt the enterohepatic circulation.[12] Liver transplantation is a final option for patients with end-stage liver disease or intractable pruritus.[12]

IBAT inhibitors like this compound and Maralixibat represent a significant advancement, offering a targeted, non-surgical approach to managing cholestatic pruritus by directly addressing the underlying mechanism of bile acid accumulation.[1][14]

Conclusion

The meta-analysis of clinical trial data demonstrates that this compound is an effective and generally well-tolerated treatment for cholestatic pruritus in pediatric patients with PFIC and ALGS. It significantly reduces both pruritus and serum bile acid levels compared to placebo. When compared to another IBAT inhibitor, Maralixibat, both drugs show promising results in their respective clinical trials, offering new therapeutic options for these rare and debilitating cholestatic liver diseases. The development of IBAT inhibitors marks a paradigm shift from supportive and surgical management to targeted medical therapy for these conditions.

References

Validating the Correlation Between Serum Bile Acid Reduction and Pruritus Improvement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of cholestatic pruritus, a debilitating symptom of many liver diseases, has long been a clinical challenge. The prevailing hypothesis posits a direct link between elevated serum bile acid (sBA) concentrations and the intensity of pruritus. This guide provides a comparative analysis of therapeutic interventions, evaluating the correlation between sBA reduction and pruritus improvement, supported by experimental data from key clinical trials.

The Role of Ileal Bile Acid Transporter (IBAT) Inhibitors

A significant advancement in treating cholestatic pruritus has been the development of ileal bile acid transporter (IBAT) inhibitors. These drugs act locally in the gut to inhibit the reabsorption of bile acids, thereby interrupting their enterohepatic circulation and reducing systemic sBA levels.[1][2][3] Maralixibat and odevixibat are two prominent examples of this class.

Comparative Efficacy of IBAT Inhibitors

Clinical trials have demonstrated the efficacy of IBAT inhibitors in reducing both sBA levels and pruritus scores in patients with various cholestatic conditions, such as Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[1][4][5]

Therapeutic AgentDiseaseKey Trial(s)Change in Serum Bile Acids (sBA)Change in Pruritus ScoreCorrelation/Observations
This compound PFICPEDFIC 1 & 2 (Pooled Data)sBA Responders: Mean change of -230 µmol/L.sBA Responders: Mean change of -2.2 on Albireo ObsRO scale.sBA responders showed greater improvements in pruritus than non-responders.
PFIC (FIC1 Deficiency)PEDFIC 1 & 2 (Post-hoc analysis)5/35 patients were sBA responders at Week 24.[6]14/35 patients were pruritus responders at Week 24.[6]10 of the 14 pruritus responders did not meet the criteria for sBA response, suggesting pruritus improvement can be independent of a significant sBA drop.[6]
Maralixibat ALGSMultiple Clinical TrialsIn one cohort, a mean decrease of 29 µmol/L was observed (p=0.03).[4][7] In another case, a decrease of -112 µmol/L was reported.[7][8]The same cohort showed a mean change of -1.8 from baseline on the ItchRO(Obs) scale (p=0.002).[4][8]Participants demonstrated persistent improvements in both pruritus and sBA levels with long-term treatment.[1][4]
Linerixibat Primary Biliary Cholangitis (PBC)GLIMMER (Phase 2)Dose-dependent reductions in total sBA.[9]A significant correlation was found between the change in sBA levels and improvement in weekly itch scores (r=0.52, p<0.0001).[9]Baseline sBA levels did not predict the on-treatment change in pruritus.[9]
GSK2330672 Primary Biliary Cholangitis (PBC)Phase 2a Crossover Trial50% decline in serum total bile acid concentrations (from 30 to 15 µM, p<0.0001).[10]Statistically significant reduction in pruritus scores on three different scales compared to placebo.The study supports the mechanism of interrupting enterohepatic circulation to alleviate pruritus.[10]

Alternative Therapeutic Approaches

While IBAT inhibitors show promise, other treatments have been used for cholestatic pruritus with varying degrees of success.

Therapeutic AgentMechanism of ActionEfficacy in Reducing PruritusEffect on Serum Bile Acids
Cholestyramine Binds bile acids in the intestine, preventing their reabsorption.[11][12]Considered a first-line therapy, with many patients reporting symptom relief, though some meta-analyses found insufficient data to confirm efficacy.[11][13]Can reduce serum bile acid levels.[11][13]
Rifampin A pregnane X receptor (PXR) agonist that may modulate bile acid metabolism.[14]Generally considered a second-line therapy and has shown efficacy in reducing pruritus in several studies.[11]Can lead to a reduction in sBA.
Opioid Antagonists (e.g., Naltrexone) Block opioid receptors, as endogenous opioids are thought to contribute to the sensation of itch.[11][15]Have been shown to be effective in reducing pruritus severity in randomized controlled trials.[11]Does not directly target bile acid levels.
Fibrates (e.g., Bezafibrate) Peroxisome proliferator-activated receptor (PPAR) agonists.[16]A double-blind, placebo-controlled trial showed a significant reduction in pruritus.[13]Can improve markers of cholestasis.

Signaling Pathways in Cholestatic Pruritus

The pathophysiology of cholestatic pruritus is complex and not fully elucidated. While bile acids are considered key pruritogens, other molecules and pathways are also implicated.[11][12] Bile acids are thought to activate the TGR5 receptor on sensory neurons, directly inducing an itch signal.[11] Another important pathway involves lysophosphatidic acid (LPA) and the enzyme that produces it, autotaxin (ATX).[11][17] ATX levels are often elevated in cholestatic pruritus and correlate with itch severity.[11]

Cholestatic_Pruritus_Pathway cluster_blood Systemic Circulation cluster_neuron Sensory Neuron sBA Elevated Serum Bile Acids (sBA) TGR5 TGR5 Receptor sBA->TGR5 Activates LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor LPA->LPAR Activates ATX Autotaxin (ATX) ATX->LPA Produces ItchSignal Itch Signal Transmission TGR5->ItchSignal LPAR->ItchSignal Brain Brain (Perception of Itch) ItchSignal->Brain

Caption: Proposed signaling pathways in cholestatic pruritus.

Experimental Protocols

Key Methodologies in IBAT Inhibitor Clinical Trials

The clinical trials for IBAT inhibitors generally follow a robust, evidence-based design to validate the drug's efficacy and safety.

1. Study Design: Most pivotal trials are designed as randomized, double-blind, placebo-controlled studies, often with a subsequent open-label extension phase. This design minimizes bias and allows for long-term safety and efficacy assessment.

2. Patient Population: Participants are typically diagnosed with a specific cholestatic liver disease (e.g., PFIC, ALGS) confirmed by genetic or clinical criteria and have a baseline pruritus score indicating at least moderate severity.[6]

3. Intervention and Dosage: Patients are randomly assigned to receive either the IBAT inhibitor at a specified dose (e.g., this compound at 40 or 120 µg/kg/day) or a matching placebo.[6]

4. Outcome Measures:

  • Primary Efficacy Endpoints: The primary outcomes are typically the change in pruritus from baseline, as measured by a validated scale, and/or the proportion of patients achieving a defined sBA response (e.g., ≥70% reduction from baseline or sBA ≤70 μmol/L).[6]

  • Pruritus Assessment: Pruritus is often measured using observer-reported outcome (ObsRO) instruments, such as the ItchRO(Obs) on a 0-4 scale, or patient-reported visual analog scales (VAS).[6][8]

  • sBA Measurement: Fasting serum bile acid levels are measured at baseline and at specified intervals throughout the trial.[6]

5. Statistical Analysis: The correlation between the change in sBA and the change in pruritus scores is a key analysis. Statistical models are used to determine the significance of the treatment effect compared to placebo.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (sBA levels, Pruritus Score) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (IBAT Inhibitor) Randomization->Treatment Group 1 Placebo Placebo Period Randomization->Placebo Group 2 FollowUp Follow-up Assessments (sBA & Pruritus) Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis (Correlation & Efficacy) FollowUp->Analysis Extension Open-Label Extension (Long-term Data) FollowUp->Extension

Caption: Generalized workflow of a randomized controlled trial for cholestatic pruritus.

Conclusion

The available data strongly support a correlation between the reduction of serum bile acids and the improvement of pruritus in patients with cholestatic liver diseases. IBAT inhibitors, such as this compound and maralixibat, have emerged as a targeted therapy that effectively reduces both sBA levels and pruritus. However, the relationship is not always linear, as some patients experience relief from itching without a corresponding significant decrease in sBA, suggesting that other pruritogenic pathways are also at play.[6][18] Future research should continue to explore these alternative pathways to develop even more effective and comprehensive treatments for this burdensome symptom.

References

Safety Operating Guide

Proper Disposal of Odevixibat: A Guide for Laboratory and Clinical Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory and clinical practice. This guide provides detailed procedures for the proper disposal of Odevixibat, a reversible inhibitor of the ileal bile acid transporter, to ensure minimal environmental impact and adherence to safety protocols.

Laboratory Disposal Procedures

In a laboratory setting, this compound should be handled and disposed of with the same diligence as other chemical reagents. While not classified as a hazardous substance, prudent laboratory practice dictates a cautious approach to waste management.[1]

Recommended Disposal Method:

The primary recommendation for the disposal of this compound from a laboratory setting is through incineration by a licensed hazardous material disposal company.[2][3]

Step-by-Step Protocol:

  • Segregation: Isolate this compound waste from other waste streams. This includes any unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

  • Containerization: Place the segregated this compound waste into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical and suitable for transportation to a disposal facility.

  • Licensed Disposal Vendor: Engage a certified hazardous waste disposal vendor. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and incineration.

  • Alternative Method: An alternative disposal method described in safety literature is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel in a facility with the appropriate equipment and permits.

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal vendor.

Clinical and Home Use Disposal

For this compound prescribed for patient use, such as Bylvay® capsules or oral pellets, the disposal instructions are simpler.

Procedure for Empty Containers:

Empty capsules or the shells from the oral pellets can be safely disposed of in the household trash.[4] It is recommended to remove or obscure any personal patient information from the prescription label before disposal.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the environmental fate or ecotoxicity of this compound.[3]

Disposal Decision Workflow for Laboratories

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory environment.

G start This compound Waste Generated in Lab is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated segregate_this compound Segregate this compound waste is_contaminated->segregate_this compound No segregate_mixed Segregate as mixed hazardous waste is_contaminated->segregate_mixed Yes containerize_this compound Place in a labeled container for 'this compound for Incineration' segregate_this compound->containerize_this compound containerize_mixed Place in a labeled container for 'Mixed Hazardous Waste' segregate_mixed->containerize_mixed contact_vendor Contact Licensed Hazardous Waste Disposal Vendor containerize_this compound->contact_vendor containerize_mixed->contact_vendor provide_sds Provide Safety Data Sheet(s) to the vendor contact_vendor->provide_sds incineration Waste is incinerated by the vendor provide_sds->incineration

Caption: Logical workflow for this compound disposal in a laboratory setting.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical guidance for laboratory professionals working with Odevixibat. It is designed to be a primary resource for ensuring safe handling, storage, and disposal of this compound.

This compound is an ileal bile acid transporter (IBAT) inhibitor.[1][2] While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious approach to handling is paramount. This guide synthesizes available safety information to provide clear, actionable steps for researchers and laboratory personnel.

Personal Protective Equipment (PPE)

A risk-based approach should be taken when selecting PPE for handling this compound. The following table outlines the recommended PPE based on the potential for exposure.

Operation Required PPE
Handling solid this compound (weighing, preparing solutions) - Nitrile gloves- Lab coat- Safety glasses with side shields
Potential for aerosol generation (e.g., vortexing, sonicating) - All PPE for handling solids- A NIOSH/MSHA or European Standard EN 149 approved respirator
Cleaning spills - Chemical-resistant gloves- Lab coat or gown- Chemical safety goggles- Respirator (if spill generates dust)

Source: Biosynth Safety Data Sheet[3]

Handling and Storage Procedures

Engineering Controls:

  • Use this compound in a well-ventilated area.[4]

  • A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • An eyewash station and safety shower should be readily accessible.[3]

General Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not ingest or inhale the substance.[3]

  • Wash hands thoroughly after handling.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage:

  • Store in a tightly closed container in a cool, dry place.[3][5]

  • Keep away from incompatible substances.[3]

Spill Management Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Management_Workflow cluster_assessment Initial Assessment cluster_response Spill Response cluster_disposal Disposal Spill Spill Occurs Assess Assess Spill Size and Risk (dust/aerosol generation?) Spill->Assess Evacuate Evacuate Area (if necessary) Assess->Evacuate Large or aerosolizing spill DonPPE Don Appropriate PPE Assess->DonPPE Small, contained spill Evacuate->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Spill Material into a Labeled Container Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste According to Institutional Guidelines Clean->Dispose

Caption: this compound Spill Management Workflow

Disposal Plan

  • Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not flush down the toilet.[5]

  • Empty Containers and Consumables: Empty capsules or pellet shells may be disposed of in the household trash.[5][6] Other contaminated lab materials (e.g., gloves, absorbent pads) should be collected in a suitable, closed container for disposal as chemical waste.[3]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.

Source: AbMole BioScience Safety Data Sheet[4]

By adhering to these guidelines, researchers can minimize their risk of exposure to this compound and maintain a safe laboratory environment. This document should be readily available to all personnel handling this compound and integrated into standard laboratory operating procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Odevixibat
Reactant of Route 2
Odevixibat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.